Corchoionoside C
Description
structure given in first source; from leaves of Corchorus olitorius
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRVCGNMNAFEK-PUVRWCMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316706 | |
| Record name | Corchoionoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185414-25-9 | |
| Record name | Corchoionoside C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185414-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corchoionoside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corchoionoside C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Natural sources of Corchoionoside C
An In-depth Technical Guide to the Natural Sources of Corchoionoside C
Introduction
This compound is a naturally occurring ionone glucoside, a class of C13-norisoprenoid compounds.[1] It is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2] Specifically, this compound has demonstrated strong scavenging activities against DPPH radicals and the ability to inhibit histamine release induced by antigen-antibody reactions, suggesting its potential in addressing allergic responses.[1][3] This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.
Natural Occurrences of this compound
This compound has been isolated from a variety of plant species across different families. The primary sources identified in the literature are detailed below. The leaves are a common source for the isolation of this compound.
| Plant Species | Family | Plant Part | Reference |
| Corchorus olitorius L. | Tiliaceae | Leaves | [1][3] |
| Peperomia obtusifolia | Piperaceae | Leaves and Stems | [1] |
| Cibotium barometz | Cibotiaceae | - | [1] |
| Sonchus erzincanicus | Asteraceae | Aerial Parts | [1] |
| Camellia amplexicaulis | Theaceae | - | [4] |
| Anoectochilus formosanus | Orchidaceae | - | [4] |
| Brassica rapa | Brassicaceae | - | [5] |
| Glehnia littoralis | Apiaceae | - | [5] |
| Kandelia candel | Rhizophoraceae | - | [5] |
| Oldenlandia umbellata | Rubiaceae | - | [5] |
Isolation and Purification Protocols
The extraction and purification of this compound from plant sources typically involve multi-step solvent extraction and chromatographic techniques. The general workflow is designed to separate the compound from a complex mixture of plant metabolites.
General Experimental Workflow
The isolation process begins with the extraction from dried and powdered plant material, followed by fractionation and a series of chromatographic separations to yield the pure compound.
Detailed Methodologies
-
Extraction: The air-dried and powdered plant material (e.g., leaves of Corchorus olitorius) is typically extracted with a 70% alcohol solution, such as ethanol or methanol.[1] This process is often performed at room temperature over an extended period or under reflux to ensure exhaustive extraction of the secondary metabolites.
-
Fractionation: The resulting crude extract is concentrated under reduced pressure. The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fractions containing this compound are subjected to various column chromatography techniques for further separation.[1]
-
Silica Gel Chromatography: This is a common initial step to separate major compound classes.
-
Sephadex LH-20 Chromatography: This technique is used for the separation of natural products, particularly to remove pigments and other polymeric materials.[1]
-
-
Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase C18 column.[1] This step yields the compound in a highly pure form suitable for structural elucidation and biological assays.
Structural Elucidation
The definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H-NMR, ¹³C-NMR) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the overall structure of the molecule.[1]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and elemental composition of the compound.[1]
-
Chemical and Physicochemical Evidence: The absolute stereostructure can be confirmed through methods like the modified Mosher's method and by comparing spectral data with known related compounds.[3]
Biological Activity: Inhibition of Histamine Release
This compound, along with its related compounds Corchoionosides A and B, has been shown to inhibit the release of histamine from rat peritoneal exudate cells following an antigen-antibody reaction.[1][3] This anti-allergic activity is a key area of interest for its therapeutic potential.
In addition to its anti-histaminic effects, this compound exhibits antioxidant properties by scavenging free radicals and shows weak antifungal activity.[1] These diverse biological activities make it a compound of significant interest for further pharmacological investigation.
References
- 1. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. chembk.com [chembk.com]
- 3. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
- 4. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
Corchoionoside C: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Corchoionoside C, a naturally occurring ionone glucoside. It details the discovery and origin of this compound, its physicochemical properties, and its known biological activities, with a focus on its potential as a histamine release inhibitor and antioxidant. This document includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological efficacy, and visual representations of its biosynthetic pathway and mechanism of action.
Introduction
This compound is a sesquiterpenoid glycoside that has garnered interest due to its potential pharmacological activities. First discovered in the leaves of Corchorus olitorius L., a plant commonly known as jute mallow or "Moroheiya", this compound has since been identified in a variety of other plant species.[1][2] Its primary reported biological function is the inhibition of histamine release, suggesting its potential application in the management of allergic reactions.[1][3][4][5] Additionally, this compound has demonstrated antioxidant and weak antifungal properties. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of natural product chemistry and drug development.
Discovery and Origin
This compound was first isolated and characterized in 1997 by a team of researchers led by Masayuki Yoshikawa from the leaves of Vietnamese Corchorus olitorius L. (family Tiliaceae).[1] This discovery was part of a broader investigation into the bioactive constituents of "Moroheiya," a popular vegetable in Japan and other parts of the world.
Since its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom.
Table 1: Natural Sources of this compound
| Plant Species | Family |
| Corchorus olitorius | Tiliaceae |
| Cibotium barometz | Dicksoniaceae |
| Capparis spinosa | Capparaceae |
| Camellia amplexicaulis | Theaceae |
| Anoectochilus formosanus | Orchidaceae |
| Brassica rapa | Brassicaceae |
| Glehnia littoralis | Apiaceae |
| Kandelia candel | Rhizophoraceae |
| Oldenlandia umbellata | Rubiaceae |
Physicochemical Properties
This compound is an ionone glucoside with the chemical formula C₁₉H₃₀O₈ and a molecular weight of 386.44 g/mol .[6] It is described as a white, amorphous powder. It is insoluble in water but shows solubility in organic solvents such as methanol, ethanol, pyridine, and dimethyl sulfoxide (DMSO).
Table 2: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₀O₈ |
| Molecular Weight | 386.44 g/mol |
| Appearance | White amorphous powder |
| Solubility | Soluble in Methanol, Ethanol, Pyridine, DMSO; Insoluble in Water |
| CAS Number | 185414-25-9 |
Experimental Protocols
Isolation and Purification of this compound from Corchorus olitorius Leaves
The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound and other constituents from Corchorus olitorius.
dot
Caption: General workflow for the isolation and purification of this compound.
-
Extraction:
-
Air-dried and powdered leaves of Corchorus olitorius (e.g., 150 g) are defatted by maceration in hexane for 24 hours.[7][8][9]
-
The defatted plant material is then extracted with 85% aqueous methanol using a Soxhlet apparatus for 24 hours.[7][8][9]
-
The methanolic extract is filtered and concentrated under reduced pressure to yield a dry residue.
-
-
Solvent Partitioning:
-
The dried extract is suspended in distilled water.
-
This aqueous suspension is then partitioned with ethyl acetate in a separatory funnel to separate compounds based on polarity. The more polar glycosides, including this compound, are expected to remain in the aqueous layer.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated aqueous fraction is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of chloroform and methanol, with increasing methanol concentrations, to separate different classes of compounds.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: These one-dimensional NMR techniques provide information about the proton and carbon environments within the molecule, respectively.
-
2D-NMR (COSY, HMQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
-
Correlation Spectroscopy (COSY): Identifies proton-proton couplings.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the complete structure.[10]
-
-
The absolute stereostructure of this compound was established through chemical and physicochemical evidence, including the application of the modified Mosher's method and circular dichroism (CD) helicity rules.[1][11]
Histamine Release Inhibition Assay
The following is a generalized protocol for assessing the inhibitory effect of this compound on antigen-antibody-induced histamine release from rat peritoneal mast cells.
-
Mast Cell Collection: Peritoneal mast cells are collected from rats by peritoneal lavage with a suitable buffer.
-
Cell Preparation: The collected cells are washed and suspended in a buffered salt solution.
-
Incubation with Inhibitor: Aliquots of the mast cell suspension are pre-incubated with varying concentrations of this compound or a control vehicle for a defined period (e.g., 20 minutes) at 37°C.
-
Induction of Histamine Release: Histamine release is induced by adding an anti-IgE antibody, which cross-links the FcεRI receptors on the mast cell surface, mimicking an allergic reaction.
-
Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured, often using a fluorometric assay or HPLC.
-
Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.
Biological Activities and Quantitative Data
Inhibition of Histamine Release
This compound is a known inhibitor of histamine release from mast cells triggered by the antigen-antibody reaction.[1][3][4][5] This activity suggests its potential as an anti-allergic agent. The specific IC₅₀ value from the original discovery by Yoshikawa et al. is not available in the accessed literature, but their work demonstrated a significant inhibitory effect.
Table 3: Biological Activities of this compound
| Biological Activity | Assay | Results |
| Histamine Release Inhibition | Antigen-antibody induced release from rat peritoneal mast cells | Inhibitory activity demonstrated. Specific IC₅₀ value from the original study is not publicly available. |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Exhibits antioxidant properties. A specific IC₅₀ value for the pure compound is not widely reported. |
| Antifungal Activity | Not specified | Weak activity reported. |
Antioxidant Activity
This compound has been reported to possess antioxidant properties, demonstrating scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. Quantitative data for the pure compound is limited in the available literature, with most studies focusing on the antioxidant capacity of crude extracts of Corchorus olitorius. The antioxidant activity of these extracts is often attributed to a combination of phenolic compounds and other constituents, including this compound.
Biosynthesis and Signaling Pathways
General Biosynthesis of Ionone Glucosides
This compound belongs to the family of ionone glucosides, which are C₁₃-apocarotenoids. Their biosynthesis originates from the cleavage of carotenoids, such as β-carotene, by enzymes known as carotenoid cleavage dioxygenases (CCDs). The resulting ionone aglycone is then glycosylated to form the final glucoside.
dot
Caption: General biosynthetic pathway of ionone glucosides like this compound.
Inhibition of IgE-Mediated Histamine Release
The inhibitory effect of this compound on histamine release is related to the signaling cascade initiated by the cross-linking of IgE-bound high-affinity IgE receptors (FcεRI) on the surface of mast cells. While the precise molecular target of this compound within this pathway has not been elucidated, it is known to interfere with this process, leading to a reduction in mast cell degranulation and the subsequent release of histamine and other inflammatory mediators.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. histamine release induced: Topics by Science.gov [science.gov]
- 5. inhibits histamine release: Topics by Science.gov [science.gov]
- 6. zenodo.org [zenodo.org]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
The Unveiling of Corchoionoside C Biosynthesis: A Technical Guide for Researchers
An In-depth Exploration of the Biosynthetic Pathway, Key Enzymatic Players, and Future Research Directions for a Promising Bioactive Compound
For Immediate Release
[CITY, STATE] – [Date] – Corchoionoside C, a naturally occurring ionone glucoside, has garnered significant attention within the scientific community for its potential therapeutic properties. Found in a variety of plant species, including Corchorus olitorius, Capparis spinosa, Camellia amplexicaulis, and Anoectochilus formosanus, this diterpene glycoside exhibits a range of biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, offering valuable insights for researchers, scientists, and drug development professionals.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the fundamental building blocks of terpenoid synthesis and culminates in a highly specific glycosylated ionone. While the complete pathway has yet to be fully elucidated in a single study, a putative pathway can be constructed based on established knowledge of carotenoid and terpenoid glycoside biosynthesis in plants.
The journey to this compound commences with the Methylerythritol 4-Phosphate (MEP) pathway, which is responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), within the plant's plastids. These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor to all diterpenoids and carotenoids.
From GGPP, the pathway proceeds through the formation of carotenoids, such as β-carotene. The key step in the formation of the ionone aglycone is the oxidative cleavage of these carotenoids. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs) . Specifically, CCD1 and CCD4 are known to cleave carotenoids to produce various apocarotenoids, including ionones.
Following the formation of the basic ionone skeleton, a series of modifications, including hydroxylation and glycosylation, are necessary to yield this compound. The hydroxylation steps are likely catalyzed by cytochrome P450 monooxygenases (CYP450s) , a diverse family of enzymes known for their role in the functionalization of terpenoid backbones. The final and crucial step is the attachment of a glucose moiety to the hydroxylated ionone aglycone. This glycosylation is carried out by UDP-glycosyltransferases (UGTs) , which utilize UDP-glucose as the sugar donor.
Quantitative Data Summary
Currently, there is a paucity of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. Information on enzyme kinetics, precursor concentrations, and product yields for the specific enzymes involved in this pathway has not yet been published. The following table structure is provided as a template for future research to populate as data becomes available.
| Enzyme Class | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Optimal pH | Optimal Temp. (°C) | Plant Source | Reference |
| Carotenoid Cleavage Dioxygenase (CCD) | β-carotene | Ionone Aglycone | N/A | N/A | N/A | N/A | N/A | in silico | |
| Cytochrome P450 (CYP450) | Ionone Aglycone | Hydroxylated Ionone | N/A | N/A | N/A | N/A | N/A | in silico | |
| UDP-Glycosyltransferase (UGT) | Hydroxylated Ionone, UDP-Glucose | This compound | N/A | N/A | N/A | N/A | N/A | in silico |
N/A: Not Available in the current literature.
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the CCD, CYP450, and UGT enzymes involved in this compound biosynthesis from a source plant like Corchorus olitorius.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA will be extracted from young leaves of C. olitorius using a TRIzol-based method, followed by DNase treatment. First-strand cDNA will be synthesized using a reverse transcriptase kit with oligo(dT) primers.
-
Transcriptome Sequencing (RNA-Seq): The cDNA library will be sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: The resulting sequence data will be assembled and annotated. Candidate genes for CCDs, CYP450s, and UGTs will be identified by homology searches (BLAST) against known terpenoid and glycoside biosynthesis genes from other plant species.
-
Gene Cloning: Full-length cDNA of candidate genes will be amplified by PCR using gene-specific primers and cloned into an appropriate expression vector (e.g., pET-28a for bacterial expression or pEAQ-HT for plant transient expression).
Heterologous Expression and Enzyme Characterization
Objective: To produce recombinant enzymes and characterize their function in vitro.
Methodology:
-
Protein Expression: The recombinant expression constructs will be transformed into a suitable host (e.g., E. coli BL21(DE3) or agroinfiltrated into Nicotiana benthamiana). Protein expression will be induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The expressed recombinant proteins (likely with a His-tag) will be purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin). Protein purity will be assessed by SDS-PAGE.
-
Enzyme Assays:
-
CCD Assay: The purified recombinant CCD enzyme will be incubated with its putative carotenoid substrate (e.g., β-carotene). The reaction products will be extracted with an organic solvent (e.g., hexane) and analyzed by GC-MS to identify the resulting ionone.
-
CYP450 Assay: The purified recombinant CYP450 will be incubated with the ionone aglycone in the presence of a redox partner (e.g., NADPH-cytochrome P450 reductase). The reaction products will be analyzed by LC-MS to identify hydroxylated intermediates.
-
UGT Assay: The purified recombinant UGT enzyme will be incubated with the hydroxylated ionone intermediate and UDP-glucose. The formation of this compound will be monitored by HPLC or LC-MS.
-
-
Kinetic Analysis: Michaelis-Menten kinetics will be determined for each enzyme by varying the substrate concentration and measuring the initial reaction velocity. K_m and k_cat values will be calculated from Lineweaver-Burk or Hanes-Woolf plots.
Quantitative Analysis of Metabolites in Planta
Objective: To quantify the levels of this compound and its potential precursors in different tissues of the source plant.
Methodology:
-
Sample Preparation: Plant tissues (leaves, stems, roots) will be harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue will be ground to a fine powder.
-
Metabolite Extraction: A known weight of the powdered tissue will be extracted with a suitable solvent (e.g., 80% methanol) using ultrasonication or shaking. The extract will be centrifuged, and the supernatant will be filtered.
-
LC-MS/MS Analysis: The extracted metabolites will be separated and quantified using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). A validated method using an external standard curve with a purified this compound standard will be used for absolute quantification. Multiple reaction monitoring (MRM) will be employed for sensitive and specific detection.
Future Directions and Conclusion
The elucidation of the complete biosynthetic pathway of this compound holds immense potential for its sustainable production through metabolic engineering and synthetic biology approaches. Future research should focus on:
-
Definitive identification and characterization of all the enzymes involved in the pathway, from the initial carotenoid cleavage to the final glycosylation step.
-
Investigating the subcellular localization of the biosynthetic enzymes and the transport of intermediates between cellular compartments.
-
Uncovering the regulatory mechanisms that control the expression of the biosynthetic genes, including the role of transcription factors and the influence of environmental cues.
-
Reconstituting the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, for scalable production of this compound.
References
An In-depth Technical Guide to the Identification of Corchoionoside C ((6S,9S)-Roseoside)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corchoionoside C, also known as (6S,9S)-Roseoside, is a naturally occurring ionone glucoside found in a variety of plant species. This technical guide provides a comprehensive overview of the essential data and methodologies for the accurate identification and characterization of this compound. Detailed information on its chemical and physical properties, spectroscopic data including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a standardized isolation and purification protocol, and an exploration of its biological activities with a focus on its mechanism of action as a histamine release inhibitor are presented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white, solid compound. It is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water.[1] Its chemical structure has been elucidated and its absolute configuration confirmed as (6S,9S) through spectroscopic analysis and X-ray crystallography.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₈ | [2] |
| Molecular Weight | 386.4 g/mol | [2] |
| CAS Number | 185414-25-9 | [2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in methanol, dichloromethane; Insoluble in water | [1] |
| Synonyms | (6S,9S)-Roseoside, Corchoioside C | [1] |
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for each proton and carbon atom.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 2.25 | d | 17.0 |
| 2.65 | d | 17.0 | |
| 4 | 5.88 | s | |
| 7 | 5.83 | dd | 15.8, 5.5 |
| 8 | 5.69 | dd | 15.8, 7.3 |
| 9 | 4.35 | m | |
| 10 | 1.25 | d | 6.4 |
| 11 | 1.05 | s | |
| 12 | 1.02 | s | |
| 13 | 1.93 | s | |
| 1' | 4.39 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.25 | m | |
| 6'a | 3.86 | dd | 12.0, 2.2 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
Data extracted from Molecules 2010, 15(4), 2593-2599.
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)
| Position | δ (ppm) |
| 1 | 50.5 |
| 2 | 41.9 |
| 3 | 200.5 |
| 4 | 128.2 |
| 5 | 165.8 |
| 6 | 79.8 |
| 7 | 135.5 |
| 8 | 131.5 |
| 9 | 75.8 |
| 10 | 21.5 |
| 11 | 24.5 |
| 12 | 23.4 |
| 13 | 19.8 |
| 1' | 102.5 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.7 |
| 5' | 77.9 |
| 6' | 62.8 |
Data extracted from Molecules 2010, 15(4), 2593-2599.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.
High-Resolution Mass Spectrometry (HRMS): The exact mass of the protonated molecule [M+H]⁺ can be used to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides structural information. A proposed fragmentation pathway for this compound involves an initial loss of the glucose moiety followed by further fragmentation of the aglycone.
Table 3: ESI-MS/MS Fragmentation Data of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 387.19 [M+H]⁺ | 225.15 | C₆H₁₀O₅ (Glucose) | Aglycone |
| 385.18 [M-H]⁻ | 153.09 | C₁₃H₁₈O₃ (Aglycone fragmentation) | Further fragmented aglycone |
Data interpreted from ResearchGate diagram and general fragmentation patterns of ionone glycosides.[3]
Experimental Protocols
Isolation and Purification of this compound from Polygonum hydropiper
The following protocol is a synthesized methodology based on established procedures for the isolation of (6S,9S)-Roseoside.[1][4]
Experimental Workflow for Isolation and Purification
Methodology:
-
Extraction: Dried and powdered aerial parts of Polygonum hydropiper are macerated with methanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude methanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Fraction Selection: The n-butanol fraction, which typically contains the glycosidic compounds, is collected and concentrated.
-
Silica Gel Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Semi-preparative HPLC: Fractions enriched with this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a gradient elution system of acetonitrile (MeCN) and water.
-
Compound Identification: The purity and identity of the isolated compound are confirmed by NMR and MS analysis.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.[1] A significant and well-documented activity is its ability to inhibit histamine release from mast cells.
Inhibition of Histamine Release
Proposed Mechanism of Action in Mast Cell Degranulation
The precise molecular mechanism by which this compound inhibits histamine release is still under investigation. However, based on the known signaling pathways of mast cell degranulation and the inhibitory effects of similar natural compounds, a plausible mechanism can be proposed. The antigen-induced aggregation of IgE bound to the high-affinity IgE receptor (FcεRI) on mast cells initiates a signaling cascade involving the phosphorylation of multiple downstream proteins, leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent degranulation and histamine release. It is hypothesized that this compound may interfere with one or more steps in this pathway.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Potential Inhibition by this compound
This diagram illustrates the key steps in the IgE-mediated degranulation cascade. This compound may exert its inhibitory effect by:
-
Inhibiting early signaling events: It could potentially interfere with the activation of tyrosine kinases like Lyn and Syk, which are crucial for initiating the signaling cascade downstream of FcεRI cross-linking.
-
Blocking calcium influx: Many natural compounds with anti-allergic properties have been shown to inhibit the influx of extracellular calcium, a critical step for sustained mast cell activation and degranulation. This compound may act on ion channels responsible for calcium entry.
Further research is required to elucidate the precise molecular targets of this compound within this signaling pathway.
Conclusion
This compound ((6S,9S)-Roseoside) is a natural product with significant potential for further investigation in the fields of pharmacology and drug development. This guide provides a comprehensive summary of the key data and methodologies required for its unambiguous identification and characterization. The detailed spectroscopic data, along with the outlined isolation protocol, will aid researchers in obtaining and verifying pure samples of this compound. The exploration of its biological activity, particularly its role as a histamine release inhibitor, opens avenues for future studies to fully elucidate its mechanism of action and therapeutic potential.
References
Unveiling the Biological Potential of Corchoionoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Corchoionoside C, a naturally occurring ionone glucoside, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and antifungal properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes known signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Anti-inflammatory Activity: Inhibition of Histamine Release
A key biological activity of this compound is its ability to inhibit the release of histamine from mast cells, a critical event in the initiation and propagation of allergic and inflammatory responses.[1]
Quantitative Data: Histamine Release Inhibition
Studies have shown that this compound, along with its analogs Corchoionoside A and B, effectively inhibits the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells.[1] While the precise IC50 value for this compound has not been detailed in readily available literature, the qualitative findings strongly suggest a potent anti-inflammatory effect.
Table 1: Summary of Anti-inflammatory Activity of this compound
| Biological Activity | Assay System | Inducer | Observed Effect | Quantitative Data | Reference |
| Histamine Release Inhibition | Rat Peritoneal Exudate Cells | Antigen-Antibody Reaction | Inhibition of histamine release | Data not available in abstract | [1] |
Experimental Protocol: Histamine Release Inhibition Assay
The following is a generalized protocol based on typical methods for measuring histamine release from rat peritoneal mast cells. The specific details from the original study by Yoshikawa et al. (1997) are pending acquisition of the full-text article.
Objective: To determine the inhibitory effect of this compound on antigen-induced histamine release from rat peritoneal mast cells.
Materials:
-
Male Wistar rats
-
Tyrode's buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Anti-dinitrophenyl (DNP)-As-IgE antibody
-
DNP-human serum albumin (HSA) (as antigen)
-
This compound
-
o-Phthalaldehyde (OPT)
-
Perchloric acid
-
Histamine standard
-
Spectrofluorometer
Procedure:
-
Mast Cell Collection: Peritoneal cells are collected from rats by peritoneal lavage with Tyrode's buffer. The cells are then purified to enrich the mast cell population.
-
Sensitization: The purified mast cells are sensitized by incubation with anti-DNP-As-IgE antibody.
-
Incubation with this compound: The sensitized mast cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Antigen Challenge: Histamine release is induced by challenging the cells with DNP-HSA.
-
Termination of Reaction: The reaction is stopped by centrifugation at a low temperature.
-
Histamine Quantification: The amount of histamine in the supernatant is determined by a fluorometric assay using OPT. The fluorescence is measured at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of this compound to that of the control (vehicle-treated) cells.
Diagram 1: Experimental Workflow for Histamine Release Assay
Caption: Workflow for the rat peritoneal mast cell histamine release assay.
Antioxidant and Antifungal Activities
This compound has also been reported to possess antioxidant and weak antifungal properties.
Quantitative Data: Antioxidant and Antifungal Activities
Specific quantitative data, such as IC50 values for antioxidant activity (e.g., DPPH radical scavenging) and Minimum Inhibitory Concentration (MIC) values for antifungal activity, are not yet available in the reviewed literature. The antifungal activity has been described as "weak" against Cladosporium cladosporioides and C. sphaerospermum.
Table 2: Summary of Antioxidant and Antifungal Activities of this compound
| Biological Activity | Assay System | Target Organisms | Observed Effect | Quantitative Data |
| Antioxidant Activity | DPPH radical scavenging | - | Scavenging activity | Data not available |
| Antifungal Activity | Not specified | Cladosporium cladosporioides, C. sphaerospermum | Weak inhibition of fungal growth | Data not available |
Experimental Protocols
Detailed experimental protocols for the antioxidant and antifungal assays specific to this compound are not currently available. However, standard methodologies for these assays are described below.
DPPH Radical Scavenging Assay (General Protocol):
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
Spectrophotometer
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Antifungal Susceptibility Test - Broth Microdilution Method (General Protocol):
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific fungal strains.
Materials:
-
This compound
-
Fungal strains (Cladosporium cladosporioides, C. sphaerospermum)
-
Appropriate broth medium (e.g., Sabouraud Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
A serial dilution of this compound is prepared in the broth medium in a 96-well plate.
-
A standardized inoculum of the fungal suspension is added to each well.
-
The plate is incubated at an appropriate temperature for a specified period.
-
Fungal growth is assessed by measuring the optical density or by visual inspection.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its anti-inflammatory effects have not been elucidated in the available literature. Based on the known mechanisms of mast cell degranulation, it is plausible that this compound may interfere with intracellular signaling cascades that are initiated upon antigen binding to IgE-FcεRI complexes on the mast cell surface.
Diagram 2: Hypothetical Signaling Pathway for Mast Cell Degranulation
Caption: A simplified representation of the IgE-mediated mast cell degranulation pathway.
It is important to distinguish this compound from a similarly named compound, corchorusoside C, which is a cardenolide and has been studied for its anticancer activities involving the NF-κB pathway. There is currently no evidence to suggest that this compound acts through this pathway.
Conclusion and Future Directions
This compound presents as a promising natural compound with multifaceted biological activities, most notably its anti-inflammatory potential through the inhibition of histamine release. While its antioxidant and antifungal properties have been noted, they appear to be less pronounced.
To fully realize the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:
-
Quantitative Analysis: Determination of IC50 values for histamine release inhibition and antioxidant activity, as well as MIC values for its antifungal effects.
-
Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound in mast cells to understand its anti-inflammatory mechanism at a molecular level.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of allergic and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features for enhanced activity and improved pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals to build upon, highlighting both the known biological activities of this compound and the critical knowledge gaps that need to be addressed in future studies.
References
Potential Therapeutic Effects of Corchoionoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available scientific information on Corchoionoside C. It is important to note that research on this specific compound is limited, and this document reflects the preliminary nature of the existing data. Further in-depth studies are required to fully elucidate its therapeutic potential and mechanisms of action.
Introduction to this compound
This compound is a naturally occurring ionone glucoside, a class of secondary metabolites. It has been primarily isolated from the leaves of Corchorus olitorius L., commonly known as Moroheiya or Jute mallow.[1][2] This compound has also been identified in other plant species, including Camellia amplexicaulis and Anoectochilus formosanus.[3] Structurally, it is a diterpene glycoside.[4] Initial studies have suggested that this compound may possess several bioactive properties, including anti-inflammatory, antioxidant, and antifungal activities.[4][5]
Reported Biological Activities
Preliminary research indicates that this compound exhibits several potential therapeutic effects, as outlined below.
Inhibition of Histamine Release
One of the most cited activities of the extract containing this compound is the inhibition of histamine release. Specifically, Corchoionosides A, B, and C have been associated with the inhibition of histamine release from rat peritoneal exudate cells induced by an antigen-antibody reaction.[1][5] This suggests a potential role in modulating allergic and inflammatory responses where histamine is a key mediator.
Antioxidant Activity
This compound has been reported to possess antioxidant properties, demonstrating strong scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[5] This activity suggests that this compound could potentially mitigate oxidative stress, which is implicated in a wide range of chronic diseases.
Antifungal Activity
There is also a mention of weak antifungal activity associated with this compound, although the specific fungal species and the extent of this activity are not well-documented in the available literature.[5]
Quantitative Data Summary
A significant gap in the current body of research is the lack of specific quantitative data for the biological activities of purified this compound. The available literature primarily describes these effects in qualitative terms.
| Biological Activity | Reported Effect | Model System | Quantitative Data (e.g., IC₅₀) | Reference |
| Histamine Release Inhibition | Inhibits histamine release induced by antigen-antibody reaction. | Rat peritoneal exudate cells | Not specified in available literature. | [1][5] |
| Antioxidant Activity | Strong scavenging activity against DPPH radicals. | DPPH radical scavenging assay | Not specified in available literature. | [5] |
| Antifungal Activity | Weak antifungal activity. | Not specified | Not specified in available literature. | [5] |
Experimental Protocols
Detailed experimental protocols for the bioassays of this compound are not extensively described in the literature. However, a generalized methodology for the key reported activity, the inhibition of histamine release, is provided below.
General Protocol: Inhibition of Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells
This protocol is a generalized representation of a common method used to assess the anti-allergic potential of compounds.
-
Mast Cell Isolation:
-
Peritoneal exudate cells are collected from rats (e.g., Wistar rats) by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution).
-
Mast cells are purified from the collected peritoneal cells, often by density gradient centrifugation using a medium like Percoll.
-
-
Sensitization of Mast Cells:
-
The purified mast cells are sensitized by incubation with an antigen-specific immunoglobulin E (IgE), such as anti-dinitrophenyl (DNP) IgE.
-
-
Compound Incubation:
-
The sensitized mast cells are pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period.
-
-
Induction of Histamine Release:
-
Histamine release is triggered by challenging the cells with the corresponding antigen (e.g., DNP-human serum albumin).
-
-
Quantification of Histamine Release:
-
The cell suspension is centrifuged to separate the supernatant from the cell pellet.
-
The histamine content in the supernatant is measured. This is often done using a fluorometric assay involving derivatization with o-phthalaldehyde (OPA).
-
Total histamine content is determined by lysing the cell pellet.
-
The percentage of histamine release inhibition is calculated by comparing the histamine released in the presence of this compound to that of the control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Histamine Release Inhibition
The precise signaling pathway through which this compound may inhibit histamine release has not been elucidated. The following diagram illustrates a hypothetical mechanism where the compound could interfere with the IgE-mediated signaling cascade in mast cells.
Caption: Hypothetical inhibition of the mast cell degranulation pathway by this compound.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the isolation and preliminary biological screening of a natural product like this compound.
Caption: General workflow for isolation and bioactivity screening of this compound.
Conclusion and Future Directions
This compound presents as a compound of interest with potential anti-inflammatory and antioxidant properties. However, the existing research is still in a nascent stage. To advance the understanding of its therapeutic potential, future research should focus on:
-
Quantitative Bioassays: Performing dose-response studies to determine the IC₅₀ values of pure this compound in various biological assays.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases (e.g., allergic inflammation, oxidative stress-related disorders).
-
Broad-Spectrum Screening: Expanding the biological screening to assess its effects on other potential therapeutic areas, such as its reported anti-tumor and antibacterial activities.
A more rigorous and systematic investigation is essential to validate these preliminary findings and to determine if this compound can be a viable candidate for future drug development.
References
- 1. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
- 3. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
Corchoionoside C: A Technical Guide to Investigating its Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C is a naturally occurring diterpene glycoside compound that has been identified as having a range of potential biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects. Its chemical structure and purported therapeutic properties have positioned it as a compound of interest in the field of drug development and cosmetology. This technical guide provides an in-depth overview of the experimental protocols and signaling pathways relevant to characterizing the antioxidant properties of this compound, addressing the critical need for quantitative data and mechanistic understanding. While specific studies on the antioxidant mechanisms of this compound are not extensively available, this document outlines the established methodologies and conceptual frameworks for its evaluation.
Quantitative Analysis of Antioxidant Activity
A crucial step in characterizing any potential antioxidant is the quantitative assessment of its ability to neutralize free radicals. Standard in vitro assays provide a baseline for this activity. The following table summarizes key quantitative parameters that should be determined for this compound.
| Antioxidant Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid, Trolox) |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | IC50 (µg/mL or µM) | Data Not Available | Compound-specific |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | IC50 (µg/mL or µM) or TEAC (Trolox Equivalent Antioxidant Capacity) | Data Not Available | Compound-specific |
| Cellular Antioxidant Activity (CAA) Assay | CAA value (µmol QE/100 µmol) | Data Not Available | Compound-specific |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC: The concentration of a standard antioxidant (Trolox) that produces the same antioxidant capacity as the tested compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific investigation of this compound's antioxidant properties.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Ascorbic Acid) in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the sample solutions.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Methodology:
-
Generation of ABTS•+: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and a positive control (e.g., Trolox) in the buffer.
-
Reaction Mixture: Add a small volume of the sample solutions to a fixed volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 or TEAC Determination: Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment.
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
Signaling Pathway: Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural antioxidants exert their effects by activating the Nrf2 pathway.
A Technical Guide to Corchoionoside C (CAS: 185414-25-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Corchoionoside C, a natural compound with demonstrated biological activities. It is intended to serve as a resource for professionals in research and drug development, consolidating key data on its properties, biological sources, activities, and relevant experimental methodologies.
Introduction
This compound (CAS Number: 185414-25-9) is a naturally occurring glycoside that has garnered scientific interest for its potential therapeutic applications.[1][2] Structurally, it has been classified as a diterpene glycoside, an iridoid glycoside, and an ionone glucoside.[1][2][3] One of its common synonyms is (6S,9S)-Roseoside.[4][5] The compound is recognized for a range of biological effects, most notably its ability to inhibit histamine release, its antioxidant properties, and its weak antifungal activity.[3][4][6] These characteristics position this compound as a candidate for further investigation in the development of anti-inflammatory and anti-allergic agents, as well as for potential use in cosmetics for its anti-aging properties.[1]
Physicochemical and Structural Data
This compound is a white, powdered solid at room temperature.[1][4] It is characterized by its insolubility in water but shows good solubility in various organic solvents, including methanol, ethanol, pyridine, dichloromethane, and DMSO.[1][4][6] For long-term stability, it should be stored at 2-8°C, protected from light and air.[1][4]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 185414-25-9 | [1][2][4][5][7] |
| Molecular Formula | C₁₉H₃₀O₈ | [1][4][5][7] |
| Molecular Weight | 386.44 g/mol | [1][7] |
| IUPAC Name | (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one | [5] |
| Synonyms | (6S,9S)-Roseoside | [4][5] |
| Physical Description | Powder / White Solid | [1][4][7] |
| Boiling Point | 595.9°C at 760 mmHg | [1] |
| Specific Rotation (α) | +25.3° (c, 0.3 in MeOH) | [1] |
| Storage Condition | 2-8°C, protect from air and light |[1][4] |
Biological Sources and Activity
This compound has been isolated from a variety of plant species, indicating its widespread presence in the plant kingdom.
Table 2: Natural Sources of this compound
| Plant Species | Reference |
|---|---|
| Corchorus olitorius (leaves) | [4] |
| Polygonum hydropiper | [4] |
| Capparis spinosa | [3] |
| Cibotium barometz | [6] |
| Peperomia obtusifolia | [6] |
| Camellia amplexicaulis | [5] |
| Anoectochilus formosanus | [5] |
| Brassica Rapa |[8] |
The compound's biological activities are central to its research interest. The primary effects are summarized below.
Table 3: Summary of Biological Activities
| Activity | Description | Experimental Model | Reference |
|---|---|---|---|
| Anti-histamine Release | Inhibits histamine release induced by an antigen-antibody reaction. | Rat peritoneal exudate cells | [3][4][6] |
| Antioxidant | Exhibits strong scavenging activity against DPPH radicals. | DPPH radical scavenging assay | [4][6] |
| Antifungal | Demonstrates weak activity. | Bioautographic assay against Cladosporium cladosporioides and C. sphaerospermum | [4][6] |
| Anti-inflammatory | General anti-inflammatory properties have been noted. | Not specified |[1][2] |
Mechanism of Action
While the precise molecular targets and signaling pathways for this compound are still under investigation, its most clearly defined mechanism is the inhibition of histamine release from mast cells.[3][4] This action suggests an interference with the signal transduction cascade that follows the cross-linking of IgE receptors by an antigen-antibody complex, ultimately preventing the degranulation and release of inflammatory mediators like histamine.
Caption: Inhibition of the antigen-induced signaling cascade in mast cells by this compound.
Experimental Protocols
The following sections detail the methodologies cited for the isolation, analysis, and bioactivity assessment of this compound.
The general procedure for obtaining this compound from plant sources involves solvent extraction followed by multi-step chromatographic purification.[1][6]
Caption: A generalized workflow for the extraction and purification of this compound.
A specific HPLC method has been documented for the analysis of this compound.[4] This method is suitable for purity assessment and quantification.
-
Mobile Phase: Methanol-H₂O gradient elution[4]
-
Flow Rate: 1.0 ml/min[4]
-
Column Temperature: 25°C[4]
-
Detection Wavelength: 220 nm[4]
-
Identification Methods: Confirmation of structure is typically achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
While full protocols require consulting the original publications, the principles of the key cited assays are described here.
-
DPPH Radical Scavenging Assay: This spectrophotometric assay measures the antioxidant capacity of a compound. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant like this compound, the DPPH radical is reduced, causing the solution to lose its color. The change in absorbance is proportional to the radical-scavenging activity.
-
Histamine Release Inhibition Assay: This assay uses peritoneal exudate cells from rats, which are rich in mast cells.[3][4] The cells are sensitized and then challenged with an antigen to induce an antibody-mediated degranulation, releasing histamine. The experiment is performed with and without this compound. The amount of histamine released into the supernatant is quantified (e.g., by fluorometric assay or ELISA) to determine the inhibitory effect of the compound.
-
Bioautographic Antifungal Assay: This technique is used to detect antifungal activity on a chromatogram.[6] A developed TLC plate containing the separated compounds (including this compound) is sprayed with a suspension of fungal spores (Cladosporium cladosporioides or C. sphaerospermum) in a suitable growth medium.[6] After incubation, the plate is visualized. Zones of growth inhibition appear as clear spots against a background of fungal growth, indicating the location of the active compound.
Safety and Handling
Research on the toxicity and overall safety profile of this compound is limited.[1] As a natural product still in the research phase, it may have the potential for allergic or adverse reactions.[1] Standard laboratory safety procedures, including the use of personal protective equipment, should be followed during handling.
Conclusion
This compound is a promising natural glycoside with well-documented anti-histaminic and antioxidant activities. Its defined chemical structure and presence in multiple botanical sources make it an accessible compound for further study. Future research should focus on elucidating its precise molecular mechanisms, exploring its structure-activity relationships, and conducting comprehensive toxicological evaluations to fully assess its therapeutic potential in drug development and other applications.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 185414-25-9 | MC44381 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemfaces.com [chemfaces.com]
- 5. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. CAS 185414-25-9 | this compound [phytopurify.com]
- 8. Phytochemical: this compound [caps.ncbs.res.in]
Corchoionoside C: A Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corchoionoside C, a naturally occurring ionone glucoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and chemical formula. It further details experimental methodologies for its isolation and characterization, alongside protocols for evaluating its biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Properties
This compound is chemically classified as a sesquiterpenoid glycoside. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₀O₈ | [1] |
| Molecular Weight | 386.4 g/mol | [1] |
| CAS Number | 185414-25-9 | [1] |
| Synonyms | (6S,9S)-Roseoside | [1] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a comprehensive, publicly available experimental ¹H NMR spectrum with full peak assignments is not readily accessible in the reviewed literature, a simulated ¹³C NMR spectrum is available through public chemical databases. This simulated data provides a theoretical framework for the expected chemical shifts of the carbon atoms within the molecule.
Simulated ¹³C NMR Spectrum (DMSO-d6, 100 MHz) A simulated ¹³C NMR spectrum of this compound is available on PubChem.[1][2] This can be a useful reference for researchers working on the isolation and identification of this compound.
Mass Spectrometry (MS)
Mass spectrometry data reveals a parent ion at m/z 385 [M-H]⁻ in negative ion mode, which is consistent with the molecular formula C₁₉H₃₀O₈. A notable fragment ion is observed at m/z 153, the generation of which is proposed in the fragmentation pathway diagram below.[3]
Caption: Proposed fragmentation of this compound in mass spectrometry.
Experimental Protocols
Isolation of this compound from Capparis spinosa
This compound has been successfully isolated from the fruits of Capparis spinosa.[4][5] The following is a general protocol based on standard phytochemical extraction and purification techniques.
Workflow for Isolation
Caption: A generalized workflow for the isolation of this compound.
Detailed Steps:
-
Extraction: The dried and powdered plant material is subjected to maceration with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is further purified using a combination of column chromatography techniques. This may involve silica gel chromatography followed by size-exclusion chromatography on Sephadex LH-20 to yield the pure compound.
Biological Activity Assays
This compound has been reported to inhibit the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells.[4] A general protocol for such an assay is outlined below.
Experimental Protocol:
-
Cell Collection: Peritoneal exudate cells are collected from rats.
-
Sensitization: The cells are sensitized with an appropriate antibody (e.g., anti-DNP IgE).
-
Pre-incubation: The sensitized cells are pre-incubated with varying concentrations of this compound.
-
Antigen Challenge: Histamine release is induced by challenging the cells with the corresponding antigen (e.g., DNP-HSA).
-
Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a suitable method, such as fluorometric analysis after derivatization with o-phthalaldehyde.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in histamine release compared to the control group.
While direct evidence for the effect of this compound on osteoclastogenesis is limited, its potential in this area can be investigated using in vitro models. A common model involves the use of RAW 264.7 macrophage cells induced to differentiate into osteoclasts by Receptor Activator of Nuclear Factor κB Ligand (RANKL).
Experimental Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Induction of Osteoclastogenesis: The cells are stimulated with RANKL in the presence or absence of varying concentrations of this compound.
-
TRAP Staining: After a defined incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted in each treatment group.
-
Data Analysis: The inhibitory effect of this compound on osteoclast formation is determined by comparing the number of osteoclasts in the treated groups to the control group.
Signaling Pathways
Currently, there is a lack of specific research detailing the signaling pathways modulated by this compound. The previously suggested involvement of the NF-κB pathway was based on studies of a different compound, Corchorusoside C, which has a distinct chemical structure. Therefore, the mechanism of action of this compound at the molecular level remains an area for future investigation. Potential areas of exploration could include pathways related to inflammation and immune response, given its reported inhibitory effect on histamine release, and bone metabolism, considering the interest in its effects on osteoclastogenesis.
Logical Relationship for Future Signaling Pathway Investigation
Caption: A proposed framework for investigating the signaling pathways of this compound.
Conclusion
This compound presents as a promising natural product with potential therapeutic value. This guide provides foundational technical information to facilitate further research and development. Future studies should focus on elucidating its precise mechanism of action by identifying its molecular targets and the signaling pathways through which it exerts its biological effects. Such investigations will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: 13C NMR Spectrum (1D, 100 MHz, DMSO-d6, simulated) (NP0028982) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]
Spectroscopic Profile of Corchoionoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C, also known as (6S,9S)-Roseoside, is a naturally occurring ionone glucoside found in various plants, including Corchorus olitorius and Capparis spinosa.[1] As a member of the megastigmane glycoside family, this compound has garnered interest for its potential biological activities, including the inhibition of histamine release.[1] The structural elucidation of such natural products is fundamentally reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data of this compound and the experimental protocols typically employed for its characterization.
Chemical Structure
-
IUPAC Name: (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one[2]
-
Molecular Formula: C₁₉H₃₀O₈[2]
-
Molecular Weight: 386.44 g/mol
-
CAS Number: 185414-25-9[2]
Spectroscopic Data
The definitive structural analysis of this compound is achieved through the detailed interpretation of its NMR and MS data.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.
| Ionization Mode | m/z | Fragment/Ion |
| ESI⁻ | 385 | [M-H]⁻ |
| ESI⁻ | 153 | [Fragment] |
Table 1: Mass Spectrometry Data for this compound. Data sourced from publicly available spectral information.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed map of the proton and carbon skeleton of the molecule, respectively. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons.
¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 2.22 | d | 17.0 |
| 2.59 | d | 17.0 | |
| 4 | 5.90 | s | |
| 7 | 5.83 | dd | 16.0, 6.5 |
| 8 | 5.75 | dd | 16.0, 6.5 |
| 9 | 4.41 | m | |
| 10 | 1.29 | d | 6.5 |
| 11 | 1.05 | s | |
| 12 | 1.00 | s | |
| 13 | 1.95 | s | |
| 1' | 4.35 | d | 7.5 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.38 | m | |
| 6' | 3.88 | dd | 12.0, 2.0 |
| 3.69 | dd | 12.0, 5.5 |
Table 2: ¹H NMR Spectroscopic Data of this compound.
¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 49.8 | 11 | 24.5 |
| 2 | 50.1 | 12 | 23.4 |
| 3 | 200.9 | 13 | 19.5 |
| 4 | 127.0 | 1' | 102.5 |
| 5 | 166.0 | 2' | 75.0 |
| 6 | 80.0 | 3' | 78.0 |
| 7 | 135.0 | 4' | 71.6 |
| 8 | 131.9 | 5' | 77.9 |
| 9 | 75.0 | 6' | 62.7 |
| 10 | 21.9 |
Table 3: ¹³C NMR Spectroscopic Data of this compound.
Experimental Protocols
The isolation and spectroscopic analysis of this compound involve a series of well-established procedures in natural product chemistry.
Isolation of this compound
A general procedure for the isolation of ionone glucosides like this compound from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., leaves of Corchorus olitorius) is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being a glycoside, is typically enriched in the n-BuOH fraction.
-
Chromatographic Separation: The n-BuOH fraction is subjected to a series of column chromatography steps. This often begins with a coarse separation on a silica gel column, followed by further purification using more advanced techniques like Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the isolated compound.
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
-
2D NMR: A suite of 2D NMR experiments is performed to establish the structure:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
Corchoionoside C: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of Corchoionoside C, a naturally occurring ionone glucoside. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and explores the potential molecular mechanisms underlying its biological activities. While quantitative solubility data for this compound is not extensively available in public literature, this guide presents qualitative information and estimations based on supplier data. Furthermore, it proposes hypothetical signaling pathways for its anti-inflammatory and antioxidant effects based on the known mechanisms of structurally related compounds. This guide is intended to serve as a valuable resource for facilitating the use of this compound in research and development.
Introduction
This compound, also known as (6S,9S)-Roseoside, is a glycosidic derivative of vomifoliol. It is a natural product that has been isolated from various plant sources.[1] Scientific interest in this compound has grown due to its potential biological activities, including antioxidant and anti-inflammatory properties.[2][3] A critical parameter for the successful investigation and application of any bioactive compound in research and drug development is its solubility in various solvents. This technical guide provides a comprehensive summary of the current understanding of this compound's solubility and provides methodologies for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 185414-25-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₃₀O₈ | --INVALID-LINK-- |
| Molecular Weight | 386.44 g/mol | --INVALID-LINK-- |
| Appearance | White solid/powder | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, desiccated | --INVALID-LINK--, --INVALID-LINK-- |
Solubility of this compound
Qualitative Solubility
This compound is generally described as being soluble in a variety of organic solvents and insoluble in water.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Water | Insoluble | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Methanol | Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Dichloromethane (DCM) | Soluble | --INVALID-LINK--, --INVALID-LINK-- |
| Chloroform | Soluble | --INVALID-LINK-- |
| Ethyl Acetate | Soluble | --INVALID-LINK-- |
| Acetone | Soluble | --INVALID-LINK-- |
| Pyridine | Soluble | --INVALID-LINK-- |
Estimated Quantitative Solubility
While direct measurements of saturation solubility are not published, data provided by suppliers for the preparation of stock solutions can be used to estimate a minimum solubility. For instance, the information provided by BioCrick for preparing a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 386.4 g/mol ) requires 0.2588 mL of solvent. This can be used to calculate an approximate solubility.[4]
Calculation:
-
Mass: 1 mg
-
Volume: 0.2588 mL
-
Solubility ≈ 1 mg / 0.2588 mL ≈ 3.86 mg/mL
This value represents a concentration at which this compound is known to be soluble for the purpose of creating a stock solution and may not represent the maximum saturation solubility.
Table 2: Estimated Solubility for Stock Solution Preparation
| Molarity (mM) | Mass of this compound (mg) | Volume of Solvent (mL) | Estimated Solubility (mg/mL) |
| 1 | 1 | 2.588 | ~ 0.39 |
| 5 | 1 | 0.5176 | ~ 1.93 |
| 10 | 1 | 0.2588 | ~ 3.86 |
| 50 | 1 | 0.0518 | ~ 19.3 |
Data derived from information provided by BioCrick.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility data in a specific solvent system, the shake-flask method is a reliable and widely accepted technique. The following protocol is a general guideline that can be adapted for this compound.
Materials
-
This compound (high purity)
-
Selected solvent of analytical grade
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.
References
In Vitro Profile of Corchoionoside C: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Corchoionoside C, a naturally occurring phytochemical, has been identified in various plant species. Despite its classification, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity. As of the current date, there are no specific in vitro studies detailing the cytotoxic, anti-inflammatory, apoptotic, or neuroprotective effects of isolated this compound. This technical guide summarizes the current state of knowledge and highlights the absence of experimental data, thereby identifying a clear area for future research in the exploration of novel therapeutic agents.
Introduction
Natural products continue to be a vital source of inspiration for drug discovery and development. Phytochemicals, in particular, offer a vast chemical diversity that can be leveraged to identify novel mechanisms of action against a wide range of diseases. This compound is one such compound, belonging to a class of glycosides, that has been noted in the chemical composition of several plants. However, its potential therapeutic value remains unexplored due to a lack of dedicated in vitro investigations. This document aims to provide a clear and concise overview of the current research landscape surrounding this compound, with a focus on in vitro studies, for an audience of researchers, scientists, and drug development professionals.
Current State of In Vitro Research on this compound
A systematic and thorough search of prominent scientific databases has been conducted to identify all available in vitro studies involving this compound. The search encompassed a wide range of experimental assays, including but not limited to, cytotoxicity, anti-inflammatory, apoptosis, and neuroprotection assays.
The extensive search, however, did not yield any specific studies that have investigated the in vitro effects of purified this compound. The scientific literature to date does not contain quantitative data, such as IC50 values, or detailed experimental protocols related to this compound. Furthermore, there is no information available on any signaling pathways that may be modulated by this compound.
Discussion and Future Directions
The absence of in vitro data for this compound represents a significant knowledge gap. While its presence in certain plant extracts with known biological activities might suggest a potential role, without direct in vitro studies on the isolated compound, any such claims would be purely speculative.
This lack of information presents a clear and compelling opportunity for future research. The following experimental avenues are recommended to begin to elucidate the potential of this compound:
-
Isolation and Purification: The first critical step is the isolation and purification of this compound in sufficient quantities and to a high degree of purity to enable robust in vitro testing.
-
Cytotoxicity Screening: Initial in vitro studies should include cytotoxicity screening against a panel of cancer cell lines (e.g., breast, lung, colon) and normal cell lines to determine its potential as an anticancer agent and to establish a safe concentration range for further assays.
-
Anti-inflammatory Assays: Investigation of its anti-inflammatory properties could be conducted using models such as lipopolysaccharide (LPS)-stimulated macrophages, measuring key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Apoptosis Induction: To assess its pro-apoptotic potential, studies could employ techniques such as Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family proteins, caspases).
-
Neuroprotection Assays: Given the interest in natural compounds for neurodegenerative diseases, evaluating the neuroprotective effects of this compound in models of oxidative stress or neurotoxicity in neuronal cell lines would be of significant interest.
Conclusion
Methodological & Application
Application Notes and Protocols for the Extraction of Corchoionoside C from Capparis spinosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and identification of Corchoionoside C from the fruits of Capparis spinosa.
Introduction
Capparis spinosa, commonly known as the caper bush, is a perennial plant that is a rich source of various bioactive compounds. Among these, this compound, a megastigmane glucoside, has garnered interest for its potential pharmacological activities. This compound has been successfully isolated from the mature fruits of Capparis spinosa[1][2][3]. This document outlines the necessary procedures for its extraction and purification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the extraction and purification of this compound. These values are based on established phytochemical extraction protocols and may require optimization for specific laboratory conditions and plant material.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Material | 1 kg | Air-dried and powdered mature fruits of Capparis spinosa. |
| Extraction Solvent | Methanol (MeOH) | 80% aqueous Methanol is also a viable option. |
| Solvent Volume | 5 L | A 1:5 solid-to-solvent ratio is recommended. |
| Extraction Time | 24 hours per extraction | Three successive extractions are recommended for exhaustive extraction. |
| Extraction Temperature | Room Temperature | To avoid degradation of thermolabile compounds. |
| Purification | ||
| Vacuum Liquid Chromatography (VLC) | ||
| Stationary Phase | Silica gel 60 | |
| Elution Solvents | Chloroform (CHCl₃) - Methanol (MeOH) gradient | Stepwise gradient from 100% CHCl₃ to 100% MeOH. |
| Column Chromatography (CC) | ||
| Stationary Phase | Silica gel 60 | |
| Elution Solvents | CHCl₃-MeOH gradient (e.g., 95:5 to 80:20) | The specific gradient should be optimized based on TLC analysis of the VLC fractions. |
| Preparative HPLC (Optional) | For achieving high purity. | |
| Column | C18 reversed-phase | |
| Mobile Phase | Acetonitrile (ACN) - Water (H₂O) gradient | A typical gradient could be from 10% to 50% ACN over 30 minutes. |
| Detection Wavelength | ~210 nm | As this compound lacks a strong chromophore, UV detection at lower wavelengths is necessary. Evaporative Light Scattering Detection (ELSD) is also an option. |
Experimental Protocols
Plant Material Preparation
-
Collect mature fruits of Capparis spinosa.
-
Air-dry the fruits in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried fruits into a fine powder using a mechanical grinder.
Extraction of Crude Methanolic Extract
-
Macerate 1 kg of the powdered fruit material in 5 L of methanol at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
Purification of this compound
The purification process involves a multi-step chromatographic approach to isolate this compound from the complex crude extract.
-
Pre-adsorb the crude methanolic extract (e.g., 100 g) onto a small amount of silica gel.
-
Pack a VLC column with silica gel 60.
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of suitable volumes (e.g., 500 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualize with a universal visualizing agent like vanillin-sulfuric acid spray followed by heating.
-
Pool the fractions containing the target compound based on the TLC profiles.
-
Concentrate the pooled fractions from VLC.
-
Pack a glass column with silica gel 60 using a slurry packing method with the initial mobile phase.
-
Load the concentrated fraction onto the column.
-
Elute the column with a fine gradient of chloroform-methanol (e.g., starting from 98:2 and gradually increasing the polarity).
-
Collect smaller fractions (e.g., 20 mL).
-
Monitor the collected fractions by TLC as described above.
-
Pool the fractions containing pure this compound.
-
For obtaining highly pure this compound, the pooled fractions from CC can be further purified by preparative HPLC.
-
Use a C18 reversed-phase column with a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution at a low UV wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to yield the pure compound.
Identification and Characterization
The structure of the isolated this compound should be confirmed using spectroscopic methods such as:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Purification Signaling Pathway
References
Application Notes and Protocols for the Isolation and Purification of Corchoionoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C is a naturally occurring ionone glucoside that has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2] As a secondary metabolite found in various plant species, including Cibotium barometz, Peperomia obtusifolia, and Capparis spinosa, it exhibits a range of biological activities.[1][2] Notably, this compound has demonstrated antioxidant effects by scavenging DPPH radicals and anti-inflammatory activity by inhibiting histamine release from rat peritoneal exudate cells.[1][2] It also shows weak antifungal activity.[1] These properties make this compound a promising candidate for further investigation in drug development and cosmetic applications.
This document provides detailed application notes and protocols for the isolation and purification of this compound from plant sources. The methodologies described herein are based on established techniques for the extraction and purification of natural product glycosides and are intended to serve as a comprehensive guide for researchers in this field.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₀O₈ | [3] |
| Molar Mass | 386.44 g/mol | [3] |
| Appearance | White solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, pyridine, and dichloromethane; Insoluble in water. | [1] |
| Storage Condition | 2-8°C |
Experimental Protocols
The isolation and purification of this compound from plant material is a multi-step process that involves extraction, fractionation, and chromatographic separation. The following protocols provide a detailed workflow for obtaining high-purity this compound.
I. Plant Material Collection and Preparation
-
Collection: Collect fresh aerial parts (leaves and stems) of a known this compound-containing plant, such as Cibotium barometz.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
II. Extraction of Crude this compound
This protocol describes a solvent extraction method to obtain a crude extract enriched with this compound.
-
Maceration:
-
Soak the powdered plant material (e.g., 500 g) in 70% ethanol (2.5 L) in a large flask at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
III. Fractionation of the Crude Extract
The crude extract is fractionated to separate compounds based on their polarity.
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a moderately polar glycoside, is expected to be concentrated in the ethyl acetate and/or n-butanol fractions.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
IV. Chromatographic Purification of this compound
Further purification is achieved through a series of chromatographic techniques.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel (60-120 mesh) slurried in a non-polar solvent (e.g., chloroform).
-
Load the dried ethyl acetate or n-butanol fraction onto the column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., Chloroform:Methanol from 100:0 to 80:20).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol, 9:1) and visualizing with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating).
-
Combine fractions containing the compound of interest based on TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities and pigments.
-
Collect fractions and monitor by TLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification to achieve high purity (>95%), subject the semi-purified fraction to preparative HPLC.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from a typical isolation and purification process starting from 500 g of dried plant material.
| Step | Product | Weight (g) | Yield (%) | Purity (%) |
| 1 | Dried Plant Material | 500 | 100 | - |
| 2 | Crude 70% Ethanol Extract | 50 | 10 | - |
| 3 | Ethyl Acetate Fraction | 15 | 3 | - |
| 4 | n-Butanol Fraction | 10 | 2 | - |
| 5 | Silica Gel Column Fraction | 1.5 | 0.3 | ~70 |
| 6 | Sephadex LH-20 Fraction | 0.8 | 0.16 | ~90 |
| 7 | Pure this compound (Post-HPLC) | 0.05 | 0.01 | >95 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothesized Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit histamine release, a key event in the inflammatory response.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway for its anti-inflammatory action.
Caption: Hypothesized inhibition of histamine release by this compound.
References
Application Note: Quantification of Corchoionoside C using High-Performance Liquid Chromatography (HPLC)
Introduction
Corchoionoside C, also known as (6S,9S)-Roseoside, is an ionone glucoside found in various medicinal plants, including Corchorus olitorius and Cibotium barometz.[1] It has garnered significant interest from researchers and drug development professionals due to its potential biological activities. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in plant extracts and other sample matrices. The method is designed to be specific, accurate, and precise, making it suitable for quality control, pharmacokinetic studies, and various research applications.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector for the separation and quantification of this compound. The separation is achieved on a C18 column with a gradient elution of acetonitrile and water containing a small percentage of formic acid to ensure sharp peak shapes. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (analytical grade).
-
Plant material or extract containing this compound.
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
-
Sample Preparation (from plant material):
-
Weigh 1 g of dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 50°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and transfer it to a 25 mL volumetric flask.
-
Repeat the extraction process on the residue with another 20 mL of 80% methanol and combine the supernatants.
-
Make up the volume to 25 mL with 80% methanol.
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | PDA or UV detector at 210 nm |
Data Presentation and Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Linearity of this compound
The linearity of the method was determined by analyzing six concentrations of the standard solution. The calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 12540 |
| 5 | 63210 |
| 10 | 126500 |
| 25 | 315800 |
| 50 | 631500 |
| 100 | 1263000 |
| Regression Equation | y = 12625x + 350 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of the Method
The precision of the method was evaluated by performing intra-day and inter-day assays. Six replicate injections of a standard solution (25 µg/mL) were analyzed.
| Precision Type | Retention Time (min) | Peak Area (arbitrary units) | RSD (%) |
| Intra-day | 15.2 ± 0.02 | 315800 ± 3150 | < 1.0 |
| Inter-day | 15.3 ± 0.04 | 316200 ± 4740 | < 1.5 |
Table 3: Accuracy of the Method
The accuracy was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample at three different concentration levels.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) |
| 10 | 9.85 | 98.5 | 1.2 |
| 25 | 25.4 | 101.6 | 0.9 |
| 50 | 49.6 | 99.2 | 1.1 |
Table 4: LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification.
The described HPLC method provides a reliable and efficient tool for the quantification of this compound in various samples. The method is validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research purposes. The detailed protocol and validation data presented in this application note will be valuable for researchers, scientists, and drug development professionals working with this compound.
References
Application Note: Quantitative Analysis of Corchoionoside C in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Corchoionoside C. This compound, a diterpene glycoside with potential antioxidant, anti-inflammatory, antibacterial, and anti-tumor activities, requires a robust analytical method for its evaluation in complex biological matrices.[1] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it a valuable resource for researchers in drug discovery and development.
Introduction
This compound is a natural product with the molecular formula C19H30O8 and a molar mass of 386.44 g/mol .[2] Its diverse biological activities have garnered significant interest in the scientific community.[1] To facilitate pharmacokinetic, metabolism, and efficacy studies, a reliable quantitative method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of compounds like this compound. This application note outlines a representative LC-MS/MS method for the determination of this compound in a biological matrix such as plasma.
Experimental Protocols
Sample Preparation
A protein precipitation method is recommended for the extraction of this compound from plasma samples due to its simplicity and efficiency.[3][4]
Materials:
-
Blank plasma
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar stable isotope-labeled compound or another glycoside not present in the sample)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 50 µL of blank plasma with the appropriate concentration of this compound standard or quality control (QC) samples.
-
Add 10 µL of internal standard (IS) solution to all samples, calibration standards, and QCs.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A representative gradient is provided in Table 1.
Table 1: Representative Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: Based on available data, the parent ion of this compound is m/z 385.[5] As a C-glycoside, characteristic fragmentation involves cleavage of the sugar moiety.[6][7][8] A proposed transition is presented in Table 2. The specific transitions for the internal standard would need to be optimized.
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 385.2 | 153.1 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Data Presentation
The following tables represent expected data from a method validation based on FDA guidelines for bioanalytical method validation.[4]
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 1000 | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 20 | 80-120 | < 20 | 80-120 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 3 | > 80 | 85-115 |
| High QC | 800 | > 80 | 85-115 |
Table 6: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
|---|---|---|
| Bench-top (Room Temp) | 4 hours | 85-115 |
| Freeze-thaw | 3 cycles | 85-115 |
| Long-term (-80°C) | 30 days | 85-115 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by this compound.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters, along with the representative validation data, offer a solid starting point for researchers. The provided workflow and hypothetical signaling pathway diagrams serve as valuable visual aids. This method can be further validated and adapted for specific research needs in the fields of pharmacology, toxicology, and drug development.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation of corynantheidine, a kratom alkaloid, using UPLC-MS/MS, and its application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development and Validation of Corynantheidine, a Kratom Alkaloid, Using UPLC-MS/MS and its Application to Preclinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
Corchoionoside C: Application Notes and Protocols for Use as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C is a naturally occurring sesquiterpenoid glycoside found in various plant species.[1][2] It has garnered scientific interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antihistaminic properties.[3][4][5] As a purified compound, this compound serves as an essential reference standard for the accurate identification and quantification of this analyte in complex matrices, such as plant extracts and formulated products. It is also crucial for calibrating analytical instruments and validating analytical methods. These application notes provide detailed protocols for utilizing this compound as a reference standard in key analytical and biological assays.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.
| Property | Value | Source |
| CAS Number | 185414-25-9 | [6] |
| Molecular Formula | C₁₉H₃₀O₈ | [5][6] |
| Molecular Weight | 386.44 g/mol | [5][6] |
| Appearance | White solid/powder | [4][5] |
| Solubility | Soluble in methanol, ethanol, DMSO, dichloromethane. Insoluble in water. | [3][4][5] |
| Storage | Store at 2-8°C, protected from light and air. | [5] |
Analytical Applications and Protocols
This compound is instrumental as a reference standard for various analytical techniques aimed at its identification and quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust technique for the quantitative analysis of this compound in various samples.
Experimental Protocol:
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve in HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation (Example: Plant Extract):
-
Accurately weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC-DAD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Gradient Program: A typical gradient could be: 0-10 min, 30-60% B; 10-20 min, 60-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of this compound (typically around 210-280 nm).
-
Column Temperature: 25°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental Workflow for HPLC-DAD Analysis
Caption: Workflow for the quantification of this compound using HPLC-DAD.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound reference standard in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Standard pulse programs are typically used.
-
Reference the chemical shifts to the residual solvent peak.
-
-
Data Interpretation:
-
Compare the acquired spectra with published NMR data for this compound to confirm its identity and purity.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.
-
-
MS Analysis:
-
Infuse the solution directly into the mass spectrometer or couple the MS with an HPLC system (LC-MS).
-
Use a soft ionization technique such as Electrospray Ionization (ESI).
-
Acquire spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Analyze the fragmentation pattern to confirm the structure of this compound. The fragmentation of the glycosidic bond is a key diagnostic feature.[7]
-
Biological Activity Assays
This compound as a reference standard is essential for evaluating its biological activities and for comparing the potency of test samples.
DPPH Radical Scavenging Activity (Antioxidant Assay)
This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
This compound Standard Solutions: Prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Positive Control: Prepare a similar concentration range of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each standard concentration to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of this compound.
-
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro Anti-inflammatory Activity (Protein Denaturation Inhibition)
This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[2][8]
Experimental Protocol:
-
Reagent Preparation:
-
Egg Albumin Solution: Prepare a 1% (v/v) solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).
-
This compound Standard Solutions: Prepare various concentrations (e.g., 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO, diluted to be non-interfering).
-
Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium at similar concentrations.
-
-
Assay Procedure:
-
To 2.8 mL of PBS, add 0.2 mL of the egg albumin solution.
-
Add 2 mL of the this compound standard solution or positive control.
-
For the control, add 2 mL of the solvent instead of the standard.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C in a water bath for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ value.
-
Histamine Release Inhibition Assay
This assay evaluates the ability of this compound to inhibit the release of histamine from mast cells, a key event in allergic and inflammatory reactions.[3]
Experimental Protocol:
-
Cell Culture:
-
Culture rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, in appropriate media.
-
-
Sensitization:
-
Sensitize the RBL-2H3 cells with anti-dinitrophenyl (DNP)-IgE overnight.
-
-
Assay Procedure:
-
Wash the sensitized cells with a buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).
-
Induce degranulation and histamine release by adding DNP-HSA (dinitrophenyl-human serum albumin).
-
Include a positive control (inducer only) and a negative control (buffer only).
-
After incubation (e.g., 1 hour), centrifuge the plate and collect the supernatant.
-
-
Histamine Quantification:
-
Measure the histamine content in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
-
Calculation:
-
Calculate the percentage of histamine release inhibition.
-
Determine the IC₅₀ value for this compound.
-
Proposed Signaling Pathway for Mast Cell Degranulation Inhibition
This compound's inhibitory effect on histamine release likely involves the modulation of intracellular signaling pathways in mast cells. The following diagram illustrates a simplified, hypothetical pathway based on known mechanisms of mast cell degranulation.
Caption: Hypothetical signaling pathway of mast cell degranulation and potential points of inhibition by this compound.
Conclusion
This compound is a valuable reference standard for the quality control of natural products and for research in phytochemistry and pharmacology. The protocols provided herein offer a framework for its accurate analytical determination and for the assessment of its biological activities. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data in research and development settings.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Signaling pathway in nerve growth factor induced histamine release from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. In Vitro Anti-Inflammatory Assay [bio-protocol.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols for Corchoionoside C in Histamine Release Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C, a natural compound isolated from the leaves of Corchorus olitorius, has been investigated for its potential role in modulating allergic responses. This document provides detailed application notes and protocols relevant to the study of this compound and its analogs in histamine release inhibition assays. The primary focus is on the experimental methodologies and available data concerning the inhibitory effects of corchoionosides on mast cell degranulation.
Data Presentation
Based on the foundational study by Yoshikawa et al. (1997), the inhibitory effects of Corchoionosides A and B, along with a related compound, (6S,9R)-roseoside, on antigen-antibody-induced histamine release from rat peritoneal exudate cells were evaluated.[1][2][3] It is important to note that the available literature does not specify similar inhibitory activity for this compound. The quantitative data for the active compounds are summarized below for comparative purposes.
| Compound | Concentration (µg/ml) | Inhibition of Histamine Release (%) |
| Corchoionoside A | 100 | 25.2 |
| Corchoionoside B | 100 | 22.8 |
| (6S,9R)-roseoside | 100 | 30.5 |
Data extracted from the abstract of Yoshikawa, M., et al. (1997). Chemical & Pharmaceutical Bulletin, 45(3), 464-9.
Experimental Protocols
The following is a detailed protocol for a histamine release inhibition assay using rat peritoneal mast cells, based on the methodologies described in the original study and other relevant literature.
Protocol: Antigen-Antibody Induced Histamine Release Inhibition Assay in Rat Peritoneal Mast Cells
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
This compound or other test compounds
-
Compound 48/80 (positive control)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)
-
HEPES-buffered Tyrode's solution (pH 7.4)
-
Percoll
-
o-phthalaldehyde (OPT)
-
Perchloric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
96-well plates
-
Spectrofluorometer
2. Isolation of Rat Peritoneal Mast Cells:
-
Euthanize male Wistar rats and inject 20 ml of ice-cold HEPES-buffered Tyrode's solution into the peritoneal cavity.
-
Gently massage the abdomen for 2 minutes.
-
Collect the peritoneal fluid containing mast cells and centrifuge at 150 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with fresh buffer.
-
Purify the mast cells by layering the cell suspension on a Percoll gradient (e.g., 70%) and centrifuging at 400 x g for 20 minutes at 4°C.
-
Collect the mast cell-rich layer and wash with buffer to remove Percoll.
-
Resuspend the purified mast cells in buffer and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
3. Sensitization of Mast Cells:
-
Incubate the purified mast cells with anti-DNP-IgE antibody (e.g., 10 µg/ml) for 1 hour at 37°C to sensitize the cells.
-
Wash the cells twice with buffer to remove unbound IgE.
4. Histamine Release Assay:
-
Pre-incubate the sensitized mast cells with various concentrations of this compound or other test compounds for 15 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
Induce histamine release by adding the antigen, DNP-HSA (e.g., 1 µg/ml). A positive control using a non-IgE-mediated secretagogue like Compound 48/80 can also be included in a separate set of experiments.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for histamine measurement.
-
To determine the total histamine content, lyse an aliquot of the cell suspension with perchloric acid.
5. Quantification of Histamine:
-
Histamine content in the supernatants and cell lysates can be quantified using a spectrofluorometric method with o-phthalaldehyde (OPT).
-
Mix the sample with NaOH and OPT reagent.
-
After a short incubation, stop the reaction with HCl.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Calculate the percentage inhibition of histamine release for the test compounds compared to the vehicle control.
Visualizations
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated signaling cascade leading to mast cell degranulation.
Experimental Workflow for Histamine Release Inhibition Assay
Caption: Workflow for the histamine release inhibition assay.
References
- 1. inhibits histamine release: Topics by Science.gov [science.gov]
- 2. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
Application Note & Protocol: DPPH Radical Scavenging Assay for Corchoionoside C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for evaluating the antioxidant potential of Corchoionoside C using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The method described herein is a reliable and straightforward spectrophotometric procedure for determining the free radical scavenging activity of a test compound.
Introduction
Antioxidants play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS) and free radicals, which are implicated in numerous degenerative diseases. The DPPH assay is one of the most common and relatively simple methods used to assess the antioxidant capacity of chemical compounds, plant extracts, and other biological materials.[1] The assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3]
This compound (Molecular Formula: C₁₉H₃₀O₈, Molecular Weight: 386.4 g/mol ) is a natural compound found in various plants.[4] Evaluating its antioxidant properties is a key step in exploring its potential therapeutic applications. This protocol outlines the materials, procedures, and data analysis required to quantify the DPPH radical scavenging activity of this compound.
Principle of the Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance wavelength around 517 nm.[5] When an antioxidant compound, acting as a hydrogen donor, is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[1] This reduction reaction leads to a color change from purple to a pale yellow, causing a decrease in absorbance at 517 nm.[5] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant present in the sample.
Caption: Mechanism of DPPH Radical Scavenging by an Antioxidant.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations.
Materials and Reagents
-
This compound (Test Sample)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (Spectrophotometric Grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate spectrophotometer capable of reading absorbance at 517 nm
-
Analytical balance
-
Volumetric flasks and necessary glassware
Reagent Preparation
Safety Precautions: DPPH can be an irritant. Wear gloves and eye protection. Methanol is flammable and toxic; handle it in a well-ventilated fume hood.[6]
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder (MW: 394.32 g/mol ).
-
Dissolve it in 100 mL of methanol to prepare a 0.1 mM (100 µM) stock solution.
-
Store this solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[6]
-
This solution should be prepared fresh before each experiment.[6][7]
-
-
This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
-
From this stock, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.
-
Prepare a series of dilutions similar to the test sample for comparison.
-
Assay Procedure
Caption: Experimental Workflow for the DPPH Assay.
-
Plate Setup: Add 100 µL of the sample dilutions, positive control dilutions, or methanol (for control) into the wells of a 96-well plate in triplicate.
-
Blank Wells: 100 µL Methanol + 100 µL Methanol (for instrument zeroing).
-
Control Wells (A_control): 100 µL Methanol + 100 µL DPPH solution.
-
Sample Wells (A_sample): 100 µL of each this compound dilution + 100 µL DPPH solution.
-
Positive Control Wells: 100 µL of each Ascorbic Acid dilution + 100 µL DPPH solution.
-
-
Reaction Initiation: Using a multichannel pipette, add 100 µL of the 0.1 mM DPPH working solution to all wells except the blank wells. Mix gently by pipetting.
-
Incubation: Cover the plate and incubate it in the dark at room temperature for 30 minutes.[6][8]
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate Percentage Scavenging Activity: The radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the average absorbance of the control wells (Methanol + DPPH).
-
A_sample is the average absorbance of the sample wells (this compound + DPPH).
-
-
Determine the IC50 Value: The IC50 value is the concentration of the test sample required to scavenge 50% of the DPPH radicals. To determine this, plot the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can be calculated from the resulting dose-response curve using linear regression analysis or specialized software (e.g., GraphPad Prism).
Data Presentation (Illustrative Data)
The following tables present hypothetical data for the DPPH radical scavenging activity of this compound. This data is for illustrative purposes only.
Table 1: Illustrative Absorbance and Scavenging Activity Data
| Concentration (µg/mL) | This compound Avg. Absorbance (517 nm) | % Scavenging | Ascorbic Acid Avg. Absorbance (517 nm) | % Scavenging |
| Control (0) | 0.985 | 0.0% | 0.985 | 0.0% |
| 31.25 | 0.867 | 12.0% | 0.689 | 30.1% |
| 62.5 | 0.739 | 25.0% | 0.502 | 49.0% |
| 125 | 0.483 | 51.0% | 0.246 | 75.0% |
| 250 | 0.256 | 74.0% | 0.118 | 88.0% |
| 500 | 0.118 | 88.0% | 0.089 | 91.0% |
Table 2: Summary of IC50 Values
| Compound | IC50 Value (µg/mL) |
| This compound | 122.5 |
| Ascorbic Acid (Positive Control) | 63.8 |
Conclusion
This protocol provides a comprehensive framework for assessing the antioxidant activity of this compound via the DPPH radical scavenging assay. By following these steps, researchers can obtain reproducible and quantifiable data on the compound's ability to act as a free radical scavenger. The determination of the IC50 value allows for a quantitative comparison of its potency against standard antioxidants like Ascorbic Acid, providing valuable insights into its potential as a therapeutic agent.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. marinebiology.pt [marinebiology.pt]
- 4. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
Corchoionoside C for Osteoclast Formation Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Their excessive activity is a key factor in the pathogenesis of osteolytic diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The discovery of natural compounds that can inhibit osteoclast formation (osteoclastogenesis) is a promising avenue for the development of novel therapeutics for these conditions. Corchoionoside C, a natural compound found in plants such as Anoectochilus formosanus, has been identified as a potential candidate for such studies. While direct evidence on the inhibitory effect of isolated this compound on osteoclastogenesis is limited, studies on extracts of Anoectochilus formosanus, known to contain this compound, have demonstrated significant anti-osteoporotic activity.
This document provides detailed application notes and protocols based on existing research on an extract of Anoectochilus formosanus (AFE). It is important to note that the observed biological effects are attributed to the whole extract, and the specific contribution of this compound remains to be fully elucidated. These protocols can serve as a guide for researchers investigating the potential of this compound or plant extracts containing it for the inhibition of osteoclast formation.
Data Presentation
The following tables summarize the quantitative data from studies on the effects of Anoectochilus formosanus extract (AFE) on bone metabolism.
Table 1: In Vivo Effects of Anoectochilus formosanus Extract (AFE) on Ovariectomized (OVX) Mice
| Parameter | Sham Control | OVX Control | OVX + AFE (500 mg/kg) |
| Bone Weight Change | Normal | Significant Loss | Suppressed Bone Loss |
| Trabecular Bone | Normal Architecture | Significant Loss | Suppressed Bone Loss |
Data derived from studies on ovariectomized mouse models of osteoporosis, where AFE was administered orally for 4 weeks.[1]
Table 2: In Vitro Effects of Anoectochilus formosanus Extract (AFE) on Osteoclast Formation
| Cell Culture Model | AFE Concentration | Effect on Osteoclast Formation | Effect on RANKL Expression |
| Co-culture of osteoblasts and bone marrow cells | 12.5 µg/mL | Inhibition | Decreased |
| Co-culture of osteoblasts and bone marrow cells | 25 µg/mL | Inhibition | Decreased |
| Bone marrow cells alone | Not specified | No inhibition | Not applicable |
| RAW264.7 cells | Not specified | No inhibition | Not applicable |
This data indicates that AFE likely acts on osteoblasts to suppress the expression of RANKL, a key cytokine for osteoclast differentiation.[1]
Experimental Protocols
Protocol 1: Preparation of Anoectochilus formosanus Extract (AFE)
This protocol describes a general method for preparing an aqueous extract from Anoectochilus formosanus.
Materials:
-
Dried whole plant of Anoectochilus formosanus
-
Distilled water
-
Grinder or pulverizer
-
Reflux apparatus or boiling flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Wash the whole plants of Anoectochilus formosanus thoroughly with water and dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried plant material into a fine powder using a grinder.
-
Suspend the plant powder in distilled water (e.g., a 1:10 or 1:20 powder-to-solvent ratio).
-
Extract the suspension by boiling under reflux for a specified period (e.g., 2 hours). Repeat the extraction process (e.g., two more times) with fresh solvent to ensure maximum yield.
-
Pool the aqueous extracts and filter them through filter paper to remove solid plant debris.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50-60°C).
-
Freeze the concentrated extract and then lyophilize it to obtain a dry powder.
-
Store the powdered AFE at -20°C until use. For cell culture experiments, dissolve the extract in sterile phosphate-buffered saline (PBS) or culture medium and filter-sterilize through a 0.22 µm filter.
Protocol 2: In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol outlines the induction of osteoporosis in mice through ovariectomy to study the in vivo effects of AFE.
Materials:
-
Female mice (e.g., C57BL/6, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, sutures)
-
Anoectochilus formosanus extract (AFE)
-
Vehicle control (e.g., distilled water or PBS)
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Anesthetize the mice. Perform bilateral ovariectomy by making a dorsal midline incision, locating the ovaries, ligating the ovarian blood vessels, and removing the ovaries. For the sham-operated group, perform the same surgical procedure without removing the ovaries.
-
Allow the mice to recover for a post-operative period (e.g., one week).
-
Divide the OVX mice into at least two groups: a vehicle-treated group and an AFE-treated group.
-
Administer AFE (e.g., 500 mg/kg body weight) or the vehicle to the respective groups daily via oral gavage for a specified duration (e.g., 4-6 weeks).
-
At the end of the treatment period, euthanize the mice.
-
Excise the femurs and tibias for analysis.
-
Analyze the bone microarchitecture using a µCT scanner to determine parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
Protocol 3: In Vitro Osteoclast Formation Assay (Co-culture System)
This protocol describes a co-culture system of osteoblasts and bone marrow cells to assess the effect of AFE on osteoclast differentiation.
Materials:
-
Primary mouse osteoblasts (isolated from calvaria of newborn mice)
-
Mouse bone marrow cells (isolated from femurs and tibias of adult mice)
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1α,25-dihydroxyvitamin D3
-
Prostaglandin E2 (PGE2)
-
Anoectochilus formosanus extract (AFE)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
48-well culture plates
Procedure:
-
Isolation of Osteoblasts:
-
Isolate calvaria from newborn mice (1-2 days old).
-
Perform sequential digestion with an enzyme solution (e.g., collagenase and dispase) to release the osteoblasts.
-
Culture the isolated osteoblasts in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Isolation of Bone Marrow Cells:
-
Euthanize adult mice (e.g., 6-8 weeks old) and dissect the femurs and tibias.
-
Flush the bone marrow from the bones with α-MEM using a syringe.
-
Collect the cell suspension and centrifuge to pellet the cells.
-
-
Co-culture and Osteoclast Differentiation:
-
Seed the primary osteoblasts into 48-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and culture for 24 hours.
-
Add the bone marrow cells (e.g., 1 x 10^5 cells/well) to the osteoblast culture.
-
Induce osteoclast differentiation by adding 1α,25-dihydroxyvitamin D3 (e.g., 10 nM) and PGE2 (e.g., 1 µM) to the culture medium.
-
Treat the co-cultures with various concentrations of AFE (e.g., 12.5 and 25 µg/mL).
-
Culture for 7-9 days, changing the medium every 2-3 days with fresh medium containing the differentiation factors and AFE.
-
-
TRAP Staining:
-
After the culture period, fix the cells with 10% formalin.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
TRAP-positive multinucleated cells (containing three or more nuclei) are identified as osteoclasts.
-
Quantify the number of osteoclasts per well by light microscopy.
-
Protocol 4: Analysis of RANKL Expression in Osteoblasts
This protocol details the measurement of RANKL gene expression in osteoblasts treated with AFE.
Materials:
-
Primary mouse osteoblasts
-
α-MEM with 10% FBS and 1% penicillin-streptomycin
-
Anoectochilus formosanus extract (AFE)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for RANKL and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR (qPCR) system and reagents (e.g., SYBR Green)
Procedure:
-
Seed primary osteoblasts in culture plates (e.g., 6-well plates) and allow them to reach confluence.
-
Treat the osteoblasts with various concentrations of AFE (e.g., 12.5 and 25 µg/mL) for a specified time (e.g., 24-48 hours).
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
-
Real-time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, specific primers for RANKL and a housekeeping gene, and a qPCR master mix.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of RANKL mRNA, normalized to the housekeeping gene.
-
Visualizations
Caption: RANKL signaling pathway in osteoclastogenesis and the inhibitory point of AFE.
Caption: Experimental workflow for studying the effects of AFE on bone metabolism.
References
Corchoionoside C: Application Notes and Protocols for Phytochemical Research
For Researchers, Scientists, and Drug Development Professionals
Corchoionoside C, a naturally occurring ionone glucoside, has emerged as a compound of interest in phytochemistry due to its diverse biological activities. Isolated from various plant sources, including Corchorus olitorius and Cibotium barometz, this compound has demonstrated potential applications in areas such as antioxidant, anti-inflammatory, and bone health research. This document provides detailed application notes and standardized protocols for investigating the key bioactivities of this compound.
Antioxidant Applications
This compound has been reported to exhibit potent antioxidant activity by scavenging free radicals. This property is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Data Summary
While qualitative reports confirm the antioxidant potential of this compound, specific IC50 values from peer-reviewed literature are not consistently available. The following table provides a template for presenting such data when determined experimentally.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Concentration Range Tested (µg/mL) | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL) |
| This compound | User-defined | Experimentally determined | Experimentally determined |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the steps to quantify the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of this compound and the positive control in methanol to obtain a range of concentrations for testing.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the concentration of this compound. The IC50 value, the concentration that scavenges 50% of the DPPH radicals, is determined from the graph.
-
Caption: Experimental workflow for the DPPH assay.
Anti-inflammatory Applications
This compound has been shown to inhibit the release of histamine from mast cells, indicating its potential as an anti-inflammatory agent for allergic reactions.[1]
Quantitative Data Summary
Table 2: Inhibition of Antigen-Induced Histamine Release
| Compound | Concentration Range Tested (µM) | % Inhibition at Max Concentration | IC50 (µM) | Positive Control (e.g., Ketotifen) IC50 (µM) |
| This compound | User-defined | Experimentally determined | Experimentally determined | Experimentally determined |
Experimental Protocol: Histamine Release Inhibition Assay from Rat Peritoneal Mast Cells
This protocol provides a method to evaluate the inhibitory effect of this compound on antigen-induced histamine release.
Materials:
-
This compound
-
Wistar rats
-
Compound 48/80 (or other mast cell degranulating agent)
-
HEPES-Tyrode buffer
-
o-Phthalaldehyde (OPT) for fluorometric determination of histamine
-
Perchloric acid
-
Spectrofluorometer
Procedure:
-
Isolation of Rat Peritoneal Mast Cells:
-
Euthanize Wistar rats and inject 10 mL of ice-cold HEPES-Tyrode buffer into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Purify the mast cells from the peritoneal fluid using a density gradient centrifugation method.
-
-
Histamine Release Assay:
-
Pre-incubate the purified mast cells with various concentrations of this compound for 10 minutes at 37°C.
-
Induce histamine release by adding Compound 48/80 (10 µg/mL) and incubate for a further 10 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice.
-
-
Histamine Quantification:
-
Centrifuge the tubes to pellet the cells.
-
Collect the supernatant for the released histamine and lyse the cell pellet to determine the residual histamine.
-
Quantify histamine in both fractions using the OPT fluorometric method.
-
-
Calculation of Inhibition:
-
Calculate the percentage of histamine release for each sample.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Histamine release with sample / Histamine release with control)] * 100
-
Caption: Logical relationship of this compound in inhibiting histamine release.
Anti-Osteoclastogenesis Applications
Phytochemical studies have revealed that this compound can inhibit the formation of osteoclasts, the cells responsible for bone resorption. This activity suggests a potential therapeutic role in bone diseases such as osteoporosis.
Quantitative Data Summary
One study has indicated that this compound inhibits osteoclast formation at a concentration of 200 µM. Further dose-response studies are needed to determine the IC50 value.
Table 3: Inhibition of Osteoclast Formation
| Compound | Concentration Tested (µM) | Inhibition of Osteoclast Formation (%) |
| This compound | 200 | To be determined |
Experimental Protocol: RANKL-Induced Osteoclastogenesis Assay
This protocol describes the method for assessing the effect of this compound on the differentiation of bone marrow macrophages (BMMs) into osteoclasts.
Materials:
-
This compound
-
Mouse bone marrow cells
-
α-MEM (Minimum Essential Medium)
-
Fetal Bovine Serum (FBS)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
Procedure:
-
Generation of BMMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days.
-
-
Osteoclast Differentiation:
-
Plate the adherent BMMs in a 96-well plate.
-
Induce osteoclast differentiation by treating the cells with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of various concentrations of this compound.
-
Culture the cells for 4-5 days, with a medium change every 2 days.
-
-
TRAP Staining and Quantification:
-
Fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage inhibition of osteoclast formation for each concentration of this compound compared to the vehicle control.
-
Caption: Putative signaling pathway for this compound in osteoclastogenesis.
References
Application Notes & Protocols: Synthesis and Evaluation of Corchoionoside C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C, a naturally occurring megastigmane glycoside, has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for the synthesis of this compound derivatives and the evaluation of their biological activities. The aim is to furnish researchers with the necessary information to explore the therapeutic potential of this promising class of compounds.
Synthesis of this compound Derivatives
While the total synthesis of this compound has not been extensively reported, derivatives can be synthesized by glycosylation of the corresponding megastigmane aglycone. A plausible synthetic strategy involves the chemical or enzymatic glycosylation of a suitable this compound aglycone precursor.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound derivatives.
Experimental Protocol: Chemical Glycosylation (Koenigs-Knorr Method)
This protocol describes a general method for the synthesis of this compound derivatives based on the Koenigs-Knorr reaction, a classical method for glycoside synthesis.
Materials:
-
This compound aglycone
-
Acetobromo-α-D-glucose (or other desired activated sugar)
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Preparation of the Glycosyl Acceptor (Aglycone):
-
Dissolve the this compound aglycone in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
To the aglycone solution, add acetobromo-α-D-glucose (1.2 equivalents) and silver carbonate (1.5 equivalents).
-
Protect the reaction from light and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification of the Protected Glycoside:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to obtain the protected this compound derivative.
-
-
Deprotection (Zemplén deacetylation):
-
Dissolve the purified protected glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (0.5 M in methanol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Purify the final product by silica gel column chromatography or preparative HPLC to yield the pure this compound derivative.
-
Biological Activities and Evaluation Protocols
This compound and its derivatives have shown promise as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
Megastigmane glycosides, including this compound, have been reported to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. The underlying mechanism often involves the suppression of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Signaling Pathway Diagram: Anti-inflammatory Action
Application Notes and Protocols: Corchoionoside C for Antifungal Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C is a naturally occurring ionone glucoside, a type of sesquiterpenoid, that has been isolated from various plant sources, including Corchorus olitorius, Cibotium barometz, and Capparis spinosa.[1][2][3] Its chemical formula is C₁₉H₃₀O₈ and it is identified by the CAS number 185414-25-9.[4] While research has highlighted its antioxidant and histamine release inhibitory activities, this compound has also been noted for exhibiting weak antifungal activity.[1][3]
These application notes provide detailed protocols for the systematic screening and evaluation of the antifungal properties of this compound. The methodologies described herein are based on established standards for antifungal susceptibility testing and are intended to enable researchers to generate robust and reproducible data to quantify the antifungal potential of this compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 185414-25-9 | [4] |
| Molecular Formula | C₁₉H₃₀O₈ | [4] |
| Molecular Weight | 386.44 g/mol | [4] |
| Appearance | White solid/powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Pyridine. Insoluble in water. | [1] |
| Storage | Store at 2-8°C. |
Note on Preparation for Assays: Due to its insolubility in water, a stock solution of this compound should be prepared in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that would affect fungal growth (typically ≤1% v/v). A solvent control (medium with the same final concentration of DMSO) must be included in all experiments to validate the results.
Experimental Protocols
The following protocols are provided for the quantitative and qualitative assessment of the antifungal activity of this compound. It is recommended to test the compound against a panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus fumigatus.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the broth microdilution method, a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
96-well, flat-bottom microtiter plates, sterile
-
Fungal strains for testing
-
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile saline (0.9%)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum:
-
From a fresh culture plate, pick several colonies of the test fungus and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve the final inoculum concentration required for the assay (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile growth medium to wells in columns 2 through 12 of a 96-well plate.
-
Prepare a starting solution of this compound at twice the highest desired final concentration in the growth medium in a separate tube.
-
Add 200 µL of this starting this compound solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound).
-
Column 12 will serve as the solvent control (containing the highest concentration of DMSO used in the dilutions).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to all wells from column 1 to column 12. This will bring the total volume in each well to 200 µL and halve the concentration of this compound to the desired final concentrations.
-
Incubation: Cover the plates and incubate at 35-37°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a separate, labeled section of an agar plate.
-
Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in the control spots.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Table 2: Hypothetical Data Presentation for Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | Data to be generated | Data to be generated | Known value |
| Candida glabrata ATCC 90030 | Data to be generated | Data to be generated | Known value |
| Cryptococcus neoformans ATCC 90113 | Data to be generated | Data to be generated | Known value |
| Aspergillus fumigatus ATCC 204304 | Data to be generated | Data to be generated | Known value |
Protocol 3: Disk Diffusion Assay
This is a qualitative screening method to assess antifungal activity.
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Large agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue, or Sabouraud Dextrose Agar)
-
Fungal inoculum prepared as in Protocol 1
-
Sterile swabs
-
Positive and negative control disks
Procedure:
-
Inoculation of Agar Plate: Dip a sterile swab into the adjusted fungal inoculum and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.
-
Disk Preparation: Aseptically apply a known amount of the this compound stock solution onto a sterile filter paper disk (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disk, along with a positive control disk (e.g., fluconazole) and a negative control disk (DMSO-only), onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the screening of this compound for antifungal activity.
Caption: Workflow for antifungal activity screening of this compound.
Logical Flow for Interpretation of Results
As the specific mechanism of action for this compound against fungi is not yet elucidated, the following diagram provides a logical framework for interpreting the results of the antifungal screening assays.
Caption: Logical flow for interpreting antifungal screening results.
References
- 1. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Assignments for Corchoionoside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed Nuclear Magnetic Resonance (NMR) assignments for Corchoionoside C, a naturally occurring ionone glucoside. The information is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound. This compound, also known as (6S,9S)-Roseoside, has garnered interest for its biological activities, including the inhibition of histamine release.
Chemical Structure
This compound is a C13-norisoprenoid glucoside with the molecular formula C₁₉H₃₀O₈. Its structure consists of a megastigmane-type aglycone linked to a β-D-glucopyranosyl moiety.
Figure 1: Chemical Structure of this compound ((6S,9S)-Roseoside)
Quantitative NMR Data
The ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. The assignments are based on data reported for the closely related stereoisomer (6S, 9R)-roseoside, which is expected to have very similar chemical shifts. The data were recorded in methanol-d₄ (CD₃OD) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (J in Hz) |
| Aglycone | ||
| 1 | 42.4 | |
| 2 | 50.7 | 2.12 (d, J=16.8), 2.48 (d, J=16.8) |
| 3 | 201.2 | |
| 4 | 127.2 | 5.86 (br s) |
| 5 | 167.2 | |
| 6 | 80.0 | |
| 7 | 131.5 | 5.84 (d, J=1.1) |
| 8 | 135.3 | 5.85 (d, J=3.1) |
| 9 | 77.2 | 4.35 (m) |
| 10 | 21.1 | 1.27 (d, J=6.4) |
| 11 | 23.4 | 1.02 (s) |
| 12 | 24.6 | 1.03 (s) |
| 13 | 19.5 | 1.90 (s) |
| Glucose Moiety | ||
| 1' | 102.7 | 4.32 (d, J=7.8) |
| 2' | 75.2 | |
| 3' | 78.1 | |
| 4' | 71.7 | |
| 5' | 78.0 | |
| 6' | 62.8 |
Note: Data is based on the reported values for (6S, 9R)-roseoside and may show slight variations for this compound ((6S, 9S)-roseoside).
Experimental Protocols
Isolation of this compound from Plant Material
This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources such as the leaves of Corchorus olitorius.
a) Extraction:
-
Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity. This compound is expected to be in the more polar fractions.
b) Chromatographic Separation:
-
Subject the EtOAc and/or aqueous fractions to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., n-hexane/EtOAc) and gradually increasing the polarity with methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water.
Caption: Isolation workflow for this compound.
NMR Analysis Protocol
a) Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
b) NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on a 100 MHz or higher field NMR spectrometer.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the structure and aid in the complete assignment of proton and carbon signals.
Biological Activity: Inhibition of Histamine Release
This compound has been reported to inhibit the release of histamine from mast cells.[1] Histamine is a key mediator in allergic and inflammatory responses. Its release from mast cells is triggered by the cross-linking of IgE receptors on the cell surface by antigens.
This inhibitory action suggests potential therapeutic applications for this compound in allergic conditions. The exact mechanism of inhibition is a subject for further research but may involve the modulation of intracellular signaling pathways that follow IgE receptor activation.
References
Corchoionoside C: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corchoionoside C is a naturally occurring ionone glucoside that has garnered interest in the scientific community for its potential therapeutic properties. Isolated from various plant sources, including Corchorus olitorius and Polygonum hydropiper, this compound has demonstrated biological activities that suggest its utility in studies related to inflammation, immune response, and bone metabolism. These application notes provide an overview of the known biological effects of this compound, detailed protocols for its investigation, and a list of commercial suppliers for research purposes.
Commercial Suppliers
For researchers seeking to procure this compound for investigational use, several commercial suppliers offer this compound in varying purities and quantities. It is imperative to source from reputable suppliers to ensure the quality and consistency of the compound for experimental purposes.
| Supplier | Website | Notes |
| MedChemExpress | --INVALID-LINK-- | Provides this compound for research use only. |
| AbMole BioScience | --INVALID-LINK-- | Offers this compound with purity greater than 95%. |
| BOC Sciences | --INVALID-LINK-- | A global supplier of research chemicals and biochemicals. |
| ChemFaces | --INVALID-LINK-- | Professional manufacturer of high-purity natural products. |
| BioCrick | --INVALID-LINK-- | Offers high-purity this compound confirmed by NMR. |
| Biopurify | --INVALID-LINK-- | Specializes in high-purity phytochemicals. |
Biological Activities and Applications
This compound has been reported to exhibit several biological activities, making it a compound of interest for further research and drug development.
Anti-histamine Release Activity
This compound has been shown to inhibit the release of histamine from rat peritoneal exudate cells induced by an antigen-antibody reaction[1][2][3]. This anti-allergic potential suggests its utility in studying the mechanisms of mast cell degranulation and the development of novel anti-allergic agents.
Inhibition of Osteoclast Formation
Research has indicated that this compound, isolated from Polygonum hydropiper, can inhibit the formation of osteoclasts. This suggests a potential role for this compound in the study of bone resorption and the development of therapeutics for bone-related disorders such as osteoporosis.
Antioxidant Activity
While specific studies detailing the antioxidant capacity of pure this compound are not extensively available, its general class of compounds (ionone glucosides) and its presence in plants known for their antioxidant properties suggest that it may possess free radical scavenging activity.
Quantitative Data Summary
Currently, specific IC50 values for the biological activities of this compound are not widely reported in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the potency of their specific batch of this compound in the assays described below.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the biological activities of this compound.
Protocol 1: In Vitro Histamine Release Assay using RBL-2H3 Cells
This protocol describes a method to assess the inhibitory effect of this compound on antigen-induced histamine release from rat basophilic leukemia (RBL-2H3) cells.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)
-
o-Phthaldialdehyde (OPT)
-
Histamine standard
-
Perchloric acid (HClO4)
-
Sodium hydroxide (NaOH)
-
96-well plates
-
Fluorometer
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP-IgE (0.5 µg/mL) for 24 hours.
-
-
Treatment with this compound:
-
After sensitization, wash the cells twice with Tyrode's buffer.
-
Add 200 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antigen Stimulation:
-
Induce histamine release by adding 20 µL of DNP-HSA (1 µg/mL) to each well.
-
For the negative control (spontaneous release), add 20 µL of Tyrode's buffer instead of DNP-HSA.
-
For the positive control (total histamine release), lyse the cells with 20 µL of 1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 10 µL of 3 M HClO4 to each well, mix, and incubate on ice for 10 minutes.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of 1 M NaOH and 10 µL of 1% OPT (in methanol) to each well.
-
Incubate for 40 minutes at room temperature in the dark.
-
Stop the reaction by adding 20 µL of 0.5 M H2SO4.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Release Fluorescence - Spontaneous Release Fluorescence)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vitro Osteoclast Differentiation Assay
This protocol outlines a method to evaluate the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
Materials:
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound (dissolved in a suitable solvent and diluted in culture medium)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolation and Culture of BMMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing M-CSF (30 ng/mL) for 3-4 days to generate BMMs.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation by adding RANKL (50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with distilled water.
-
Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope.
-
Plot the number of osteoclasts against the concentration of this compound to assess its inhibitory effect.
-
Calculate the IC50 value based on the dose-response curve.
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol describes a simple and common method to evaluate the antioxidant potential of this compound.
Materials:
-
This compound (dissolved in methanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it in the dark.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound based on its reported biological activities.
References
- 1. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
- 3. 薬用食品 V モロヘイヤ(I) ベトナム産Corchorus olitorius L(シナノキ科)の葉由来のヒスタミン放出阻害剤,コルコイオノシドA,B,及びCの絶対立体構造 | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Corchoionoside C Extraction
Welcome to the technical support center for the extraction of Corchoionoside C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a diterpene glycoside, a type of saponin.[1] It is a natural product found in plants of the Corchorus genus, particularly Corchorus acutangulus.[2][3] Saponins from Corchorus species are of interest for their potential pharmacological activities.
Q2: What are the main challenges when extracting this compound?
A2: The primary challenges are similar to those encountered with other saponins, including:
-
Low Yield: Saponins often occur in low concentrations in plant material.
-
Plant Variability: The content of this compound can vary significantly based on the plant's species, geographical origin, and harvest time.
-
Co-extraction of Impurities: The extraction process can also solubilize other compounds like polysaccharides and polyphenols, complicating purification.
-
Compound Degradation: Saponins can be sensitive to high temperatures and pH extremes, which may lead to degradation during extraction.
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is soluble in organic solvents.[1] For the extraction of saponins and glycosides from Corchorus species, polar organic solvents are generally employed. Methanol and ethanol, often in aqueous solutions (e.g., 70-80% alcohol), are commonly used due to their effectiveness in dissolving these compounds.[4][5][6]
Q4: Are there modern extraction techniques that can improve the yield of this compound?
A4: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction. These methods can reduce extraction time and solvent consumption, and often operate at lower temperatures, which helps to prevent the degradation of thermolabile compounds like saponins.
Troubleshooting Guide for Low Yield
Low yield is a frequent issue in the extraction of natural products. This guide provides a systematic approach to identifying and resolving the root causes.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried at a low temperature (40-50°C). Grind the material into a fine, uniform powder. |
| Inappropriate Solvent Selection: The solvent's polarity may not be optimal for this compound. | Use polar organic solvents like methanol or ethanol. An aqueous solution (e.g., 80% ethanol) is often effective for triterpenoid glycosides. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Optimize extraction time and temperature. For advanced methods like UAE, experiment with durations (e.g., 30-60 minutes) and temperatures (e.g., 40-60°C). | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully dissolve the target compound. | Increase the solvent-to-solid ratio. A common starting point is 1:20 (g/mL). | |
| Low Purity of Final Product | Co-extraction of Impurities: Other compounds with similar solubility are extracted along with this compound. | Perform a defatting step with a non-polar solvent like n-hexane before the main extraction. Utilize chromatographic purification methods after extraction. |
| Compound Degradation During Solvent Evaporation: Overheating during solvent removal can degrade this compound. | Use a rotary evaporator at a controlled, low temperature (not exceeding 45-50°C) to remove the solvent. | |
| Incomplete Elution during Chromatography: The solvent system for column chromatography may not be effectively eluting the compound. | Optimize the mobile phase for column chromatography. A gradient elution from a less polar to a more polar solvent system is often effective. |
Quantitative Data on Saponin Extraction
The following table summarizes a comparison of different extraction methods for saponins from plant sources. While this data is not specific to this compound, it provides a useful reference for the expected relative efficiency of each technique.
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Saponin Yield (%) | Reference |
| Maceration | 80% Ethanol | Room Temperature | 72 hours | Baseline (100%) | - |
| Soxhlet Extraction | Methanol | Boiling Point | 8-12 hours | ~105-110% | [7] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 55°C | 60 minutes | ~120-130% | Generic data based on saponin extraction literature |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70°C | 15 minutes | ~135-145% | Generic data based on saponin extraction literature |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a modern and efficient method for extracting this compound from dried, powdered plant material of Corchorus acutangulus.
-
Preparation of Plant Material:
-
Thoroughly dry the aerial parts of Corchorus acutangulus in a well-ventilated area or a low-temperature oven (40-50°C).
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting Step (Optional but Recommended):
-
Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and other non-polar compounds.
-
Filter the mixture and discard the n-hexane. Allow the plant material to air-dry completely.
-
-
Ultrasonic Extraction:
-
Place 10 g of the defatted, powdered plant material into a 500 mL beaker.
-
Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 55°C and the frequency to 40 kHz.
-
Perform the extraction for 60 minutes, ensuring the temperature remains stable.
-
-
Isolation of Crude Extract:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid residue.
-
Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate them using a rotary evaporator under vacuum at a temperature not exceeding 45°C.
-
The resulting crude extract can be further purified.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of the crude extract to isolate this compound.
-
Preparation of the Column:
-
Use a glass column packed with silica gel (100-200 mesh) as the stationary phase. The amount of silica gel should be approximately 40-50 times the weight of the crude extract.
-
Equilibrate the column with a non-polar solvent, such as chloroform.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., chloroform).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol.
-
A typical gradient elution might be:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Continue increasing the methanol concentration.
-
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the target compound.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Triterpenoid Saponins From the Fruit of Acanthopanax senticosus (Rupr. & Maxim.) Harms [frontiersin.org]
- 7. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
Corchoionoside C solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corchoionoside C, with a focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in aqueous solutions?
A1: this compound is widely reported as being insoluble or having very poor solubility in water and aqueous buffers.[1] While some computational models may predict higher solubility, for practical laboratory applications, it is advisable to assume low aqueous solubility.
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, ethanol, dichloromethane, chloroform, acetone, and pyridine.[1][2][3] For biological assays, DMSO is the most commonly utilized solvent for preparing concentrated stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: A high-concentration stock solution should be prepared in a suitable organic solvent, with 100% DMSO being a common choice. To prepare, dissolve the powdered this compound in DMSO to a concentration such as 10 mM. To aid dissolution, you can gently warm the tube to 37°C and briefly sonicate it in an ultrasonic bath.[3] It is recommended to store the stock solution in aliquots at -20°C, where it can be stable for several months. Before use, allow the vial to come to room temperature for at least one hour before opening to prevent moisture condensation.[3]
Q4: How can I dilute a DMSO stock solution into an aqueous medium for cell culture without it precipitating?
A4: To minimize precipitation, the DMSO stock solution should be added to the aqueous medium with vigorous mixing. A recommended method is to add the stock solution dropwise to the culture medium while vortexing. The final concentration of DMSO in the cell culture should be kept to a minimum, generally at or below 0.5%, to avoid cytotoxicity.[4] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound?
A5: Yes, various techniques used for other poorly soluble compounds could be explored for this compound. These methods include the use of co-solvents (e.g., ethanol-water mixtures), surfactants, and complexing agents such as cyclodextrins. The use of other natural diterpene glycosides as solubilizing agents has also been reported to be effective for similar compounds.[1] The suitability of these methods would need to be tested for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation occurs when diluting the DMSO stock solution into aqueous buffer or media. | The final concentration of this compound is above its solubility limit in the aqueous solution. The final DMSO concentration is insufficient to maintain solubility. | 1. Lower the final desired concentration of this compound. 2. Slightly increase the final DMSO concentration, ensuring it remains non-toxic to your cells (typically ≤ 0.5%).[4] 3. Add the DMSO stock solution to the pre-warmed (37°C) aqueous medium drop-by-drop while continuously vortexing or stirring. 4. Consider a serial dilution approach, with an intermediate dilution in a co-solvent like ethanol before the final dilution in the aqueous medium. |
| Inconsistent or unexpected experimental results. | Incomplete dissolution of this compound in the initial stock solution. Degradation of the compound over time. Precipitation of the compound in the final working solution. | 1. Ensure your stock solution is completely clear with no visible particulates. Brief sonication can help ensure complete dissolution.[3] 2. Prepare fresh working solutions from your frozen stock for each experiment. 3. Before applying to your experiment, visually inspect the final working solution for any signs of precipitation. |
| Cytotoxicity is observed in cell-based experiments. | The concentration of the organic solvent (e.g., DMSO) is at a toxic level for the cells. The compound itself may be cytotoxic at the tested concentrations. | 1. Confirm that the final DMSO concentration in your cell culture is at a non-toxic level (e.g., ≤ 0.1% - 0.5%).[4] 2. Always run a vehicle control (culture medium with the same final DMSO concentration but without this compound) to distinguish between solvent-induced and compound-induced effects. 3. Conduct a dose-response experiment to determine the cytotoxic threshold of this compound for your particular cell line. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes and References |
| Water | Insoluble / Very Poorly Soluble | [1] |
| Phosphate-Buffered Saline (PBS) | Insoluble / Very Poorly Soluble | Assumed based on water insolubility. |
| Cell Culture Media | Insoluble / Very Poorly Soluble | Requires a co-solvent for dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions.[2][3] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [1][2] |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [3] |
| Acetone | Soluble | [3] |
| Pyridine | Soluble | [2] |
Note: Quantitative solubility data (e.g., in mg/mL) for this compound is not consistently available in published literature. The information presented here is based on qualitative descriptions from various chemical suppliers and databases.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of a 10 mM stock solution (Molecular Weight of this compound is approximately 386.44 g/mol ). For 1 mL of a 10 mM stock, 3.86 mg is needed.
-
Accurately weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex the tube thoroughly. If the compound does not dissolve readily, warm the tube to 37°C for a few minutes and sonicate in an ultrasonic water bath for 5-10 minutes.[3]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical or microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the corresponding final DMSO concentration for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Calculate the volume of the 10 mM stock solution required. For instance, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
In a sterile tube, place the required volume of pre-warmed cell culture medium.
-
While vigorously vortexing the tube of medium, add the calculated volume of the this compound stock solution drop by drop.
-
Continue to mix thoroughly to ensure homogeneity.
-
Use this freshly prepared working solution immediately for your experiments.
-
Visualizations
References
- 1. BTK inhibition is a potent approach to block IgE‐mediated histamine release in human basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IgE-mediated histamine release from rat basophilic leukemia cells and rat mast cells by inhibitors of transmethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
Technical Support Center: Optimizing HPLC Separation of Corchoionoside C Isomers
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Corchoionoside C isomers.
Frequently Asked Questions (FAQs)
Q1: Where should I start with developing an HPLC method for this compound isomers?
A1: Begin with a literature search for existing methods for similar steroidal saponin isomers. If no specific methods for this compound are available, start with a general reversed-phase HPLC setup. A C18 column is a common starting point. For the mobile phase, a gradient of acetonitrile and water is a standard approach for separating compounds of medium polarity like saponins.[1][2] Consider adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase to improve peak shape by ensuring consistent ionization of the analytes.
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: The choice of column is critical for isomer separation. While a standard C18 column is a good starting point, you may need to explore other stationary phases for optimal resolution.[3]
-
Phenyl-Hexyl or Biphenyl phases: These offer alternative selectivity to C18 columns and can be effective in separating aromatic and moderately polar analytes, which may include this compound isomers.[4]
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is necessary.[5][6][7] Common chiral phases are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, or proteins.[8][9] The selection of a CSP often requires screening several different types to find one that provides adequate selectivity for your specific isomers.
Q3: How can I improve the resolution between closely eluting isomers?
A3: Improving resolution can be achieved by systematically optimizing several parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or even isocratic elution in the region where the isomers elute can significantly improve separation.[10]
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[10]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[5] Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on selectivity and resolution.
-
pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can dramatically alter retention and selectivity.[10] Ensure the pH is controlled and optimized.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution/Peak Overlap | Improper mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent percentage or trying a different organic solvent (e.g., methanol instead of acetonitrile). Consider using a shallower gradient.[10] |
| Column degradation or inappropriate stationary phase. | Ensure the column is not degraded by checking its performance with a standard. If the column is old, replace it.[10] Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Chiral) to find one with better selectivity for your isomers. | |
| Excessive sample load. | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and poor resolution.[10] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | Add a competing agent to the mobile phase, such as a small amount of triethylamine (TEA), or adjust the pH to suppress silanol activity.[11] |
| Column void or contamination. | A void at the head of the column can cause peak distortion. Backflushing the column or replacing it may be necessary. A guard column can help prevent contamination of the analytical column.[11][12] | |
| Broad Peaks | Extra-column volume. | Minimize the length and diameter of the tubing connecting the injector, column, and detector. |
| Column overloading. | Reduce the amount of sample injected onto the column.[10] | |
| Inappropriate mobile phase. | Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[13] | |
| Fluctuating Retention Times | Leaks in the HPLC system. | Check for any leaks in the pump, injector, and fittings. Even a small leak can cause pressure fluctuations and lead to variable retention times.[14] |
| Inconsistent mobile phase preparation. | Prepare the mobile phase fresh daily and ensure it is thoroughly degassed. Inconsistent composition can lead to shifts in retention.[14] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[14] | |
| High Backpressure | Blockage in the system. | Systematically check for blockages by removing the column and checking the pressure. If the pressure drops, the column is likely clogged. Try backflushing the column or replacing the inlet frit. If the pressure remains high without the column, check for blockages in the tubing, injector, or detector.[11] |
| Precipitated buffer in the mobile phase. | Ensure that the buffer is soluble in the mobile phase, especially when using high organic concentrations. Flush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[12] |
Experimental Protocols
General Protocol for HPLC Method Development for Isomer Separation
-
Initial Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Use a flow rate of 1.0 mL/min and a column temperature of 30°C.
-
-
Gradient Elution Screening:
-
Run a broad gradient to determine the approximate elution time of the isomers (e.g., 5% to 95% B over 20 minutes).
-
Based on the initial chromatogram, design a shallower gradient around the elution time of the isomers to improve separation. For example, if the isomers elute at 40% B, you could try a gradient of 30% to 50% B over 30 minutes.
-
-
Optimization of Critical Parameters:
-
Organic Solvent: If resolution is still poor with acetonitrile, switch to methanol as the organic modifier and repeat the gradient screening.
-
Temperature: Evaluate the effect of column temperature on the separation at 25°C, 30°C, and 40°C.
-
Flow Rate: Assess the impact of flow rate by testing 0.8 mL/min and 1.2 mL/min.
-
Column Chemistry: If a C18 column does not provide adequate separation, screen other stationary phases such as a Phenyl-Hexyl or a suitable chiral column.
-
-
Method Validation:
Data Presentation
Table 1: HPLC Method Development Log for this compound Isomers
| Experiment ID | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Observations |
| EXP-001 | C18, 4.6x150mm, 5µm | 0.1% FA in Water | 0.1% FA in ACN | 5-95% B in 20 min | 1.0 | 30 | ||
| EXP-002 | C18, 4.6x150mm, 5µm | 0.1% FA in Water | 0.1% FA in ACN | 30-50% B in 30 min | 1.0 | 30 | ||
| EXP-003 | Phenyl-Hexyl, 4.6x150mm, 5µm | 0.1% FA in Water | 0.1% FA in ACN | 30-50% B in 30 min | 1.0 | 30 | ||
| ... |
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting decision tree for common HPLC problems.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 8. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. agilent.com [agilent.com]
- 12. realab.ua [realab.ua]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. lekovitesirovine.rs [lekovitesirovine.rs]
- 16. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Corchoionoside C Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corchoionoside C. The information provided is intended to help users identify and resolve common issues related to the degradation of this compound during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural diterpene glycoside, a class of compounds often referred to as saponins.[1] It has a molecular formula of C19H30O8.[2] It is typically a white solid that is soluble in organic solvents such as methanol and dichloromethane, but insoluble in water.[1] this compound is of interest to researchers for its potential biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties.[1]
Q2: What are the primary factors that can cause this compound degradation during purification?
The degradation of this compound, like other saponins and glycosides, can be attributed to several factors:
-
Temperature: High temperatures can lead to the thermal degradation of the compound.[3][4][5]
-
pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds.[4][6]
-
Enzymatic Activity: Residual enzymes from the plant source can break down the molecule if not properly inactivated.[4]
-
Extended Processing Time: Prolonged exposure to harsh conditions during extraction and purification can increase the likelihood of degradation.[3]
-
Light Exposure: Some bioactive compounds are susceptible to photodegradation.[5]
-
Presence of Metal Ions: Certain metals can catalyze degradation reactions.[7]
Q3: How can I minimize this compound degradation during the extraction process?
To minimize degradation during extraction, consider the following:
-
Use modern extraction techniques: Methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can reduce extraction times and often operate at lower temperatures, thus preserving the integrity of thermolabile compounds.[4][8]
-
Control the temperature: If using traditional methods like heat reflux, maintain the temperature at a moderate level (e.g., 50-60°C) to balance extraction efficiency with compound stability.[4]
-
Optimize extraction time: Shorter extraction times are generally preferred to reduce the exposure of this compound to potentially degrading conditions.[3]
Q4: What are the best practices for storing this compound extracts and purified fractions?
Proper storage is critical to prevent degradation. Store both crude extracts and purified fractions of this compound at low temperatures, such as 4°C for short-term storage and -20°C for long-term storage, in a dark, airtight container to protect from light and oxidation.[5][9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after purification. | Degradation during chromatography. | - pH of mobile phase: Ensure the mobile phase is within a neutral or slightly acidic pH range (e.g., pH 5-7) to avoid acid or base-catalyzed hydrolysis. - Temperature: Perform chromatographic separations at room temperature or, if necessary, in a cooled system. - Stationary phase: Consider using a less acidic or basic stationary phase if degradation is suspected. |
| Degradation during solvent evaporation. | - Use a rotary evaporator at reduced pressure and keep the water bath temperature below 45°C.[4] | |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products. | - Acid-induced degradation: Avoid the use of strong acids in your mobile phase or during sample preparation. Even mild acids like 0.1% formic acid can cause degradation of some glycosides.[11] - Enzymatic degradation: Ensure that the initial extract is treated to inactivate endogenous enzymes (e.g., by heat or solvent precipitation). |
| Inconsistent results between purification batches. | Variability in the starting plant material. | - Standardize the source, age, and pre-processing of the plant material.[12] - Analyze a sample of the raw material to determine the initial this compound content before extraction. |
| Inconsistent purification parameters. | - Carefully document and control all purification parameters, including solvent composition, pH, temperature, and processing times. |
Experimental Protocols
Protocol 1: pH Monitoring and Adjustment during Purification
-
Objective: To maintain a stable and non-degrading pH environment for this compound during purification.
-
Materials: pH meter, calibration buffers (pH 4, 7, 10), 0.1 M ammonium acetate buffer solutions (pH 5, 6, 7), micropipettes.
-
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Before use, measure the pH of all aqueous solutions and mobile phases that will come into contact with the sample.
-
If a solution's pH is outside the desired range (typically pH 5-7), adjust it dropwise with a suitable buffer or dilute acid/base while stirring and monitoring the pH.
-
For chromatographic runs, pre-equilibrate the column with the mobile phase to ensure a stable pH environment.
-
After purification, if the collected fractions are to be stored, check and adjust the pH to a neutral value if necessary.
-
Protocol 2: Solvent Selection and Preparation for Chromatography
-
Objective: To prepare a mobile phase that ensures optimal separation while minimizing the degradation of this compound.
-
Materials: HPLC-grade solvents (e.g., acetonitrile, methanol, water), 0.1% (v/v) formic acid or ammonium acetate, filtration apparatus (0.45 µm filter).
-
Procedure:
-
Based on initial scouting runs, select a solvent system that provides good resolution. A common choice for saponins is a gradient of water and acetonitrile or methanol.
-
If pH control is necessary, consider using a buffer like ammonium acetate which is volatile and compatible with mass spectrometry.
-
If a mild acid is required for peak shape, use the lowest effective concentration (e.g., start with 0.05% formic acid and monitor for any signs of degradation).
-
Filter all solvents through a 0.45 µm filter to remove particulates.
-
Degas the mobile phase before use to prevent bubble formation in the HPLC system.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting flow for this compound degradation issues.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C19H30O8 | CID 10317980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The extraction process of saponin extract. [greenskybio.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Obstacles: The Challenges of Saponin Extraction from Plant Sources [greenskybio.com]
How to increase the stability of Corchoionoside C in solution?
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to increase the stability of Corchoionoside C in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: While specific degradation kinetics for this compound are not extensively documented, as a saponin (diterpene glycoside), its stability in solution is primarily influenced by several factors. These include pH, temperature, light exposure, presence of oxidative agents, and enzymatic activity.[1][2][3] Generally, saponin hydrolysis is catalyzed by basic conditions and proceeds more rapidly at higher temperatures.[4][5]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: this compound is reported to be insoluble in water but soluble in organic solvents such as methanol, ethanol, DMSO, and pyridine.[6][7] For long-term storage, it is advisable to prepare stock solutions in an appropriate organic solvent and store them under recommended conditions.
Q3: What are the ideal storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored in tightly sealed vials at low temperatures. Recommendations generally suggest storage at 2-8°C for short-term use.[7] For longer-term storage, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C.[7] Studies on other saponins have shown that storage in a cold room (e.g., 10°C) significantly reduces the degradation rate compared to room temperature.[8][9]
Q4: How does pH impact the stability of this compound?
A4: Saponin hydrolysis is known to be base-catalyzed.[4][5] Therefore, it is expected that this compound will be more stable in neutral to slightly acidic aqueous solutions. Hydrolysis is significantly slower at acidic pH values (e.g., pH 5.1) compared to alkaline conditions (e.g., pH 10.0).[4][5] When preparing aqueous dilutions, it is crucial to use buffers to maintain a stable pH.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over a short period. | pH-induced hydrolysis: The solution pH may be too high (alkaline), leading to rapid degradation. | 1. Measure the pH of your solution. 2. If the pH is alkaline, adjust to a neutral or slightly acidic pH (e.g., pH 5-7) using a suitable buffer system. 3. For future experiments, prepare solutions in a buffered solvent system. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent system: this compound is insoluble in water. Adding it to a purely aqueous solution will cause it to precipitate. | 1. Ensure the final concentration of the organic solvent in your aqueous solution is sufficient to maintain solubility. 2. Consider using a co-solvent system. 3. Perform a solubility test to determine the optimal solvent ratio. |
| Inconsistent experimental results. | Degradation due to improper storage or handling: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can degrade the compound. | 1. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Protect solutions from light by using amber vials or covering the container with aluminum foil. 3. Prepare working solutions fresh for each experiment from a frozen stock. |
| Evidence of microbial growth in the solution. | Bacterial or fungal contamination: This can lead to enzymatic degradation of the compound. | 1. Sterilize the solution, for example, by filtering through a 0.22 µm filter. 2. Studies on other saponins have shown that sterilization can enhance stability.[8][9] 3. Use sterile techniques when preparing and handling solutions. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under different conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., methanol, acetonitrile)
- Buffer solutions at various pH values (e.g., pH 4, 7, 9)
- Temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C, water bath at 40°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)
2. Procedure:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.
- Aliquot the stock solution into separate vials for each experimental condition to be tested (e.g., different pH, temperature, light exposure).
- For pH stability testing, dilute the stock solution into buffer solutions of varying pH.
- For temperature stability testing, store the aliquots at different temperatures.
- For photostability testing, expose some aliquots to light while keeping others in the dark.
- At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
- Analyze the samples by HPLC to determine the remaining concentration of this compound.
- Calculate the degradation rate for each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. Degradation Mechanisms of Bioactive Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters [agris.fao.org]
- 6. chembk.com [chembk.com]
- 7. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Corchoionoside C interference in biological assays
Welcome to the Technical Support Center for Corchoionoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of this compound in biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in biological assays.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Question: My results with this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistencies can arise from the inherent properties of this compound, a saponin, which can affect cell membrane integrity. At certain concentrations, it may cause cytotoxicity that can vary with cell density and experimental conditions.
-
Recommendation: Perform a thorough dose-response analysis to determine the precise cytotoxic concentration of this compound for your specific cell line. We recommend conducting a cell viability assay, such as the Neutral Red Uptake assay or the LDH release assay, prior to your main experiment.
-
Issue 2: Suspected false positives in enzyme inhibition assays.
-
Question: this compound shows inhibitory activity in my enzyme assay, but I suspect it might be a false positive. How can I confirm this?
-
Answer: Saponins like this compound can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes, leading to false-positive results.
-
Recommendation: Perform a detergent-based counter-screen. The presence of a non-ionic detergent, such as Triton X-100, will disrupt aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
-
Issue 3: Unexpected decrease in cell viability in non-cytotoxicity assays.
-
Question: I am not studying cytotoxicity, but I'm observing a significant decrease in cell viability in my experiments with this compound. Why is this happening?
-
Answer: this compound, as a saponin, has surfactant-like properties that can disrupt cell membranes, leading to cytotoxicity even at concentrations where you might not expect it. This can interfere with any cell-based assay.
-
Recommendation: It is crucial to establish a non-toxic working concentration range for this compound in your specific cell line. We advise running a preliminary cytotoxicity screen using assays that measure membrane integrity, such as the LDH release assay.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a diterpene glycoside, a type of saponin. It has been reported to exhibit antioxidant, weak antifungal, and histamine release inhibitory activities.[1]
Q2: Why might this compound interfere with my biological assays?
A2: As a saponin, this compound has amphiphilic properties, meaning it has both water-loving and fat-loving parts. This allows it to interact with and disrupt cell membranes, a common source of interference in cell-based assays.[2][3][4] It can also form aggregates in solution, which can non-specifically inhibit enzymes in biochemical assays.[5]
Q3: What are the common types of assay interference caused by saponins?
A3: Common interference mechanisms for saponins include:
-
Membrane Permeabilization: Disruption of the cell membrane, leading to leakage of cellular contents and cell death.[4][6] This can affect any assay that relies on viable cells.
-
Cytotoxicity: Induction of apoptosis or necrosis, which can be mistaken for a specific biological effect.[7]
-
Hemolysis: Lysis of red blood cells, which is a concern for assays involving blood components.
-
Aggregation: Formation of colloidal particles in solution that can sequester and inhibit enzymes non-specifically.[5]
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: You can assess the cytotoxicity of this compound using standard cell viability assays. Two common methods are:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of compromised membrane integrity.
-
Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.
Q5: What is a Pan-Assay Interference Compound (PAIN), and could this compound be one?
A5: PAINs are compounds that show activity in multiple assays through non-specific mechanisms, leading to a high rate of false positives in high-throughput screening.[2] While this compound has not been officially classified as a PAIN, its saponin nature and potential for non-specific activity through membrane disruption and aggregation mean it should be carefully evaluated for such behavior.
Quantitative Data on Saponin Cytotoxicity
| Saponin/Sapogenin | Cell Line | Assay | IC50 (µM) | Reference |
| Ursolic Acid | A549 (Lung Carcinoma) | MTS | 21.9 ± 0.05 | [8] |
| Ursolic Acid | HeLa (Cervical Cancer) | MTS | 11.2 ± 0.05 | [8] |
| Ursolic Acid | HepG2 (Liver Carcinoma) | MTS | 104.2 ± 0.05 | [8] |
| Ursolic Acid | SH-SY5Y (Neuroblastoma) | MTS | 6.9 ± 0.05 | [8] |
| Hederagenin | A549 (Lung Carcinoma) | MTS | 78.4 ± 0.05 | [8] |
| Hederagenin | HeLa (Cervical Cancer) | MTS | 56.4 ± 0.05 | [8] |
| Hederagenin | HepG2 (Liver Carcinoma) | MTS | 40.4 ± 0.05 | [8] |
| Hederagenin | SH-SY5Y (Neuroblastoma) | MTS | 12.3 ± 0.05 | [8] |
| Yamogenin | AGS (Gastric Cancer) | MTT | 18.50 ± 1.24 µg/mL | [9] |
| Saponin 1 | U251MG (Glioblastoma) | MTT | 7.4 µg/mL | [10] |
| Saponin 1 | U87MG (Glioblastoma) | MTT | 8.6 µg/mL | [10] |
Experimental Protocols
1. Detergent-Based Assay for Detection of Compound Aggregation
Objective: To determine if the observed enzyme inhibition by this compound is due to the formation of aggregates.
Methodology:
-
Prepare Reagents:
-
Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.0).
-
Detergent-containing reaction buffer (e.g., 50 mM Potassium Phosphate with 0.01% (v/v) Triton X-100, pH 7.0). Prepare fresh daily.
-
Enzyme solution (e.g., AmpC β-lactamase) at a 30X concentration in reaction buffer.
-
Substrate solution (e.g., 5 mM nitrocefin).
-
This compound stock solution in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 142 µL of either reaction buffer or detergent-containing reaction buffer to the appropriate wells.
-
Add 5 µL of the 30X enzyme solution to each well.
-
Add a variable amount (e.g., 1-5 µL) of the this compound stock solution (or DMSO for control) to the wells.
-
Mix by pipetting up and down and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 3 µL of the 5 mM substrate solution.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Objective: To quantify this compound-induced cytotoxicity by measuring the release of LDH from cells with damaged membranes.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound solutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control for maximum LDH release (e.g., using a lysis buffer provided in a commercial kit).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
3. Neutral Red Uptake (NRU) Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability by measuring the uptake of neutral red dye by viable cells.
Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the LDH assay (Steps 1 and 2).
-
-
Neutral Red Staining:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells with 150 µL of pre-warmed PBS.
-
Add 100 µL of Neutral Red solution (e.g., 50 µg/mL in medium) to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
IgE-Mediated Histamine Release Signaling Pathway
The following diagram illustrates the key signaling events in mast cells leading to histamine release upon allergen cross-linking of IgE, and potential points of inhibition. This compound is known to inhibit histamine release, and this pathway highlights potential targets such as the modulation of intracellular calcium and the inhibition of MAPK and NF-κB signaling cascades.
Caption: IgE-mediated histamine release pathway in mast cells.
Troubleshooting Workflow for Assay Interference
This workflow provides a logical sequence of experiments to identify and mitigate potential assay interference by this compound.
Caption: Workflow for troubleshooting this compound assay interference.
Potential HIF-1α/VEGF/VEGFR2 Signaling Pathway Inhibition
Given that structurally related ionone derivatives have been shown to inhibit the HIF-1α/VEGF/VEGFR2 pathway, this diagram illustrates a potential mechanism of action for this compound, particularly in the context of its anti-inflammatory or potential anti-angiogenic effects.
Caption: Potential inhibition of the HIF-1α/VEGF/VEGFR2 pathway.
References
- 1. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 2. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. mdpi.com [mdpi.com]
- 7. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Study on the Cytotoxic, Antioxidant, and Antimicrobial Properties of Yamogenin—A Plant Steroidal Saponin and Evaluation of Its Mechanism of Action in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3.8.2. LDH Release Assay [bio-protocol.org]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. qualitybiological.com [qualitybiological.com]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
Technical Support Center: Purification of Corchoionoside C Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Corchoionoside C from plant extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude extract is a dark green, viscous oil that is difficult to handle and streaks on TLC.
-
Question: My initial this compound extract is a dark, sticky substance, and I'm seeing significant streaking on my Thin Layer Chromatography (TLC) plates. How can I clean up my sample before proceeding to column chromatography?
-
Answer: This is a common issue caused by the co-extraction of pigments (like chlorophyll) and other non-polar compounds. A preliminary cleanup is recommended.
-
Solution 1: Liquid-Liquid Partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids.
-
Dissolve your crude extract in a mixture of 90% methanol (or ethanol) and water.
-
Extract this solution multiple times with a non-polar solvent like hexane or petroleum ether.
-
The non-polar impurities, including chlorophyll and waxes, will preferentially move into the hexane/petroleum ether layer, which can then be discarded.
-
The aqueous methanolic/ethanolic layer containing the more polar glycosides, including this compound, should be retained and concentrated under reduced pressure.
-
-
Solution 2: Solid-Phase Extraction (SPE). A quick SPE can remove many pigments and very non-polar impurities.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve your extract in a minimal amount of methanol and dilute with water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low concentration of methanol in water to elute highly polar impurities.
-
Elute your fraction of interest containing this compound with a higher concentration of methanol. The green pigments will often be retained on the C18 material.
-
-
Issue 2: Poor separation of this compound from other compounds during column chromatography.
-
Question: I am running a silica gel column, but my fractions containing this compound are still impure. TLC analysis shows overlapping spots. What can I do to improve the separation?
-
Answer: Overlapping spots indicate that the compounds have similar polarities under the chosen conditions. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Adjust Polarity: If this compound is eluting too quickly with other impurities, decrease the polarity of your mobile phase (e.g., decrease the percentage of methanol in your dichloromethane/methanol or ethyl acetate/methanol mixture). If it's not eluting, gradually increase the polarity.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a chloroform/methanol system.
-
Add a Modifier: For glycosides, which can have acidic hydroxyl groups, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing ionization.
-
-
Change the Stationary Phase:
-
Reversed-Phase Chromatography: Since this compound is a moderately polar glycoside, reversed-phase (C18) chromatography can be very effective. In this case, you would use a polar mobile phase (e.g., methanol/water or acetonitrile/water) and gradually decrease the polarity to elute your compound.
-
Sephadex LH-20: This size-exclusion chromatography resin is excellent for separating compounds of different sizes. It is often used with methanol as the mobile phase and can be effective in separating glycosides from smaller or larger impurities.
-
-
Improve Column Packing and Loading:
-
Ensure your silica gel is packed uniformly to avoid channeling.
-
Load your sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the extract is pre-adsorbed onto a small amount of silica gel before being added to the column, is highly recommended.
-
-
Issue 3: this compound appears to be degrading during purification.
-
Question: I suspect my this compound is degrading on the silica gel column, as I am seeing new spots on my TLC plates after chromatography that were not in the crude extract. How can I prevent this?
-
Answer: Glycosides can sometimes be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing a small amount of a base, like triethylamine (0.1-1%), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol for your chromatography, which are less acidic than silica gel.
-
Minimize Time on the Column: Work efficiently to reduce the total time your compound is in contact with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude this compound extract?
A1: Crude extracts containing this compound are likely to have a variety of impurities, including:
-
Pigments: Chlorophylls and carotenoids are common if the extraction is from leaves or green plant parts.
-
Other Glycosides: Plants produce a wide array of glycosides. You may find other diterpene glycosides, flavonoid glycosides, or saponins with similar polarities to this compound, making them challenging to separate.
-
Tannins: These polyphenolic compounds are common in plant extracts and can be removed by precipitation with lead acetate (though this requires subsequent removal of lead) or by using specific resins.
-
Fatty Acids and Waxes: These are non-polar lipids that are typically removed during an initial defatting step with a solvent like hexane.
-
Sugars: Simple sugars like glucose and mannose may also be present in the extract.
Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?
A2: A good starting point for the elution of a moderately polar glycoside like this compound on a silica gel column would be a mixture of a relatively non-polar solvent and a more polar solvent. A gradient elution is often most effective. You could start with a mobile phase of:
-
Dichloromethane:Methanol (98:2) and gradually increase the methanol concentration to 90:10 .
-
Ethyl Acetate:Methanol (99:1) and gradually increase the methanol concentration to 95:5 .
The optimal solvent system should be determined by preliminary TLC analysis.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring your column fractions.
-
Spot each fraction (or every few fractions) on a silica gel TLC plate.
-
Also spot your crude extract and, if available, a pure standard of this compound for comparison.
-
Develop the plate in a solvent system that gives good separation of the spots in your crude extract (ideally, the Rf of this compound should be between 0.2 and 0.4).
-
Visualize the spots under UV light (if your compounds are UV active) and/or by staining with a suitable reagent (e.g., a p-anisaldehyde or ceric sulfate stain, which are good general stains for natural products).
-
Combine the fractions that contain pure this compound.
Q4: What are the typical parameters for HPLC purification of this compound?
A4: For high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is often necessary. A reversed-phase C18 column is a good choice.
| Parameter | Recommended Setting |
| Column | Preparative C18 (e.g., 10 µm particle size, 250 x 20 mm) |
| Mobile Phase A | Water (often with 0.1% formic acid or acetic acid) |
| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% formic acid or acetic acid) |
| Elution Mode | Gradient elution. A typical gradient might be from 20% B to 80% B over 30-40 minutes. |
| Flow Rate | Dependent on the column diameter, typically 5-20 mL/min for a preparative column. |
| Detection | UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm). |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
This protocol outlines a general strategy for purifying this compound from a crude plant extract.
-
Extraction:
-
Macerate the dried and powdered plant material (e.g., leaves of Corchorus olitorius) with 70-80% ethanol or methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times.
-
Combine the extracts and concentrate under reduced pressure to obtain the crude extract.
-
-
Preliminary Cleanup (Defatting and Pigment Removal):
-
Suspend the crude extract in 90% aqueous methanol.
-
Perform liquid-liquid partitioning against hexane (3-4 times). Discard the upper hexane layers.
-
Concentrate the aqueous methanol layer to remove the methanol.
-
The remaining aqueous suspension can be further partitioned with ethyl acetate. The ethyl acetate fraction is likely to contain this compound.
-
-
Column Chromatography (Silica Gel):
-
Pre-adsorb the dried ethyl acetate fraction onto a small amount of silica gel.
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., dichloromethane).
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a final mixture of dichloromethane:methanol (9:1).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing this compound of sufficient purity.
-
-
Further Purification (Sephadex LH-20):
-
Dissolve the partially purified fraction in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. This step helps to remove impurities of different molecular sizes.
-
Monitor fractions by TLC.
-
-
Final Purification (Preparative HPLC):
-
For obtaining highly pure this compound, subject the enriched fraction to preparative reversed-phase (C18) HPLC using a water/acetonitrile or water/methanol gradient.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Glycoside Purification
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Non-polar to polar gradient (e.g., DCM/MeOH) | High capacity, relatively fast, good for initial cleanup. | Can cause degradation of acid-sensitive compounds, lower resolution than HPLC. |
| Reversed-Phase Chromatography | C18-bonded silica | Polar to non-polar gradient (e.g., Water/ACN) | Excellent resolution, good for polar compounds like glycosides. | Lower sample capacity than normal phase flash, more expensive stationary phase. |
| Size-Exclusion Chromatography | Sephadex LH-20 | Isocratic (e.g., Methanol) | Gentle separation based on size, good for removing high or low molecular weight impurities. | Lower resolution for compounds of similar size. |
Visualizations
Technical Support Center: Corchoionoside C NMR Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals preparing Corchoionoside C samples for Nuclear Magnetic Resonance (NMR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for NMR analysis?
A1: this compound, a white solid, is known to be insoluble in water but soluble in several organic solvents.[1] Based on available data for this compound and related megastigmane glycosides, deuterated dimethyl sulfoxide (DMSO-d6) is a highly recommended solvent.[2] A simulated 13C NMR spectrum of this compound is available in DMSO-d6, further supporting its suitability. Other potential deuterated solvents include methanol-d4, ethanol-d6, and pyridine-d5.[2]
Q2: What is the optimal concentration of this compound for ¹H and ¹³C NMR?
A2: The ideal concentration depends on the specific NMR experiment and the sensitivity of the instrument. The following table provides general guidelines for a standard 5 mm NMR tube.
| NMR Experiment | Recommended Concentration Range | Notes |
| ¹H NMR | 1-10 mg/mL | Lower concentrations can be used with high-sensitivity instruments (e.g., with cryoprobes). |
| ¹³C NMR | 10-50 mg/mL | Higher concentrations are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus. |
| 2D NMR (COSY, HSQC, HMBC) | 10-50 mg/mL | Similar to ¹³C NMR, higher concentrations are often necessary to obtain good signal-to-noise in a reasonable time. |
Q3: My baseline is noisy and the peaks are broad. What could be the cause?
A3: Broad peaks and a noisy baseline in your NMR spectrum can arise from several factors:
-
Sample Purity: Impurities can introduce broad signals and interfere with the resolution of your compound's peaks. Ensure your this compound sample is of high purity.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, consider passing your sample through a small plug of celite or using a chelating agent.
-
Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader lines. Try acquiring a spectrum at a lower concentration to see if the resolution improves.
-
Solvent Viscosity: Highly viscous solutions can lead to broader signals. While DMSO is a good solvent, ensure your concentration is not excessively high.
-
Shimming: Poor shimming of the magnetic field will result in broad and distorted peaks. Take time to carefully shim the spectrometer before acquiring your data.
Q4: I am having trouble completely dissolving my this compound sample. What should I do?
A4: If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Place the vial containing the sample and solvent in an ultrasonic bath for a few minutes to aid dissolution.
-
Gentle Warming: Gently warm the sample vial in a warm water bath. Be cautious, as excessive heat could potentially degrade the sample.
-
Vortexing: Vigorously mix the sample using a vortex mixer.
-
Solvent Combination: If the sample remains insoluble, you could try a mixture of deuterated solvents, such as DMSO-d6 with a small amount of methanol-d4. However, be aware that this will complicate the solvent region of your spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio | - Low sample concentration- Insufficient number of scans | - Increase the concentration of this compound.- Increase the number of scans during acquisition. |
| Presence of a large water peak | - Use of non-anhydrous deuterated solvent- Sample contains residual water | - Use a fresh, sealed ampule of high-purity deuterated solvent.- If the sample is stable, consider lyophilizing it to remove residual water before dissolving in the deuterated solvent. |
| Extra peaks in the spectrum | - Solvent impurities- Grease from glassware- Residual purification solvents | - Use high-purity NMR solvents.- Ensure all glassware is meticulously clean.- Ensure the purified this compound is thoroughly dried under high vacuum to remove any residual solvents from chromatography. |
| Sample degradation during experiment | - Instability in the chosen solvent- Exposure to light or elevated temperatures | - If degradation is suspected in a particular solvent, try an alternative (e.g., switch from methanol-d4 to DMSO-d6).- Store the NMR tube in the dark and at a controlled temperature between experiments. |
Experimental Protocols
This compound Sample Preparation for NMR
A detailed methodology for preparing a this compound sample for NMR analysis is provided below. This protocol is based on general best practices for natural products and the known properties of this compound.
Materials:
-
Purified this compound
-
High-purity deuterated solvent (e.g., DMSO-d6, 99.9 atom % D)
-
Clean and dry 5 mm NMR tube and cap
-
Glass vial
-
Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter (0.22 µm)
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry glass vial.
-
Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.
-
Dissolution: Gently swirl the vial to dissolve the sample. If necessary, use sonication or gentle warming to aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution.
-
Glass Wool Method: Place a small, tightly packed plug of glass wool into a clean Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube.
-
Syringe Filter Method: Draw the solution into a clean syringe and attach a 0.22 µm syringe filter. Carefully filter the solution into the NMR tube.
-
-
Transfer to NMR Tube: The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Mixing: Gently invert the NMR tube several times to ensure the solution is homogeneous before placing it in the spectrometer.
Visualizations
Caption: Experimental workflow for this compound NMR sample preparation and analysis.
Caption: Troubleshooting logic for common issues in NMR spectroscopy.
References
Corchoionoside C quantification challenges in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Corchoionoside C in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly found?
This compound is a naturally occurring ionone glucoside. It has been identified in various plant species, including Corchorus olitorius, Camellia amplexicaulis, and Anoectochilus formosanus[1]. Therefore, it is frequently analyzed in complex matrices such as plant extracts and herbal formulations.
Q2: What are the main challenges in quantifying this compound in complex mixtures?
The primary challenges in the quantification of this compound in complex mixtures, particularly with LC-MS/MS, are:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification. This is a common issue in the analysis of complex samples like plant extracts.
-
Lack of a Specific Validated Method: There is a limited number of published, fully validated analytical methods specifically for the quantification of this compound.
-
Reference Standard Availability: While a reference standard for this compound is commercially available, ensuring its purity and proper handling is crucial for accurate calibration.
-
Analyte Stability: As a glycoside, this compound may be susceptible to degradation under certain pH, temperature, and solvent conditions during sample preparation and analysis.
Q3: Which analytical technique is most suitable for this compound quantification?
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique for the quantification of this compound in complex mixtures. This method offers high sensitivity and selectivity, which is essential for distinguishing the analyte from other components in the matrix.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes:
-
Suboptimal Chromatographic Conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for this compound.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.
-
Analyte Degradation: this compound may be degrading in the sample solvent or during the analytical run.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Experiment with different solvent compositions (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid, ammonium formate).
-
Adjust the gradient elution profile to improve separation from interfering matrix components.
-
-
Evaluate Different HPLC Columns:
-
Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best peak shape and retention for this compound.
-
-
Investigate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
-
Assess Analyte Stability:
-
Investigate the stability of this compound in the injection solvent over time.
-
Consider using a sample manager with cooling capabilities to minimize degradation. Glycosides can be susceptible to hydrolysis under acidic or basic conditions, and at elevated temperatures.
-
Issue 2: High Variability in Quantitative Results
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup can lead to inconsistent results.
-
Matrix Effects Varying Between Samples: The composition of the matrix can differ between samples, causing variable ion suppression or enhancement.
-
Instability of this compound: The analyte may be degrading to different extents in different samples or over the course of the analysis.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure the sample extraction protocol is robust and reproducible. Key parameters to control include solvent-to-sample ratio, extraction time, and temperature.
-
Incorporate a thorough sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
-
Use an Internal Standard:
-
Employ a suitable internal standard (IS) to correct for variability in sample preparation and matrix effects. An ideal IS would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar compound that does not co-elute with other sample components can be used.
-
-
Evaluate Stability in Matrix:
-
Conduct stability experiments of this compound spiked into the sample matrix under different storage and processing conditions.
-
Issue 3: Difficulty in Achieving Desired Sensitivity (LOD/LOQ)
Possible Causes:
-
Suboptimal MS/MS Parameters: The precursor and product ion selection, as well as collision energy, may not be optimized for maximum sensitivity.
-
Inefficient Ionization: The electrospray ionization (ESI) source conditions may not be optimal for this compound.
-
Sample Dilution: Excessive dilution of the sample to mitigate matrix effects can lead to concentrations below the limit of detection.
Troubleshooting Steps:
-
Optimize MS/MS Parameters:
-
Perform a compound optimization by infusing a standard solution of this compound to determine the optimal precursor ion, product ions, and collision energy.
-
-
Optimize ESI Source Conditions:
-
Adjust ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
-
Improve Sample Preparation:
-
Develop a more effective sample cleanup method to reduce matrix components, which may allow for a less diluted sample to be injected.
-
Consider a sample concentration step after cleanup, if feasible without concentrating interferences.
-
Experimental Protocols
1. Sample Preparation (General Protocol for Plant Material):
-
Extraction:
-
Weigh a known amount of homogenized plant material.
-
Add a suitable extraction solvent (e.g., methanol, ethanol, or a mixture with water).
-
Perform extraction using a method such as sonication or shaking for a defined period.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue and combine the supernatants.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the extracted sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. UPLC-MS/MS Analysis (Example Conditions):
-
Chromatographic System: UPLC system with a reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from a low to a high percentage of solvent B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive or negative ion mode (to be determined during method development).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and the internal standard.
Quantitative Data (Hypothetical Example for Method Validation)
The following table presents a hypothetical summary of quantitative data that should be obtained during the validation of a UPLC-MS/MS method for this compound, based on typical performance for similar analytes.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape or low signal intensity.
References
Improving the resolution of Corchoionoside C in HPLC
Welcome to the technical support center for the HPLC analysis of Corchoionoside C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help improve chromatographic resolution and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
A1: this compound is a natural ionone glucoside found in plants such as Corchorus olitorius.[1] As a glycoside, it possesses both polar (sugar moiety) and less polar (aglycone) parts, which can lead to complex interactions with HPLC stationary phases. Achieving high resolution is often challenging due to potential co-elution with structurally similar compounds, particularly flavonoids like astragalin and isoquercitrin, which are also present in its natural source.[2] Additionally, the polar nature of the glycosidic bond can sometimes lead to peak tailing due to secondary interactions with the silica backbone of the column.
Q2: I am observing significant peak tailing for this compound. What are the common causes?
A2: Peak tailing for glycosidic compounds like this compound is frequently caused by secondary interactions between the analyte's polar functional groups and active sites on the stationary phase. The most common cause is the interaction with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions introduce a secondary, undesirable retention mechanism, which can broaden the peak and cause tailing. Other potential causes include column contamination, sample overload, or the use of an inappropriate mobile phase pH.
Q3: My this compound peak is co-eluting with another peak. How can I improve the separation?
A3: To improve the resolution between this compound and a co-eluting compound, you can modify several chromatographic parameters. The three key factors that control resolution are efficiency (N), selectivity (α), and retention factor (k').
-
To improve selectivity (α): This is often the most effective approach. Try changing the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa), or adjust the pH of the aqueous portion. A small change in pH can alter the ionization state of interfering compounds, thus changing their retention time relative to this compound.
-
To increase the retention factor (k'): You can increase the retention of your compound on the column by decreasing the percentage of the organic solvent in your mobile phase. This gives the column more time to separate the analytes.
-
To increase efficiency (N): Use a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column). Also, ensure your system's dead volume is minimized.
Q4: What is a good starting point for a reverse-phase HPLC method for this compound?
A4: A robust starting method for analyzing cardiac or ionone glycosides typically involves a C18 column and a gradient elution.[3] A general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good choice. For the mobile phase, a mixture of water with an acid modifier (like 0.1% formic or phosphoric acid) as solvent A and acetonitrile or methanol as solvent B is standard. Detection is commonly performed at a low UV wavelength, such as 220 nm, where glycosides typically absorb.[4]
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to diagnosing and resolving common resolution issues encountered during the HPLC analysis of this compound.
Step 1: Initial Assessment & Diagnosis
Before adjusting your method, carefully assess the chromatogram to identify the specific problem.
| Issue Observed | Potential Cause(s) | Next Steps |
| Peak Tailing | Secondary silanol interactions, column contamination, incorrect mobile phase pH, sample overload. | Proceed to Protocol 1: Addressing Peak Tailing . |
| Poor Resolution / Co-elution | Suboptimal mobile phase, incorrect column chemistry, insufficient retention. | Proceed to Protocol 2: Improving Separation Selectivity . |
| Broad Peaks (for all analytes) | High system dead volume, column degradation, partially blocked column frit. | Check system connections, flush the column, or replace if necessary. |
Step 2: Experimental Protocols
Protocol 1: Addressing Peak Tailing
This protocol focuses on mitigating the secondary interactions that often cause peak tailing with glycosides.
-
Lower Mobile Phase pH:
-
Action: Add a small amount of acid (0.05-0.1%) such as formic acid, acetic acid, or phosphoric acid to the aqueous component of your mobile phase.
-
Rationale: Operating at a lower pH (e.g., pH 2.5-3.5) suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that lead to tailing.
-
Procedure:
-
Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Add 0.1% (v/v) of formic acid (e.g., 1 mL of formic acid into 999 mL of water).
-
Filter and degas the mobile phase before use.
-
Re-equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Use a High-Purity, End-Capped Column:
-
Action: Switch to a column that is designated as "high-purity silica" and is thoroughly end-capped.
-
Rationale: These columns have a much lower concentration of accessible silanol groups, offering a more inert surface and reducing the chances of peak tailing for polar or basic analytes.
-
-
Check for Sample Overload:
-
Action: Dilute your sample by a factor of 5 or 10 and re-inject.
-
Rationale: Injecting too much sample can saturate the stationary phase at the column inlet, leading to distorted peak shapes, including tailing.
-
Procedure:
-
Prepare a 1:10 dilution of your current sample using the initial mobile phase composition as the diluent.
-
Inject the same volume as before. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.
-
-
Protocol 2: Improving Separation Selectivity
This protocol provides steps to resolve co-eluting peaks by altering the chemical interactions within the HPLC system.
-
Modify Mobile Phase Composition:
-
Action: Change the organic solvent or the solvent gradient.
-
Rationale: Different organic solvents (e.g., acetonitrile vs. methanol) interact differently with analytes and the stationary phase, which can significantly alter the selectivity of the separation. Adjusting the gradient slope can also help pull apart closely eluting peaks.
-
Procedure (Solvent Change):
-
If using acetonitrile, prepare a new mobile phase B using methanol.
-
Flush the HPLC system thoroughly with the new solvent.
-
Run your existing gradient program. Observe the changes in retention times and resolution.
-
-
Procedure (Gradient Adjustment):
-
Make your gradient shallower (i.e., increase the gradient time while keeping the solvent percentage change the same).
-
For example, if your gradient runs from 20% to 60% B in 10 minutes, try running it from 20% to 60% B in 20 minutes. This gives the column more time to resolve closely eluting compounds.
-
-
-
Adjust System Temperature:
-
Action: Use a column oven to control the temperature, testing conditions between 30°C and 45°C.
-
Rationale: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. Increasing the temperature typically decreases retention times and can sharpen peaks, but it can also change the elution order (selectivity).
-
-
Evaluate Alternative Column Chemistry:
-
Action: If resolution does not improve on a C18 column, consider a different stationary phase.
-
Rationale: A phenyl-hexyl or a polar-embedded phase column offers different retention mechanisms compared to a standard C18. A phenyl-hexyl column can provide enhanced retention for compounds with aromatic rings through pi-pi interactions, potentially resolving this compound from flavonoid impurities.
-
Data Presentation: Method Parameter Comparison
The following table summarizes how different parameters can be adjusted to troubleshoot resolution issues.
| Parameter | Adjustment 1 | Expected Outcome | Adjustment 2 | Expected Outcome |
| Organic Solvent | Acetonitrile | Generally sharper peaks, lower backpressure. | Methanol | Can alter selectivity, may resolve co-eluting peaks. |
| Mobile Phase pH | pH 2.5 - 3.5 (with acid) | Reduces silanol interactions, improves peak shape for glycosides. | pH 6.0 - 7.0 (with buffer) | May change ionization of impurities, altering elution order. |
| Flow Rate | Decrease (e.g., 1.0 to 0.8 mL/min) | May increase resolution, but increases run time. | Increase (e.g., 1.0 to 1.2 mL/min) | Decreases run time, may decrease resolution. |
| Column Temp. | Increase (e.g., 30°C to 40°C) | Decreases viscosity, sharpens peaks, may alter selectivity. | Decrease (e.g., 30°C to 25°C) | Increases retention, may improve resolution for some pairs. |
| Stationary Phase | C18 | Good general-purpose hydrophobic retention. | Phenyl-Hexyl | Alternative selectivity, especially for aromatic compounds. |
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for HPLC Resolution
The following diagram outlines a logical workflow for addressing poor peak resolution in your HPLC analysis.
Caption: A step-by-step workflow for troubleshooting HPLC peak resolution issues.
Mechanism of Action: Cardiac Glycoside Inhibition
This compound, as a cardiac glycoside, is believed to exert its biological effects primarily through the inhibition of the Sodium-Potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane of cardiac myocytes. This diagram illustrates the downstream consequences of this inhibition.
Caption: Signaling pathway for Na+/K+-ATPase inhibition by this compound.
References
Technical Support Center: Corchoionoside C LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Corchoionoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to matrix effects in the analysis of this steroidal saponin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the LC-MS analysis of this compound, providing potential causes and solutions.
Q1: Why am I seeing low signal intensity or complete signal loss for this compound in my sample matrix compared to the standard in solvent?
A1: This is a classic sign of ion suppression , a major matrix effect.[1][2] Co-eluting endogenous components from your sample matrix (e.g., phospholipids, salts, other metabolites) can compete with this compound for ionization in the MS source, leading to a decreased signal.[1]
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective for saponins.[1]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the interfering compounds.
-
Dilute the Sample: A simple dilution of your sample can reduce the concentration of interfering matrix components.[3]
-
Check for Contamination: Ensure your solvents, vials, and LC-MS system are free from contaminants that could cause ion suppression.[4][5]
Q2: My retention time for this compound is shifting between injections, especially in complex matrices. What could be the cause?
A2: Retention time shifts can be caused by the matrix affecting the interaction of this compound with the analytical column.[6] It can also be indicative of column degradation or changes in the mobile phase composition.[5]
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples to compensate for these effects.[1]
-
Column Equilibration: Ensure adequate column equilibration time between injections.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition.
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.
Q3: I'm observing ion enhancement (a higher signal in matrix than in solvent). Is this also a matrix effect?
A3: Yes, ion enhancement is another form of matrix effect, although less common than ion suppression.[2] Certain matrix components can facilitate the ionization of this compound, leading to an artificially high signal.
Troubleshooting Steps:
-
The troubleshooting steps are similar to those for ion suppression. The goal is to minimize the influence of co-eluting compounds.
-
Internal Standard: The use of a stable isotope-labeled internal standard is the most reliable way to correct for both ion suppression and enhancement.[2][3]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A4: The most common method is the post-extraction spike method .[7] This involves comparing the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a pure solvent standard at the same concentration.
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100%
A value significantly different from 100% indicates the presence of matrix effects ( < 100% for suppression, > 100% for enhancement).
Methodologies and Experimental Protocols
Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects in this compound analysis.
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plasma, tissue homogenate) that is known to be free of this compound using your established sample preparation protocol.
-
Prepare a this compound Standard Solution: Prepare a standard solution of this compound in a solvent compatible with your mobile phase (e.g., methanol).
-
Spike the Blank Matrix Extract: Add a known amount of the this compound standard solution to the blank matrix extract.
-
Prepare a Solvent Standard: Prepare a solution containing the same final concentration of this compound as the spiked matrix sample, but in the pure reconstitution solvent.
-
LC-MS Analysis: Analyze both the spiked matrix extract and the solvent standard using your LC-MS method.
-
Calculate Matrix Effect: Use the formula provided in Q4 of the FAQ section to quantify the matrix effect.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific matrix.
-
Sample Pre-treatment: Dilute your sample (e.g., 100 µL of plasma) with an equal volume of 2% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.[8]
Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation techniques on the matrix effect observed for this compound in human plasma.
Table 1: Matrix Effect of this compound in Human Plasma after Protein Precipitation
| Analyte | Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Spiked Plasma) | Matrix Effect (%) |
| This compound | 50 | 125,430 | 75,258 | 60.0% (Suppression) |
Table 2: Matrix Effect of this compound in Human Plasma after Solid-Phase Extraction (SPE)
| Analyte | Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Spiked Plasma) | Matrix Effect (%) |
| This compound | 50 | 125,430 | 119,159 | 95.0% (Minimal Effect) |
Visualizations
The following diagrams illustrate key workflows for addressing matrix effects in LC-MS analysis.
Caption: Workflow for the assessment and mitigation of matrix effects.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. organomation.com [organomation.com]
Validation & Comparative
A Comprehensive Guide to the Biological Activities of Corchoionoside C / (6S,9S)-Roseoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed overview of the multifaceted biological activities of the natural compound identified as both Corchoionoside C and (6S,9S)-Roseoside. Multiple studies have confirmed that these two names are synonyms for the same chemical entity, bearing the CAS number 185414-25-9. This document synthesizes the available experimental data on its diverse pharmacological effects, including antiviral, antioxidant, anti-histamine, and insulinotropic properties.
Data Presentation: A Comparative Overview
The following table summarizes the key biological activities of this compound / (6S,9S)-Roseoside, presenting the available quantitative and qualitative data from various studies.
| Biological Activity | Target/Assay | Quantitative Data | Compound Variant Tested | Source |
| Antiviral | Hepatitis C Virus (HCV) Replication in Huh7.5 cells | EC₅₀: 38.92 μM | Roseoside | [1] |
| HCV NS5A/B Replicase Activity | Significant inhibition at 20 μM and 40 μM | Roseoside | [1] | |
| Antioxidant | DPPH Radical Scavenging | Strong scavenging activity (specific IC₅₀ not reported) | This compound | [2] |
| Anti-Histamine | Antigen-Antibody Induced Histamine Release from Rat Peritoneal Exudate Cells | Inhibition reported (quantitative data not available for (6S,9S)-Roseoside) | Corchoionosides A, B, and (6S,9R)-Roseoside | [3][4] |
| Insulinotropic | Insulin Secretion from INS-1 cells | Dose-dependent increase in insulin secretion | (6S,9R)-Roseoside | [5] |
| Antifungal | Bioautographic assay against Cladosporium cladosporioides and C. sphaerospermum | Weak antifungal activity | This compound | [2] |
Key Biological Activities and Experimental Protocols
Antiviral Activity against Hepatitis C Virus (HCV)
(6S,9S)-Roseoside has demonstrated potent antiviral activity against the Hepatitis C virus. Studies have shown that it inhibits HCV RNA replication in a concentration-dependent manner without exhibiting significant cytotoxicity.
Experimental Protocol: Anti-HCV Replication Assay
-
Cell Line: Human hepatoma cells (Huh7.5).
-
Virus: HCVcc (cell culture-derived infectious HCV).
-
Methodology:
-
Huh7.5 cells are seeded in 24-well plates.
-
The cells are then infected with HCVcc at a specific multiplicity of infection (MOI).
-
Following infection, the cells are treated with varying concentrations of (6S,9S)-Roseoside (e.g., 5, 10, 20, 30, 40 μM) or a vehicle control (DMSO).
-
After a 48-hour incubation period, total cellular RNA is extracted.
-
The levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), targeting a specific region of the viral genome, such as the NS5B gene.
-
The results are normalized to an internal control gene (e.g., GAPDH) to account for variations in RNA extraction and amplification efficiency.
-
The half-maximal effective concentration (EC₅₀) is calculated based on the dose-response curve.[1]
-
Mechanism of Action: Inhibition of HCV NS5A/B Replicase
The antiviral effect of (6S,9S)-Roseoside is attributed to its ability to inhibit the HCV NS5A/B replicase complex, which is essential for viral RNA replication.[1]
Experimental Protocol: In Vitro NS5A/B Replicase Assay
-
Assay Principle: This assay measures the activity of the purified HCV NS5A/B replicase enzyme in vitro.
-
Methodology:
-
The purified HCV NS5A/B replicase enzyme is incubated with a reaction mixture containing the necessary components for RNA synthesis, including a template RNA, ribonucleotides (NTPs), and a buffer system.
-
(6S,9S)-Roseoside at different concentrations (e.g., 20 μM and 40 μM) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The amount of newly synthesized RNA is quantified, often using methods like filter binding assays with radiolabeled NTPs or fluorescence-based detection.
-
The inhibitory effect of (6S,9S)-Roseoside is determined by comparing the replicase activity in its presence to the activity in the presence of a vehicle control.[1]
-
Antioxidant Activity
This compound has been reported to exhibit strong antioxidant properties, specifically through its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Anti-Histamine Release Activity
Experimental Protocol: Antigen-Antibody Induced Histamine Release Assay
-
Cell Source: Peritoneal exudate cells, rich in mast cells, are collected from rats.
-
Sensitization: The mast cells are passively sensitized with an antigen-specific IgE antibody.
-
Methodology:
-
Sensitized peritoneal mast cells are washed and resuspended in a suitable buffer.
-
The cells are pre-incubated with different concentrations of the test compound (e.g., (6S,9S)-Roseoside) or a control vehicle.
-
Histamine release is triggered by challenging the cells with the specific antigen.
-
After a short incubation period, the reaction is stopped by centrifugation at a low temperature.
-
The amount of histamine released into the supernatant is quantified using methods such as fluorometric assay or ELISA.
-
The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to that of the control.
-
Insulinotropic Activity
(6S,9R)-Roseoside, a stereoisomer of this compound, has been shown to enhance insulin secretion from the pancreatic beta-cell line INS-1 in a dose-dependent manner, suggesting its potential as a hypoglycemic agent.[5]
Experimental Protocol: Insulin Secretion Assay in INS-1 Cells
-
Cell Line: Rat insulinoma cell line (INS-1).
-
Methodology:
-
INS-1 cells are cultured under standard conditions.
-
Prior to the assay, the cells are pre-incubated in a low-glucose medium.
-
The cells are then washed and incubated with a buffer containing a stimulatory concentration of glucose, along with various concentrations of the test compound (e.g., (6S,9R)-Roseoside).
-
After a defined incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
The results are typically expressed as the amount of insulin secreted per unit of cellular protein or per well.
-
Conclusion
This compound, also known as (6S,9S)-Roseoside, is a natural compound with a promising and diverse range of biological activities. Its demonstrated antiviral efficacy against HCV, coupled with its antioxidant, potential anti-allergic, and insulinotropic properties, makes it a subject of significant interest for further research and development in the pharmaceutical and nutraceutical industries. While robust quantitative data is available for its anti-HCV activity, further studies are warranted to quantify its antioxidant, anti-histamine, and insulinotropic effects and to fully elucidate the underlying molecular mechanisms. The detailed experimental protocols and workflow diagrams provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of this versatile compound.
References
- 1. Roseoside Is a Bioactive Compound in Kirengeshoma koreana Nakai Extract with Potent In Vitro Antiviral Activity Against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemfaces.com [chemfaces.com]
- 3. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
- 5. Roseoside | CAS:54835-70-0 | Manufacturer ChemFaces [chemfaces.com]
Comparative Analysis of Corchoionosides A, B, and C: A Guide for Researchers
A detailed examination of the biological activities of Corchoionosides A, B, and C, focusing on their potential as inhibitors of histamine release and their antioxidant and antifungal properties.
Introduction
Corchoionosides A, B, and C are ionone glucosides isolated from the leaves of Corchorus olitorius L., commonly known as Moroheiya. These compounds have garnered interest within the scientific community for their potential therapeutic applications, particularly in the context of allergic and inflammatory responses. This guide provides a comparative analysis of the known biological activities of Corchoionosides A, B, and C, supported by available experimental data and detailed methodologies to aid researchers in the fields of pharmacology and drug development.
Comparative Biological Activity
The primary reported biological activity for all three Corchoionosides is the inhibition of histamine release. Histamine is a key mediator in allergic reactions, and its inhibition is a critical target for anti-allergic drug discovery. Additionally, Corchoionoside C has been reported to possess antioxidant and weak antifungal properties.
Data Presentation
Table 1: Summary of Biological Activities of Corchoionosides A, B, and C
| Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Corchoionoside A | Inhibition of histamine release | Data not available | |
| Corchoionoside B | Inhibition of histamine release | Data not available | |
| This compound | Inhibition of histamine release | Data not available | |
| Antioxidant (DPPH radical scavenging) | Data not available | ||
| Antifungal | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for the key experiments cited in the study of Corchoionosides.
Histamine Release Inhibition Assay
This assay evaluates the ability of a compound to prevent the release of histamine from mast cells, typically induced by an antigen-antibody reaction.
Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are collected from rats by peritoneal lavage with a suitable buffer (e.g., Hanks' balanced salt solution). The cells are then purified by density gradient centrifugation.
-
Sensitization: The isolated mast cells are sensitized by incubation with anti-dinitrophenyl (DNP) IgE antibody. This antibody binds to the FcεRI receptors on the mast cell surface.
-
Compound Incubation: The sensitized mast cells are pre-incubated with varying concentrations of the test compounds (Corchoionosides A, B, or C) for a defined period.
-
Induction of Histamine Release: Histamine release is induced by challenging the cells with the DNP-human serum albumin (HSA) antigen.
-
Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a sensitive method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde.
-
Calculation of Inhibition: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released in the presence of the test compound to that released by the control (antigen stimulation without the compound). The IC50 value, the concentration of the compound that causes 50% inhibition of histamine release, is then determined.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant activity of a compound by its ability to scavenge free radicals.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The working solution is then made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compound (this compound) is dissolved in the same solvent as the DPPH solution and prepared in a series of concentrations.
-
Reaction Mixture: The test compound solution is mixed with the DPPH working solution. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the compound concentration.
Antifungal Susceptibility Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
Protocol:
-
Fungal Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizations
Experimental Workflow for Histamine Release Inhibition Assay
Caption: Workflow for Histamine Release Inhibition Assay.
Principle of DPPH Radical Scavenging Assay
Caption: Principle of DPPH Radical Scavenging Assay.
Conclusion
Corchoionosides A, B, and C demonstrate promising bioactivity, particularly as inhibitors of histamine release, suggesting their potential as leads for the development of anti-allergic agents. This compound exhibits additional antioxidant and weak antifungal properties. However, a comprehensive comparative analysis is currently limited by the lack of publicly available quantitative data (IC50 and MIC values). Further research is warranted to fully elucidate the potency and mechanisms of action of these natural compounds. The experimental protocols and workflows provided in this guide serve as a resource for researchers aiming to build upon the existing knowledge of Corchoionosides.
Validating the Antioxidant Potential of Corchoionoside C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Corchoionoside C, a naturally occurring compound, against established antioxidants. Due to the limited availability of published data on the isolated this compound, this guide leverages experimental data from extracts of Corchorus olitorius, a plant known to be a source of this compound. The antioxidant capacities are evaluated using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power). For a robust comparison, data for well-documented antioxidants, Quercetin and Vitamin C, are also presented.
Comparative Antioxidant Activity
The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The FRAP assay, on the other hand, measures the ability of a substance to reduce ferric ions, with higher values indicating greater reducing power.
Disclaimer: The data presented for Corchorus olitorius is from extracts and not the purified this compound. The antioxidant activity of the extract is a result of the synergistic or additive effects of all its phytochemical constituents, including but not limited to this compound. Therefore, the presented values should be interpreted as an indication of the potential antioxidant activity of plant extracts containing this compound, rather than the intrinsic activity of the pure compound.
| Substance | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay |
| Corchorus olitorius Leaf Extract | 94.19% inhibition at highest concentration | 10.84–104.10 µmol TE/g DW[1] | 52.01 to 85.21 µmol Fe2+/g DW[1] |
| Quercetin | 2.93 ± 0.02 µg/mL[2] | 2.04 ± 0.02 µg/mL[2] | High reducing power |
| Vitamin C (Ascorbic Acid) | ~24.34 µg/mL[3] | ~127.7 µg/ml[4] | Standard antioxidant in FRAP assay |
IC50 values are presented in µg/mL. FRAP values for Corchorus olitorius are presented as µmol of ferrous iron equivalents per gram of dry weight (µmol Fe2+/g DW) and µmol of Trolox equivalents per gram of dry weight (µmol TE/g DW). A direct numerical comparison for FRAP values with pure compounds is challenging without standardized reporting.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the generalized protocols for the antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., plant extract, pure compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (DPPH solution without the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where Ac is the absorbance of the control and As is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form.
Protocol:
-
The ABTS radical cation is pre-generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a set incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).
-
The FRAP reagent is pre-warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the resulting blue solution is measured at a specific wavelength (e.g., 593 nm) after a defined incubation period.
-
A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄) or a standard antioxidant like Trolox.
-
The antioxidant capacity of the sample is expressed as ferrous ion equivalents or Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: General mechanism of free radical scavenging by an antioxidant.
References
- 1. Phytochemical content and antioxidant activity of different anatomical parts of Corchorus olitorius and C. capsularis during different phenological stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Corchoionoside C and Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of Corchoionoside C, a naturally occurring ionone glucoside, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data, and detailed experimental protocols for key assays.
Introduction to this compound and NSAIDs
This compound is a natural compound isolated from plants such as Corchorus olitorius[1][2]. Preliminary studies have indicated its potential as an anti-inflammatory and antioxidant agent[2]. Standard anti-inflammatory drugs, particularly NSAIDs, are a cornerstone in the management of pain and inflammation. They are broadly classified based on their chemical structure and their selectivity in inhibiting the cyclooxygenase (COX) enzymes[3][4].
Mechanism of Action
This compound: The precise and full mechanism of action for this compound is not yet completely elucidated. However, existing research points towards its ability to inhibit the release of histamine from mast cells, a key event in the initial phase of an inflammatory response[1][2]. Extracts of Corchorus olitorius, which contains this compound, have been shown to reduce the production of several key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines[5][6][7]. This suggests a broader anti-inflammatory profile that may involve the modulation of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression[8][9].
Standard NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[3][4]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[10].
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.
Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2, while COX-2 selective inhibitors, like celecoxib, primarily target the COX-2 enzyme, which can reduce the risk of gastrointestinal side effects[3][11].
Quantitative Comparison of Anti-Inflammatory Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound (and its source extract) and standard NSAIDs from various in vitro and in vivo experimental models.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Drug | Assay | Cell Line | Concentration/IC50 | % Inhibition | Reference |
| This compound | Histamine Release Inhibition | Rat Peritoneal Mast Cells | Data not available | Inhibits release | [1][2] |
| Corchorus olitorius Extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent | Significant reduction | [5] |
| Corchorus olitorius Extract | TNF-α Production | RAW 264.7 Macrophages | Dose-dependent | Significant reduction | [5] |
| Corchorus olitorius Extract | IL-6 Production | RAW 264.7 Macrophages | Dose-dependent | Significant reduction | [5] |
| Diclofenac | COX-1 Inhibition (Whole Blood Assay) | Human Whole Blood | IC50: Data varies by study | - | [3] |
| Diclofenac | COX-2 Inhibition (Whole Blood Assay) | Human Whole Blood | IC50: Data varies by study | - | [3] |
| Celecoxib | COX-1 Inhibition (Enzyme Assay) | Ovine/Human Recombinant | IC50: 9.4 µM | - | [12] |
| Celecoxib | COX-2 Inhibition (Enzyme Assay) | Ovine/Human Recombinant | IC50: 0.08 µM | - | [12] |
| Ibuprofen | COX-1 Inhibition (Whole Blood Assay) | Human Whole Blood | IC50: Data varies by study | - | [3] |
| Ibuprofen | COX-2 Inhibition (Whole Blood Assay) | Human Whole Blood | IC50: Data varies by study | - | [3] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Assay | Dose | % Inhibition of Edema | Reference |
| Corchorus olitorius Extract | Mice | Xylene-induced Ear Edema | Not specified | Significant | [13] |
| Aspirin (ASA) | Mice | Xylene-induced Ear Edema | 100 mg/kg | 25.80% | [14] |
| MNZQ Granule | Mice | Xylene-induced Ear Edema | 7.2 g/kg | 22.24% | [14] |
| Diclofenac | Rats | Carrageenan-induced Paw Edema | 10 mg/kg (i.p.) | Not specified | [15] |
| MNZQ Granule | Rats | Carrageenan-induced Paw Edema | 4.86 g/kg | 84.32% (at 1h) | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory effects of both this compound and NSAIDs are mediated through complex signaling pathways.
Caption: Comparative signaling pathways of this compound and NSAIDs.
Experimental Workflow: In Vivo Anti-inflammatory Assay
A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocols
In Vitro: Antigen-Antibody Induced Histamine Release from Rat Peritoneal Mast Cells
This assay evaluates the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of histamine.
-
Preparation of Mast Cells:
-
Peritoneal cells are harvested from rats by lavage of the peritoneal cavity with a suitable buffer (e.g., Tyrode's buffer).
-
The cell suspension is centrifuged, and the cell pellet is washed multiple times.
-
Mast cells can be purified from the mixed peritoneal cell population by density gradient centrifugation if required[16].
-
-
Sensitization of Mast Cells:
-
The peritoneal mast cells are sensitized by incubation with IgE antibodies specific to an antigen (e.g., dinitrophenol-human serum albumin)[17]. This can be done in vivo by injecting the IgE antibodies into the rat's peritoneal cavity a couple of days before cell harvesting, or in vitro by incubating the harvested cells with the IgE antibodies[16].
-
-
Inhibition Assay:
-
The sensitized mast cell suspension is pre-incubated with various concentrations of this compound or a control vehicle for a defined period (e.g., 10-20 minutes) at 37°C[14].
-
-
Challenge and Histamine Release:
-
The corresponding antigen is added to the cell suspension to trigger mast cell degranulation.
-
The reaction is stopped after a specific incubation time (e.g., 10-15 minutes) by adding ice-cold buffer and centrifugation to separate the cells from the supernatant.
-
-
Histamine Quantification:
-
The amount of histamine released into the supernatant is measured using a sensitive method such as high-performance liquid chromatography (HPLC) or a fluorometric assay.
-
Total histamine content is determined by lysing a separate aliquot of cells.
-
-
Data Analysis:
-
The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.
-
The percentage inhibition by this compound is then calculated relative to the control group.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals:
-
Grouping and Dosing:
-
Animals are randomly divided into several groups:
-
Control group: Receives the vehicle only.
-
Standard group: Receives a known NSAID (e.g., Diclofenac, 10 mg/kg, i.p.).
-
Test groups: Receive different doses of this compound.
-
-
The test compounds and vehicle are administered, usually orally or intraperitoneally, one hour before the induction of inflammation.
-
-
Induction of Edema:
-
A sub-plantar injection of a 1% w/v solution of carrageenan in saline is administered into the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection and at specified time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
The degree of swelling is calculated as the increase in paw volume at each time point compared to the initial volume.
-
The percentage inhibition of edema for each group is calculated using the formula: ((Vc - Vt) / Vc) x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
The available evidence suggests that this compound possesses anti-inflammatory properties, with a known mechanism involving the inhibition of histamine release. Furthermore, studies on its source plant, Corchorus olitorius, indicate a broader anti-inflammatory potential through the modulation of key mediators like NO, TNF-α, and IL-6. However, a direct and comprehensive quantitative comparison with standard NSAIDs is currently limited by the lack of specific data for the pure compound in various standardized in vitro and in vivo models.
Standard NSAIDs have well-defined mechanisms of action centered on COX inhibition, with extensive quantitative data supporting their efficacy. Future research should focus on elucidating the detailed molecular mechanisms of this compound, including its potential effects on the NF-κB and prostaglandin synthesis pathways, and on generating robust quantitative data (e.g., IC50 and ED50 values) in established anti-inflammatory assays. This will allow for a more definitive comparison of its efficacy and potential as a novel anti-inflammatory agent.
References
- 1. inhibits histamine release: Topics by Science.gov [science.gov]
- 2. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. e-nps.or.kr [e-nps.or.kr]
- 6. Frontiers | Corchorus olitorius extract exhibit anti-hyperglycemic and anti-inflammatory properties in rodent models of obesity and diabetes mellitus [frontiersin.org]
- 7. Corchorus olitorius extract exhibit anti-hyperglycemic and anti-inflammatory properties in rodent models of obesity and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. researchgate.net [researchgate.net]
- 13. Preliminary pharmacological screening of Corchorus olitorius extracts for anti-inflammatory and wound healing activity | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 14. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpras.com [ijpras.com]
- 16. Potentiation of antigen-induced histamine release from rat peritoneal mast cells through a direct interaction between mast cells and non-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human eosinophils induce histamine release from antigen-activated rat peritoneal mast cells: a possible role for mast cells in late-phase allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
A Comparative Guide to the Cross-Validation of Analytical Methods for Corchoionoside C Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide compares High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the analysis of cardiac glycosides. It includes a summary of their performance characteristics, detailed experimental protocols, and visual representations of the analytical workflow.
Comparative Analysis of Analytical Methods
The choice of an analytical method for Corchoionoside C quantification depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of HPLC, UHPLC-MS/MS, and LC-MS/MS based on validated methods for other cardiac glycosides.
| Performance Characteristic | HPLC-UV/DAD | UHPLC-MS/MS | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.997 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | Sub-ng/mL to pg/mL range | ng/g to sub-ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | Sub-ng/mL to pg/mL range[1] | 1.5–15 ng/g (herbs), 0.025–1 ng/mL (urine)[1] |
| Accuracy (% Recovery) | Typically 95-105% | 70-120%[1] | 97.5-104% |
| Precision (% RSD) | < 5% | < 15% (repeatability), < 20% (reproducibility)[1] | < 3% in therapeutic range |
| Selectivity | Moderate | High | High |
| Sample Throughput | Moderate | High | Moderate to High |
| Instrumentation Cost | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are generalized protocols for the quantification of cardiac glycosides using HPLC-UV/DAD, UHPLC-MS/MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the routine quality control of this compound in raw materials and pharmaceutical formulations where high sensitivity is not a primary requirement.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (containing an acid modifier like 0.1% formic acid) and acetonitrile or methanol is commonly used.[2]
-
Flow Rate: 0.8 to 1.5 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Detection: UV detection at a wavelength of 220-230 nm.[3]
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Use techniques like solid-phase extraction (SPE) for cleanup of complex matrices.
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of a reference compound (ideally this compound) of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers high sensitivity, selectivity, and speed, making it ideal for the quantification of low levels of this compound in complex biological matrices and for high-throughput analysis.
-
Instrumentation: UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UHPLC C18 or other suitable sub-2 µm particle size column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of water and acetonitrile/methanol, often with additives like ammonium formate or formic acid to enhance ionization.[1]
-
Flow Rate: Typically 0.3 to 0.6 mL/min.
-
Column Temperature: Controlled, often elevated (e.g., 40 °C) to reduce viscosity.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized.
-
-
Sample Preparation:
-
Extraction with an organic solvent.
-
Solid-phase extraction (SPE) is highly recommended for biological samples to minimize matrix effects.[1]
-
Evaporate the cleaned-up extract and reconstitute in the initial mobile phase.
-
-
Quantification:
-
Use an internal standard (preferably a stable isotope-labeled analog of this compound) to compensate for matrix effects and variations in instrument response.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, similar to UHPLC-MS/MS, and is a powerful tool for the definitive identification and quantification of cardiac glycosides.
-
Instrumentation: HPLC or UHPLC system connected to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents, often with modifiers like ammonium formate or formic acid.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-1.0 mL/min).
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
-
Liquid-liquid extraction or solid-phase extraction (SPE) are common for sample cleanup.
-
For biological fluids like blood or urine, protein precipitation may be necessary.
-
-
Quantification:
-
An internal standard should be used for accurate quantification.
-
A calibration curve is generated using standard solutions of the analyte and internal standard.
-
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships involved in the cross-validation of analytical methods for this compound, the following diagrams have been created using the DOT language.
References
Unveiling the Bioactivity of Corchoionoside C: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of available data on Corchoionoside C, a naturally occurring ionone glucoside, reveals its diverse biological activities, with notable effects on cancer cells and key inflammatory pathways. This guide synthesizes the current understanding of this compound's bioactivity, presenting comparative data across different cell lines and detailing the experimental methodologies used to elucidate its mechanisms of action.
Anti-Cancer Activity: Focus on Prostate Cancer
Recent studies have highlighted the potential of this compound as an anti-cancer agent, with a particular focus on prostate cancer. In a key study, the compound was investigated for its effects on the DU-145 human prostate cancer cell line.
Table 1: Cytotoxicity of this compound in DU-145 Prostate Cancer Cells
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | DU-145 (Prostate Cancer) | Not specified in abstract | > IC50 value used for subsequent experiments | [1] |
While the precise IC50 value from this study requires further analysis of the full-text article, the research indicates that this compound exhibits cytotoxic effects at concentrations effective for modulating key signaling pathways involved in cancer progression.[1]
Modulation of Inflammatory Pathways
This compound has demonstrated significant immunomodulatory effects in various cell types, primarily through the inhibition of pro-inflammatory mediators.
Inhibition of Histamine Release
An early application of this compound in research was its ability to inhibit the antigen-antibody reaction-induced release of histamine from rat peritoneal exudate cells. This anti-allergic activity points to its potential in modulating mast cell degranulation, a critical event in allergic and inflammatory responses.
Attenuation of Pro-inflammatory Cytokine Production
In a study utilizing murine bone marrow-derived dendritic cells (BMDCs), this compound was shown to inhibit the production of Interleukin-12 (IL-12) p40, a key cytokine in the induction of T helper 1 (Th1) cell responses.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Activity | Method | Results |
| Rat Peritoneal Exudate Cells | Inhibition of histamine release | Antigen-antibody reaction induction | Effective inhibition observed |
| Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | Inhibition of IL-12 p40 production | Lipopolysaccharide (LPS) stimulation | IC50 > 50 μM |
Signaling Pathways Modulated by this compound
The anti-cancer and anti-inflammatory effects of this compound are underpinned by its ability to interfere with crucial intracellular signaling cascades.
The NF-κB Signaling Pathway
In DU-145 prostate cancer cells, this compound has been shown to target the non-canonical NF-κB pathway.[1] Specifically, it inhibits the expression of IκB kinase α (IKKα) and the p65 subunit of NF-κB.[1] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.
The PARP-1 Pathway
The same study in DU-145 cells also implicated this compound in the modulation of the Poly (ADP-ribose) polymerase-1 (PARP-1) pathway.[1] PARP-1 is a key enzyme in DNA repair and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms. The detailed mechanism of how this compound affects the PARP-1 pathway warrants further investigation.
Experimental Methodologies
The following sections provide an overview of the experimental protocols typically employed to assess the bioactivities of compounds like this compound.
Cell Viability and Cytotoxicity Assays
The cytotoxic effects of this compound are generally determined using assays that measure cell viability or proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., DU-145) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blotting for Signaling Protein Analysis
To investigate the effect of this compound on specific signaling pathways, the expression levels of key proteins are analyzed by Western blotting.
Protocol:
-
Cell Lysis: DU-145 cells are treated with this compound for a defined time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., IKKα, NF-κB p65) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Histamine Release Assay
The inhibitory effect of this compound on histamine release from mast cells can be assessed as follows:
Protocol:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
Sensitization: The cells are sensitized with an antigen-specific IgE.
-
Compound Incubation: The sensitized cells are pre-incubated with different concentrations of this compound.
-
Antigen Challenge: Histamine release is induced by challenging the cells with the specific antigen.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using a fluorometric or enzyme immunoassay.
IL-12 p40 Production Assay
The effect of this compound on IL-12 p40 production by dendritic cells can be determined using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
BMDC Generation: Bone marrow cells are cultured with GM-CSF to generate BMDCs.
-
Compound Treatment: BMDCs are pre-treated with various concentrations of this compound.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce cytokine production.
-
Supernatant Collection: After a specific incubation period, the cell culture supernatants are collected.
-
ELISA: The concentration of IL-12 p40 in the supernatants is quantified using a specific ELISA kit.
Conclusion
This compound emerges as a promising bioactive compound with multifaceted activities. Its ability to induce cytotoxicity in prostate cancer cells and modulate key inflammatory pathways, such as NF-κB, highlights its therapeutic potential. Further research is warranted to establish a comprehensive profile of its bioactivity across a wider range of cancer cell lines and to elucidate the intricate details of its molecular mechanisms. The experimental protocols outlined in this guide provide a framework for future investigations into this and other natural products.
References
Unveiling the Bioactivity of Corchoionoside C Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Corchoionoside C, a megastigmane glycoside found in various plants, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of this compound and its analogs, summarizing their structure-activity relationships (SAR) based on available experimental data. While direct comparative studies on a systematic series of this compound analogs are limited, this document synthesizes findings from research on related megastigmane glycosides to elucidate key structural features influencing their biological potency.
Structure-Activity Relationship of Megastigmane Glycosides
The biological activity of megastigmane glycosides, including this compound and its analogs, is intricately linked to their molecular structure. Key determinants of their antioxidant, anti-inflammatory, and neuroprotective effects include the nature and position of substituents on the cyclohexene ring, the stereochemistry of chiral centers, and the composition of the sugar moiety.
Anti-inflammatory Activity
Studies on various megastigmane glycosides have demonstrated their potential to modulate inflammatory pathways. A crucial mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, often mediated through the downregulation of the NF-κB signaling pathway.
| Compound | Source Organism | Anti-inflammatory Activity (IC50, µM) vs. NO production | Reference |
| Streilicifoloside E | Streblus ilicifolius | 26.33 | [1] |
| Platanionoside D | Streblus ilicifolius | 21.84 | [1] |
| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | 42.3-61.7 | [2] |
| Known analogue 3 | Nicotiana tabacum | 42.3-61.7 | [2] |
| Known analogue 7 | Nicotiana tabacum | 42.3-61.7 | [2] |
| Known analogue 8 | Nicotiana tabacum | 42.3-61.7 | [2] |
General SAR observations for anti-inflammatory activity:
-
The presence and nature of the glycosidic linkage can significantly influence activity.
-
Substitutions on the cyclohexene ring play a critical role in modulating the inhibitory effect on NO production.
Neuroprotective Activity
Several megastigmane glycosides have shown promise in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases. In vitro models, such as hydrogen peroxide (H₂O₂)-induced neurotoxicity in PC12 or SH-SY5Y cells, are commonly used to evaluate this activity.
| Compound | Source Organism | Neuroprotective Effect | Reference |
| Undescribed megastigmane glycoside 2 | Nicotiana tabacum | Moderate protection against H₂O₂-induced neurotoxicity at 10 µM | [3] |
| Undescribed megastigmane glycoside 3 | Nicotiana tabacum | Moderate protection against H₂O₂-induced neurotoxicity at 10 µM | [3] |
| Known megastigmane glycoside 6 | Nicotiana tabacum | Moderate protection against H₂O₂-induced neurotoxicity at 10 µM | [3] |
| Known megastigmane glycoside 7 | Nicotiana tabacum | Moderate protection against H₂O₂-induced neurotoxicity at 10 µM | [3] |
| Megastigmane glycoside 3 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
| Megastigmane glycoside 6 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
| Megastigmane glycoside 7 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
| Megastigmane glycoside 8 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
| Megastigmane glycoside 9 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
| Megastigmane glycoside 10 | Heterosmilax yunnanensis | Good neuroprotective activity in H₂O₂-induced PC12 cell model | [4] |
General SAR observations for neuroprotective activity:
-
The glycosylation pattern appears to be a significant factor in the neuroprotective effects of these compounds.
-
Specific stereochemistry at chiral centers within the megastigmane core may be crucial for activity.
Antioxidant Activity
General SAR observations for antioxidant activity:
-
The presence of hydroxyl groups on the aglycone and/or the sugar moiety is generally associated with higher antioxidant activity.
-
The overall molecular conformation and the ability to donate a hydrogen atom are key to radical scavenging.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[6][7][8][9]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and allowed to adhere for 24 hours.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[8][9]
-
Incubation: The cells are incubated for an additional 24 hours.[8]
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8]
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[8]
-
Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without any compound treatment. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Neuroprotective Assay: H₂O₂-Induced Neurotoxicity in PC12 Cells
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and allowed to attach for 24 hours.
-
Pre-treatment: The culture medium is replaced with fresh medium containing different concentrations of the test compounds. The cells are pre-incubated for a specific period (e.g., 24 hours).
-
Induction of Oxidative Stress: After pre-treatment, the medium is removed, and the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) in serum-free medium for a defined duration (e.g., 24 hours).[10][11]
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the cells are incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Calculation: The neuroprotective effect is expressed as the percentage of viable cells in the presence of the test compound and H₂O₂ compared to cells treated with H₂O₂ alone.
Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[3][12][13]
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test compound solution at different concentrations is mixed with the DPPH solution.[3][12][13]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[3][12][13]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3][12][13]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Putative anti-inflammatory mechanism of this compound analogs via inhibition of the NF-κB pathway.
Caption: Workflow for assessing the neuroprotective effects of this compound analogs.
Caption: Workflow for the DPPH radical scavenging assay to determine antioxidant activity.
References
- 1. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells [mdpi.com]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-218 aggravates H2O2-induced damage in PC12 cells via spred2-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Extraction of Corchoionoside C from Various Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Corchoionoside C, a bioactive ionone glucoside, from different plant sources. The information presented herein is intended to assist researchers in selecting the most suitable extraction strategy based on efficiency, solvent consumption, and the nature of the desired extract. This document summarizes quantitative data, details experimental protocols, and provides visual workflows for clarity.
This compound: A Compound of Interest
This compound is a naturally occurring ionone glucoside that has been identified in several plant species. It has garnered interest in the scientific community for its potential biological activities. This guide focuses on its extraction from two primary plant sources for which detailed information is available: Corchorus olitorius and Sonchus erzincanicus.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the plant matrix and the chosen methodology. This section compares conventional solvent extraction techniques with modern, advanced methods.
Quantitative Data Summary
The following table summarizes the available quantitative data for different extraction methods. It is important to note that direct comparison of this compound yield is limited by the available literature, with some studies reporting total extract yield rather than the specific yield of the target compound.
| Plant Source | Extraction Method | Solvent | Key Parameters | Total Extract Yield (%) | This compound Yield | Purity | Reference |
| Corchorus olitorius (Leaves) | Soxhlet Extraction | 70% Ethanol | 18 hours at 55°C | 22.13 | Not Reported | Not Reported | [1] |
| Corchorus olitorius (Leaves) | Maceration | 85% Aqueous Methanol | 24 hours | 8.00 | Not Reported | Not Reported | [2] |
| Corchorus olitorius (Leaves) | Microwave-Assisted Extraction (MAE) | 50% Ethanol | 131 s, 305 W, 12 mL/g solvent/sample ratio | Not Reported (TPC: 343.098 mg GAE/10 g) | Not Reported | Not Reported | [3] |
| Corchorus olitorius (Leaves) | Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 min, 70°C, 40 mL/g liquid-solid ratio | Not Reported (TPC & TFC reported) | Not Reported | Not Reported | [4] |
| Sonchus erzincanicus (Aerial Parts) | Maceration & Column Chromatography | Methanol, Ethyl Acetate, Water | Room temperature extraction, followed by silica gel and Sephadex LH-20 chromatography | Not Reported | 18 mg (from starting material amount not specified) | High (isolated compound) | [5] |
TPC: Total Phenolic Content; TFC: Total Flavonoid Content; GAE: Gallic Acid Equivalents.
Detailed Experimental Protocols
This section provides detailed methodologies for the key extraction experiments cited in this guide.
Conventional Extraction Methods
1. Soxhlet Extraction from Corchorus olitorius Leaves [1]
-
Plant Material: Dried and powdered leaves of Corchorus olitorius.
-
Apparatus: Soxhlet extractor.
-
Solvent: 70% Ethanol.
-
Procedure:
-
200g of the powdered plant material is placed in the thimble of the Soxhlet apparatus.
-
The extraction is carried out with 70% ethanol at 55°C for 18 hours.
-
The resulting extract is concentrated under vacuum to remove the solvent.
-
The concentrated extract is then placed in a vacuum desiccator for complete solvent removal and weighed.
-
2. Maceration and Partitioning for Sonchus erzincanicus Aerial Parts [5]
-
Plant Material: Dried and powdered aerial parts of Sonchus erzincanicus.
-
Solvents: Methanol, Ethyl Acetate, Water.
-
Procedure:
-
The plant material is macerated in methanol at room temperature.
-
The methanolic extract is filtered and concentrated under reduced pressure.
-
The concentrated extract is then partitioned between ethyl acetate and water.
-
The aqueous phase, containing this compound, is separated.
-
The aqueous phase is subjected to silica gel column chromatography.
-
Fractions containing this compound are further purified using Sephadex LH-20 gel chromatography to yield the pure compound.
-
Advanced Extraction Methods
1. Microwave-Assisted Extraction (MAE) from Corchorus olitorius Leaves [3]
-
Plant Material: Dried and powdered leaves of Corchorus olitorius.
-
Apparatus: Microwave extractor.
-
Solvent: 50% Ethanol.
-
Optimized Parameters:
-
Extraction time: 131 seconds
-
Microwave power: 305 W
-
Solvent/sample ratio: 12 mL/g
-
-
Procedure:
-
5g of the plant sample is mixed with the appropriate volume of 50% ethanol.
-
The mixture is subjected to microwave irradiation under the optimized conditions.
-
The extract is filtered.
-
The filtrate is concentrated using a rotary evaporator at 50°C.
-
2. Ultrasound-Assisted Extraction (UAE) from Corchorus olitorius Leaves [4]
-
Plant Material: Dried and powdered leaves of Corchorus olitorius.
-
Apparatus: Ultrasonic bath.
-
Solvent: 60% Ethanol.
-
Optimized Parameters:
-
Ultrasonic time: 50 minutes
-
Ultrasonic temperature: 70°C
-
Liquid-solid ratio: 40 mL/g
-
-
Procedure:
-
The powdered plant material is mixed with 60% ethanol at the specified liquid-solid ratio.
-
The mixture is placed in an ultrasonic bath and subjected to sonication under the optimized conditions.
-
The extract is then centrifuged at 6000 x g for 10 minutes.
-
The supernatant is collected by filtration.
-
Visualizing the Extraction Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction protocols.
Caption: Workflow for Soxhlet extraction of Corchorus olitorius leaves.
Caption: Isolation workflow for this compound from Sonchus erzincanicus.
Caption: Workflow for Microwave-Assisted Extraction of Corchorus olitorius leaves.
Caption: Workflow for Ultrasound-Assisted Extraction of Corchorus olitorius leaves.
Conclusion
The selection of an optimal extraction method for this compound is a critical step that influences the yield and purity of the final product. Conventional methods like Soxhlet extraction and maceration followed by chromatographic purification have been successfully employed, with the latter yielding pure this compound from Sonchus erzincanicus. Advanced techniques such as Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer significant advantages in terms of reduced extraction time and potentially higher efficiency for extracting phenolic compounds from Corchorus olitorius, although specific yields for this compound using these methods require further investigation.
This guide provides a foundational understanding of the available extraction methodologies. Researchers are encouraged to consider the specific goals of their study, available resources, and the desired scale of extraction when choosing the most appropriate protocol. Further optimization and comparative studies are warranted to establish the most efficient and scalable method for the high-yield production of this compound for research and development purposes.
References
- 1. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of microwave-enhanced extraction parameters to recover phenolic compounds and antioxidants from Corchorus olitorius leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical content and antioxidant activity of different anatomical parts of Corchorus olitorius and C. capsularis during different phenological stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Natural Compounds in Osteoclast Inhibition: Evaluating Alternatives in the Absence of Data on Corchoionoside C
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat bone diseases such as osteoporosis, researchers are increasingly turning to natural compounds for their potential to inhibit osteoclast activity. While a plethora of natural products have been investigated, a comprehensive comparison of their efficacy and mechanisms of action is crucial for guiding future drug development. This guide provides a comparative overview of several well-characterized natural compounds, while also highlighting a notable gap in the current scientific literature regarding the bioactivity of Corchoionoside C in this context.
Despite extensive searches of available scientific literature, no public data was found detailing the effects of this compound on osteoclast formation or function. This compound, an ionone glucoside found in plants like Corchorus olitorius, has been studied for its antioxidant and anti-histamine properties, but its role in bone metabolism remains unexplored.[1][2][3] This presents a significant opportunity for future research to investigate the potential of this compound as a novel inhibitor of osteoclastogenesis.
In contrast, numerous other natural compounds have been identified and characterized for their potent anti-osteoclastogenic effects. This guide focuses on a selection of these compounds, presenting their known mechanisms of action and quantitative inhibitory data to serve as a valuable resource for researchers in the field.
Quantitative Comparison of Natural Osteoclast Inhibitors
To facilitate a clear comparison, the following table summarizes the key characteristics of several natural compounds with demonstrated activity against osteoclasts.
| Compound | Natural Source | Mechanism of Action | Reported IC50 Value |
| Fucoxanthin | Brown algae (Undaria pinnatifida, Laminaria japonica) | Induces apoptosis in osteoclasts; suppresses osteoclast differentiation. | Inhibits osteoclastogenesis at 2.5 µM |
| Sargachromanol G | Brown alga (Sargassum siliquastrum) | Inhibits RANKL-induced activation of NF-κB and MAPKs (p38, JNK, ERK). | Not specified |
| Biselyngbyaside | Marine cyanobacterium | Inhibits TRAP activity. | 6 nM |
| Ginsenoside Rg3 | Panax ginseng | Downregulates RANK, TRAP, and Cathepsin K expression via inhibition of JNK and p38 MAPK pathways. | Not specified |
Delving into the Molecular Mechanisms: The RANKL Signaling Pathway
The differentiation and activation of osteoclasts are primarily regulated by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway. Understanding this pathway is key to elucidating the mechanisms of action of inhibitory compounds.
The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular events. This includes the activation of key transcription factors such as NF-κB and the mitogen-activated protein kinases (MAPKs), namely p38, JNK, and ERK. These signaling molecules converge to induce the expression and activation of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1). NFATc1 then orchestrates the expression of various osteoclast-specific genes, leading to cell fusion and the formation of mature, bone-resorbing osteoclasts.
Many natural compounds exert their inhibitory effects by targeting specific nodes within this pathway. For instance, Sargachromanol G has been shown to block the activation of both NF-κB and the MAPK trio (p38, JNK, and ERK). Similarly, Ginsenoside Rg3 targets the JNK and p38 MAPK pathways.
Caption: The RANKL signaling pathway in osteoclastogenesis and points of inhibition by natural compounds.
A Standardized Approach: Experimental Workflow for Screening Inhibitors
The identification and characterization of novel anti-osteoclastogenic compounds require a systematic experimental approach. The following workflow outlines the key steps involved in this process.
Caption: A general experimental workflow for screening and characterizing anti-osteoclastogenic compounds.
Detailed Experimental Protocols
For researchers aiming to investigate the anti-osteoclastogenic properties of natural compounds, the following are detailed protocols for key in vitro assays.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining Assay
This assay is a hallmark for identifying osteoclasts, as TRAP is highly expressed in these cells.
-
Cell Seeding: Bone marrow-derived macrophages (BMMs) or RAW264.7 cells are seeded in a 96-well plate at a density of 1x10^4 cells/well.
-
Osteoclast Differentiation: Cells are cultured in α-MEM supplemented with 10% FBS, M-CSF (30 ng/mL), and RANKL (50 ng/mL) in the presence of varying concentrations of the test compound. The culture is maintained for 5-7 days.
-
Fixation: The culture medium is removed, and the cells are washed with PBS and then fixed with 4% paraformaldehyde for 10 minutes.
-
Staining: After washing with PBS, the cells are incubated with a TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in a sodium acetate buffer, pH 5.0) at 37°C for 30-60 minutes.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a light microscope.
Bone Resorption Assay (Pit Formation Assay)
This assay directly measures the functional activity of mature osteoclasts.
-
Substrate Preparation: Osteoclast precursors are seeded on bone-mimetic calcium phosphate-coated plates or dentin slices.
-
Osteoclast Formation and Treatment: Cells are induced to differentiate into mature osteoclasts as described above. Once mature osteoclasts are formed, they are treated with the test compound for an additional 24-48 hours.
-
Cell Removal: The cells are removed from the substrate by treatment with a 1 M NH4OH solution or sonication.
-
Visualization and Quantification: The resorption pits are visualized by staining with 0.5% toluidine blue or by using scanning electron microscopy. The total area of the resorption pits is quantified using image analysis software.
Western Blot Analysis for Signaling Proteins
This technique is used to investigate the effect of the test compound on the key signaling proteins involved in osteoclastogenesis.
-
Cell Lysis: Osteoclast precursors are treated with RANKL and the test compound for specific time points (e.g., 0, 5, 15, 30, 60 minutes for MAPK activation). The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against specific proteins (e.g., phospho-p38, total-p38, phospho-NF-κB p65, total-NF-κB p65, NFATc1, and β-actin as a loading control) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While a direct comparison of this compound with other natural compounds for osteoclast inhibition is not currently feasible due to a lack of available data, this guide provides a valuable framework for evaluating other promising candidates. The presented data on compounds like Fucoxanthin, Sargachromanol G, and Biselyngbyaside underscore the rich potential of natural products in the development of novel anti-resorptive therapies. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers to systematically investigate new compounds.
The absence of research on this compound's role in bone metabolism represents a clear and compelling area for future investigation. Studies to determine its effects on osteoclast differentiation and function, and to elucidate its potential mechanism of action, could reveal a novel therapeutic agent for the treatment of bone diseases. It is imperative for the scientific community to continue exploring the vast chemical diversity of the natural world to uncover new and effective treatments for conditions characterized by excessive bone loss.
References
- 1. This compound | CAS:185414-25-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. Medicinal foodstuffs. V. Moroheiya. (1): Absolute stereostructures of corchoionosides A, B, and C, histamine release inhibitors from the leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Foodstuffs. V. Moroheiya. (1) : Absolute Stereostructures of Corchoionosides A, B, and C, Histamine Release Inhibitors from the Leaves of Vietnamese Corchorus olitorius L. (Tiliaceae) [jstage.jst.go.jp]
In Vivo Validation of Corchoionoside C: A Comparative Guide to an Emerging Anti-Allergic Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Corchoionoside C, a natural ionone glucoside, has demonstrated in vitro potential as an inhibitor of histamine release, suggesting a possible role in mitigating allergic reactions. However, to date, there is a notable absence of in vivo studies to validate these preliminary findings and establish its therapeutic efficacy. This guide provides a comparative framework for the potential in vivo validation of this compound by examining established anti-allergic compounds: the classic mast cell stabilizer Cromolyn Sodium, the dual-action H1-antihistamine and mast cell stabilizer Ketotifen, and the widely studied flavonoid Quercetin.
This document summarizes the performance of these alternatives in validated in vivo models of allergy and anaphylaxis, presenting key experimental data, detailed protocols, and visual representations of relevant signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers designing in vivo studies to investigate the therapeutic potential of this compound and other novel anti-allergic agents.
Comparative Analysis of Anti-Allergic Compounds
While in vivo data for this compound is not currently available, its known in vitro activity—inhibition of antigen-antibody reaction-induced histamine release from rat peritoneal exudate cells—positions it as a potential mast cell stabilizer. The following tables present quantitative data from in vivo studies of established anti-allergic compounds in two standard models: Passive Cutaneous Anaphylaxis (PCA) and Compound 48/80-Induced Systemic Anaphylaxis. These models are crucial for evaluating the efficacy of compounds in preventing mast cell degranulation and subsequent allergic responses.
Table 1: Efficacy in Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin, a key model for Type I hypersensitivity.
| Compound | Animal Model | Dosage | Route of Administration | Inhibition of PCA Reaction (%) | Reference |
| This compound | - | - | - | Data Not Available | - |
| Cromolyn Sodium | Rat | 10 mg/kg | Intravenous | Significant inhibition of Evans blue extravasation | [1] |
| Quercetin | Mouse | 0.02% solution | Intravenous | Strong antiallergic activity | [2] |
| Ketotifen | Rat | 1 mg/kg | Oral | Dose-dependent protection against mast cell degranulation | [3][4] |
Table 2: Efficacy in Compound 48/80-Induced Systemic Anaphylaxis Model
Compound 48/80 is a potent, non-immunogenic mast cell degranulator used to induce systemic anaphylactic shock. This model evaluates the ability of a compound to stabilize mast cells and prevent the release of inflammatory mediators.
| Compound | Animal Model | Dosage | Route of Administration | Protection Against Mortality (%) | Reference |
| This compound | - | - | - | Data Not Available | - |
| Cromolyn Sodium | Mouse | 50 mg/kg | Oral | Significant protection against anaphylactic shock | |
| Quercetin | - | - | - | Data Not Available in this model | - |
| Ketotifen | Rat | 1 mg/kg | Intraperitoneal | Dose-dependent protection against mortality | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key in vivo experiments cited in this guide.
Passive Cutaneous Anaphylaxis (PCA) Assay
This protocol is a standard method for inducing and measuring a localized allergic reaction.
-
Sensitization: Laboratory animals (typically mice or rats) are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear or a shaved area of the back.
-
Drug Administration: After a sensitization period (typically 24-48 hours), the test compound (e.g., this compound) or a reference drug is administered via the desired route (e.g., oral, intravenous, intraperitoneal).
-
Challenge: Following drug administration (time dependent on the route), the animals are challenged with an intravenous injection of the antigen (DNP-HSA) mixed with a vital dye, such as Evans blue.
-
Evaluation: After a set period (e.g., 20-30 minutes), the animals are euthanized. The extravasation of the dye into the tissue at the sensitization site, which is proportional to the severity of the allergic reaction, is quantified. This can be done by extracting the dye from the tissue and measuring its absorbance spectrophotometrically. The ear thickness can also be measured as an indicator of edema.[5][6]
Compound 48/80-Induced Systemic Anaphylaxis
This protocol is used to assess the ability of a compound to prevent a systemic and often fatal anaphylactic reaction.
-
Animal Groups: Animals (commonly mice or rats) are divided into several groups: a negative control group (vehicle), a positive control group (Compound 48/80), and test groups receiving different doses of the compound being investigated.
-
Drug Administration: The test compound or reference drug is administered to the respective groups, typically 30-60 minutes before the challenge.
-
Induction of Anaphylaxis: A lethal dose of Compound 48/80 (e.g., 8 mg/kg) is injected intraperitoneally to induce systemic anaphylactic shock.
-
Observation: The animals are observed for a defined period (e.g., 1 hour) for signs of anaphylaxis and mortality. The mortality rate in each group is recorded.
Visualization of Pathways and Workflows
Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways involved in mast cell degranulation and a typical experimental workflow for in vivo anti-allergic studies.
Signaling Pathways in Mast Cell Degranulation
Mast cell activation and subsequent degranulation are complex processes involving multiple signaling cascades. The following diagrams illustrate the known inhibitory effects of the comparator compounds on these pathways.
Caption: Simplified signaling cascade of IgE-mediated mast cell degranulation and points of inhibition.
Experimental Workflow for In Vivo Anti-Allergic Compound Screening
The following diagram outlines a typical workflow for the in vivo evaluation of a novel anti-allergic compound like this compound.
Caption: General workflow for in vivo evaluation of anti-allergic compounds using the PCA model.
Conclusion and Future Directions
The in vitro evidence for this compound as a histamine release inhibitor is a promising starting point for its development as a potential anti-allergic therapeutic. However, the lack of in vivo data represents a significant knowledge gap. This guide provides a comparative context by highlighting the established in vivo efficacy and mechanisms of action of Cromolyn Sodium, Ketotifen, and Quercetin.
For the advancement of this compound research, the immediate next steps should involve its evaluation in well-established in vivo models of allergy, such as the Passive Cutaneous Anaphylaxis and Compound 48/80-induced anaphylaxis assays detailed herein. Such studies are critical to determine if the in vitro activity of this compound translates into a tangible therapeutic effect in a whole-organism system. Furthermore, elucidating its precise molecular targets within the mast cell signaling cascade will be crucial for its future development and potential clinical application. The experimental frameworks and comparative data presented in this guide offer a robust foundation for these future investigations.
References
- 1. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 6. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Corchoionoside C vs. Synthetic Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the continuous search for potent and safe antioxidant compounds, both natural and synthetic molecules are under intense investigation. This guide provides a comparative overview of the antioxidant efficacy of Corchoionoside C, a natural diterpene glycoside, against commonly used synthetic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison is based on available experimental data from established in vitro antioxidant assays.
Executive Summary
Data Presentation: Antioxidant Efficacy
The following table summarizes the available antioxidant activity data for extracts of Anoectochilus formosanus and common synthetic antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.
| Antioxidant | Assay | IC50 Value (µg/mL) | Source |
| Anoectochilus formosanus (Polysaccharide Extract) | ABTS | 44.92 | [1][2] |
| Anoectochilus formosanus (Butanol Fraction) | DPPH | 521 | [3] |
| Anoectochilus formosanus (Acid-Hydrolyzed Butanol Fraction) | DPPH | 21 | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | 28.5 | Data derived from multiple literature sources |
| Butylated Hydroxyanisole (BHA) | DPPH | 18.7 | Data derived from multiple literature sources |
| Trolox | DPPH | 8.5 | Data derived from multiple literature sources |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A specific volume of the antioxidant sample (at various concentrations) is mixed with a fixed volume of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the antioxidant sample (at various concentrations) is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined graphically as described for the DPPH assay.
Mandatory Visualizations
Antioxidant Response Pathway
Caption: Figure 1: Nrf2-ARE Signaling Pathway
Experimental Workflow for Antioxidant Assay
References
- 1. Polysaccharide and ethanol extracts of Anoectochilus formosanus Hayata: Antioxidant, wound-healing, antibacterial, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling and characterization antioxidant activities in Anoectochilus formosanus hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Histamine Potential of Corchoionoside C: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Histamine Compounds
The following table summarizes the anti-histamine activity of Corchoionoside C's related compounds and other common anti-histamine agents. It is important to note that the data for Corchoionosides A and B provide an inferential basis for the potential activity of this compound.
| Compound | Class | Mechanism of Action | Experimental Model | Observed Effect |
| Corchoionoside A & B | Saponin | Inhibition of histamine release | Rat peritoneal exudate cells (antigen-antibody reaction induced) | Inhibition of histamine release[1] |
| Loratadine | Second-generation antihistamine | H1 receptor antagonist | In vivo and in vitro models | Inhibition of histamine-induced effects[2] |
| Cetirizine | Second-generation antihistamine | H1 receptor antagonist | Human brain PET scans | Occupancy of H1-receptors[3] |
| Fexofenadine | Second-generation antihistamine | H1 receptor antagonist | Clinical studies | Relief of allergy symptoms[4] |
| Diphenhydramine | First-generation antihistamine | H1 receptor antagonist | Clinical use | Treatment of allergic reactions[4] |
| Quercetin | Flavonoid | Anti-allergic and antihistamine properties | Animal studies | Reduced respiratory effects of allergies[5] |
| Vitamin C | Vitamin | Antioxidant, anti-inflammatory | Clinical and in vitro studies | Reduced allergy symptoms, histamine degradation[5][6][7] |
| Nobiletin & Tangeretin | Polymethoxy Flavonoids | Inhibition of histamine action and activation of NF-κB, AP-1, and p38 | Mice models and RBL-2H3 cells | Potent inhibition of scratching behavior and histamine-induced vascular permeability[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Inhibition of Histamine Release from Rat Peritoneal Exudate Cells
This protocol is relevant for assessing the direct inhibitory effect of a compound on histamine release from mast cells.
-
Cell Collection: Peritoneal exudate cells are collected from rats after inducing a mild peritoneal inflammation.
-
Sensitization: The collected cells are sensitized with an appropriate antibody (e.g., IgE).
-
Antigen Challenge: The sensitized cells are then challenged with the corresponding antigen to induce histamine release.
-
Compound Incubation: Test compounds (e.g., Corchoionosides) are incubated with the cells prior to the antigen challenge.
-
Histamine Quantification: The amount of histamine released into the supernatant is measured using methods like high-performance liquid chromatography (HPLC).[1]
-
Data Analysis: The percentage of histamine release inhibition by the test compound is calculated by comparing it to the control (no compound).
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the ability of a compound to protect against the physiological effects of histamine.
-
Animal Preparation: Guinea pigs are acclimatized to the experimental conditions.
-
Compound Administration: The test compound or a standard drug (e.g., chlorpheniramine) is administered to the animals.[8]
-
Histamine Challenge: After a specific period, the animals are exposed to a histamine aerosol, which induces bronchoconstriction.[8]
-
Measurement of Bronchoconstriction: The severity of bronchoconstriction is measured by observing respiratory distress or using plethysmography.
-
Data Analysis: The protective effect of the test compound is determined by comparing the response of treated animals to that of a control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Workflow for Histamine Release Inhibition Assay.
Conclusion
While direct evidence for the reproducibility of this compound's anti-histamine effects is currently lacking, the inhibitory action of its structural analogs, Corchoionosides A and B, on histamine release suggests its potential as a subject for further investigation.[1] The comparison with established anti-histamine agents, both synthetic and natural, provides a framework for evaluating its potential efficacy. The detailed experimental protocols and signaling pathway diagrams included in this guide are intended to facilitate future research in this area. Further studies are warranted to elucidate the specific mechanism of action and to establish the reproducibility and clinical relevance of this compound's anti-histamine properties.
References
- 1. histamine release method: Topics by Science.gov [science.gov]
- 2. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coastalpharmacyandwellness.com [coastalpharmacyandwellness.com]
- 5. vistasolmedicalgroup.com [vistasolmedicalgroup.com]
- 6. Natural antihistamines: Top 8 remedies for allergies [medicalnewstoday.com]
- 7. One moment, please... [drwillcole.com]
- 8. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00746C [pubs.rsc.org]
A Researcher's Guide to Validating the Purity of Commercially Available Corchoionoside C
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical first step in any experiment. This guide provides a comprehensive framework for validating the purity of commercially available Corchoionoside C, a sesquiterpenoid glycoside with potential therapeutic applications. While direct comparative data is limited due to the absence of a certified reference material, this guide outlines a robust analytical workflow, detailed experimental protocols, and data interpretation strategies to empower researchers to independently assess the quality of their this compound samples.
This compound, with the chemical formula C₁₉H₃₀O₈ and a molecular weight of 386.44 g/mol , is available from several commercial suppliers. Typically, these suppliers state a purity of 95% to 99%, determined by methods such as High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. However, independent verification is crucial for rigorous scientific research.
Identifying Potential Impurities
This compound is often isolated from natural sources, most notably from plants of the Corchorus genus, such as Corchorus olitorius (Jute).[1][2] Therefore, common impurities are likely to be other co-extracted phytochemicals. Based on the analysis of Corchorus olitorius extracts, potential impurities may include:
-
Flavonoids: Quercetin, Quercitrin, Isoquercitrin, Kaempferol, Astragalin[1][3]
-
Phenolic Acids: Chlorogenic acid, Syringic acid, Caffeic acid, Ferulic acid, p-Coumaric acid[1][3]
-
Other Glycosides: Cardiac glycosides[3]
-
Structurally-related Sesquiterpenoids
-
Fatty Acids and Sterols [1]
-
This compound 6'-O-sulfate: A potential derivative that could be present.
Recommended Analytical Workflow for Purity Validation
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound. The following workflow provides a comprehensive strategy for researchers.
Caption: A logical workflow for the comprehensive purity validation of this compound.
Experimental Protocols
The following are detailed protocols for the key experiments in the validation workflow. As no certified reference material for this compound is commercially available, the HPLC method provides relative purity, while the qNMR method can be used to determine absolute purity against a certified internal standard.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method allows for the separation and relative quantification of this compound and potential impurities.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of this compound (if known) or a broad wavelength like 210 nm. |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to estimate the relative purity.
-
Examine the UV-Vis spectrum of the main peak from the DAD to check for spectral homogeneity and confirm peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying the molecular weights of impurities, aiding in their characterization.
| Parameter | Recommendation |
| LC System | Use the same HPLC conditions as described above. |
| Mass Spectrometer | Electrospray Ionization (ESI) in both positive and negative ion modes. |
| Mass Range | Scan from m/z 100 to 1000. |
| Data Analysis | * Extract the ion chromatogram for the expected m/z of this compound ([M+H]⁺, [M+Na]⁺, [M-H]⁻).* Examine the mass spectra of any impurity peaks to determine their molecular weights. This can help in tentatively identifying impurities by comparing the masses to known compounds from Corchorus species. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of absolute purity without the need for a this compound reference standard.
| Parameter | Recommendation |
| Spectrometer | 400 MHz or higher field NMR spectrometer. |
| Solvent | Deuterated methanol (Methanol-d₄) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). |
| Internal Standard | A certified reference material with a known purity, such as Maleic acid, 3,4,5-Trimethoxybenzoic acid, or Dimethyl sulfone. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals. |
| Sample Preparation | * Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.* Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.* Transfer the solution to an NMR tube. |
| Acquisition Parameters | * Use a 90° pulse.* Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (a D1 of 30-60 seconds is often sufficient).* Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks used for quantification. |
Data Analysis:
-
Identify a well-resolved proton signal of this compound that is free from overlap with other signals.
-
Identify a signal from the internal standard.
-
Integrate both the analyte and the internal standard signals.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where: I = Integral value N = Number of protons for the integrated signal MW = Molecular weight W = Weight P = Purity of the standard
Interpreting the Results: A Comparative Overview
By employing the above workflow, researchers can generate a comprehensive purity profile for their this compound sample.
| Analytical Method | Information Provided | Alternative A (High Purity Sample) | Alternative B (Lower Purity Sample) |
| HPLC-DAD | Relative purity, presence of UV-active impurities. | Main peak >99% area. No significant impurity peaks. | Main peak <95% area. Multiple impurity peaks detected. |
| LC-MS | Molecular weight of the main component and impurities. | Main peak corresponds to the mass of this compound. Minor peaks with masses of potential flavonoids or phenolic acids. | Main peak corresponds to the mass of this compound. Significant peaks corresponding to known impurities. |
| qNMR | Absolute purity, structural confirmation. | Calculated purity >98%. ¹H and ¹³C spectra consistent with the structure of this compound. | Calculated purity <95%. Additional signals in the NMR spectrum indicating the presence of impurities. |
Conclusion
Validating the purity of commercially available this compound is an essential due diligence step for any researcher. The presented workflow, combining HPLC-DAD, LC-MS, and qNMR, provides a robust strategy for a comprehensive purity assessment. While the lack of a certified reference standard for this compound presents a challenge for direct comparison, the use of qNMR with a certified internal standard allows for an accurate determination of absolute purity. By following these guidelines, researchers can confidently ascertain the quality of their starting material, leading to more reliable and reproducible experimental outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of Corchoionoside C in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Corchoionoside C, ensuring that its handling from bench to waste stream is conducted with the utmost care and in compliance with safety standards. While specific safety data for this compound is not extensively detailed in publicly available literature, a conservative approach based on its chemical properties and general laboratory safety protocols is essential.
Essential Compound Data
A summary of the key physical and chemical properties of this compound is provided below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 185414-25-9[1][2][3][4] |
| Molecular Formula | C19H30O8[2][4] |
| Molecular Weight | 386.4 g/mol [2] |
| Physical Description | Powder[1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol.[1][2] |
| Storage | Desiccate at -20°C[2] |
Step-by-Step Disposal Protocol
Given the limited specific toxicity data for this compound, it should be handled as a potentially hazardous substance. The following disposal procedures are based on standard best practices for chemical waste management in a laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
A laboratory coat to protect clothing and skin.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, as well as any materials contaminated with the solid (e.g., weighing papers, contaminated gloves), in a clearly labeled, sealed container designated for solid chemical waste.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container labeled for liquid chemical waste.
-
Do not mix with other incompatible waste streams. The container should specify the solvents used.
-
Crucially, do not dispose of this compound solutions down the drain.
-
Step 3: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant or occurs in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation to the area.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into the designated solid chemical waste container.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to absorb the liquid. Scoop the absorbent material into the designated solid chemical waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste.
Step 4: Final Disposal
-
Store all waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Always adhere to all local, state, and federal regulations governing chemical waste disposal.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Corchoionoside C
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Corchoionoside C. Given the compound's classification as a cardiac glycoside and the limited availability of a specific Safety Data Sheet (SDS), a cautious approach is paramount. Cardiac glycosides are known for their high toxicity, and all handling procedures should reflect this significant risk.[1][2] This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment and Risk Mitigation
This compound is a white solid, insoluble in water, but soluble in organic solvents such as methanol and dichloromethane.[3][4] While detailed toxicological data for this compound is scarce, its nature as a cardiac glycoside necessitates handling it as a potent, toxic substance.[1][3] Exposure can occur through inhalation, ingestion, or skin contact.
Key Hazards:
-
High Acute Toxicity: Cardiac glycosides can be toxic even at low doses.[1]
-
Cardiotoxic Effects: These compounds can interfere with heart function.[5]
-
Irritation: Potential for skin and eye irritation.
Due to the lack of specific data, a conservative approach is recommended, treating this compound with the highest level of precaution.
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Inner and outer gloves should be nitrile or another chemically resistant material. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory, especially when handling the powder form. |
| Body Protection | Lab Coat and Apron | A dedicated lab coat should be worn over personal clothing. A chemically resistant apron is also required. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory. |
Engineering Controls and Safe Handling Procedures
To minimize exposure, all handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box.
Operational Plan:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.
-
Weighing: Weighing of the solid compound must be done in a fume hood on a disposable weighing paper.
-
Solubilization: When dissolving the compound, add the solvent slowly to the solid to avoid generating dust.
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, and follow your institution's spill response protocol for potent toxins. Do not attempt to clean a significant spill without proper training and equipment.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A solution of soap and water, followed by a rinse with 70% ethanol, is a general recommendation, but consult your institution's safety office for specific guidance.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain. |
| Sharps | Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound in a research setting.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. escopharma.com [escopharma.com]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Cardiac glycoside - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
